molecular formula C14H20N2O4S B1446875 Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate CAS No. 1585225-95-1

Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate

Cat. No.: B1446875
CAS No.: 1585225-95-1
M. Wt: 312.39 g/mol
InChI Key: ZYXQVEYVZKAFLE-UHFFFAOYSA-N
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Description

Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H20N2O4S and its molecular weight is 312.39 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c15-21(18,19)11-13-6-8-16(9-7-13)14(17)20-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H2,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXQVEYVZKAFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CS(=O)(=O)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust synthetic pathway for Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate, a key building block in contemporary drug discovery. The piperidine sulfonamide moiety is a prevalent scaffold in medicinal chemistry, and this document is intended for researchers, scientists, and drug development professionals seeking a detailed, practical understanding of its synthesis. We will delve into the strategic considerations behind the chosen route, detailed experimental protocols, and the mechanistic underpinnings of each transformation.

Introduction to Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate

Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate is a bifunctional molecule of significant interest in the synthesis of complex bioactive compounds. The piperidine core provides a versatile, three-dimensional scaffold that is frequently found in pharmaceuticals targeting a wide array of biological targets. The sulfamoylmethyl group at the 4-position offers a key hydrogen bond donor and acceptor motif, crucial for molecular recognition and binding to target proteins. The benzyl carbamate (Cbz or Z) protecting group on the piperidine nitrogen provides a stable yet readily cleavable handle for further synthetic manipulations. This strategic combination of features makes the title compound a valuable intermediate for the construction of novel therapeutic agents.

Overall Synthetic Strategy

The synthesis of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate is most efficiently approached through a multi-step sequence commencing from the readily available 4-piperidinecarboxylic acid. The overarching strategy involves:

  • N-Protection: Installation of a benzyl carbamate protecting group on the piperidine nitrogen.

  • Functional Group Interconversion: Reduction of the carboxylic acid at the 4-position to a primary alcohol.

  • Sulfonylation: Conversion of the resulting hydroxymethyl group into a reactive sulfonyl chloride.

  • Amination: Introduction of the sulfonamide functionality via reaction with ammonia.

This pathway is logical and relies on well-established, high-yielding chemical transformations, ensuring a practical and scalable synthesis.

Synthetic_Pathway Start 4-Piperidinecarboxylic Acid Intermediate1 1-(Benzyloxycarbonyl)piperidine-4-carboxylic Acid Start->Intermediate1  Step 1:  N-Protection   Intermediate2 Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate Intermediate1->Intermediate2  Step 2:  Reduction   Intermediate3 Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate Intermediate2->Intermediate3  Step 3:  Sulfonylation   FinalProduct Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate Intermediate3->FinalProduct  Step 4:  Amination  

Figure 1: Overall synthetic workflow for Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: N-Protection of 4-Piperidinecarboxylic Acid

Objective: To protect the secondary amine of the piperidine ring as a benzyl carbamate, which is stable to the subsequent reaction conditions and can be removed later if necessary.

Protocol:

  • To a stirred solution of 4-piperidinecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water at 0 °C, add sodium carbonate (2.5 eq).

  • Slowly add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Upon completion (monitored by TLC), acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid as a white solid.

Causality and Expertise: The use of a biphasic solvent system (dioxane/water) with a base (sodium carbonate) is a classic Schotten-Baumann condition for N-acylation. The base neutralizes the HCl byproduct of the reaction, driving the equilibrium towards the product. Maintaining a low temperature during the addition of the highly reactive benzyl chloroformate minimizes potential side reactions.

N-Protection_Mechanism Piperidine_N R₂NH CbzCl Cl-C(=O)O-Bn Piperidine_N->CbzCl Nucleophilic attack Intermediate R₂N⁺H-C(=O)O-Bn  Cl⁻ CbzCl->Intermediate Product R₂N-C(=O)O-Bn Intermediate->Product Deprotonation Base - HCl

Technical Guide: A Comprehensive Physicochemical and Analytical Profile of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed framework for the comprehensive physicochemical characterization of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate. In the context of drug discovery and development, a thorough understanding of a compound's fundamental properties is a prerequisite for advancing a candidate from bench to clinic. This document outlines the core identity of the molecule, discusses the predictive methods used for an initial virtual assessment, and provides detailed, field-proven experimental protocols for determining its critical physicochemical parameters, including thermal stability, acidity constant (pKa), lipophilicity (logP), and aqueous solubility. The narrative is grounded in the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating robust and reliable data.

Compound Identification and Structure

The foundational step in any analytical endeavor is the unambiguous identification of the molecule of interest. All subsequent data is predicated on the correct structural assignment.

The subject of this guide is Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate. Its core structure features a piperidine ring N-protected with a benzyloxycarbonyl (Cbz) group and substituted at the 4-position with a sulfamoylmethyl moiety. This combination of a lipophilic protecting group, a flexible piperidine scaffold, and a polar, ionizable sulfamoyl group suggests a molecule with complex physicochemical behaviors that are critical to understand for potential pharmaceutical applications.

Table 1: Core Compound Identifiers | Identifier | Value | | :--- | :--- | | IUPAC Name | benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate | | CAS Number | 1585225-95-1 | | Molecular Formula | C₁₄H₂₀N₂O₄S | | Molecular Weight | 312.39 g/mol | | Canonical SMILES | C1CN(CCC1CS(=O)(=O)N)C(=O)OCC2=CC=CC=C2 | | Chemical Structure |


|

(Note: Image is a representative 2D structure)

Theoretical Physicochemical Profile (In Silico Prediction)

Prior to undertaking resource-intensive experimental work, in silico prediction serves as an invaluable tool for estimating a compound's properties. These computational models, built on vast datasets of experimental values, provide a critical first look at potential liabilities and guide the design of subsequent laboratory studies.[1][2] Renowned software platforms such as ACD/Percepta, Chemicalize, and Molinspiration are standard in the industry for generating these predictions.[1][2][3][4]

For Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate, a theoretical analysis of its structure allows us to anticipate its behavior:

  • pKa: The primary sulfonamide (R-SO₂NH₂) is the most prominent ionizable group. Sulfonamides of this type are weakly acidic, with pKa values typically falling in the 9-10.5 range. The piperidine nitrogen is part of a carbamate linkage and is non-basic.

  • logP: The molecule possesses a significant lipophilic character due to the benzyl group and the piperidine core. However, the polar sulfamoyl group will counteract this. The predicted octanol-water partition coefficient (logP) is therefore expected to be in a moderately lipophilic range, a key parameter influencing membrane permeability and solubility.

  • Solubility: The presence of both lipophilic and polar, hydrogen-bonding moieties (the sulfamoyl N-H and O atoms) suggests that solubility will be highly dependent on the solvent system. Aqueous solubility is expected to be low for the neutral species but will increase at pH values above its pKa as the anionic sulfonamide is formed.

Table 2: Predicted Physicochemical Properties

Parameter Predicted Value Rationale / Implication
Acidic pKa TBD (Est. 9.0 - 10.5) Governs ionization state, impacting solubility and receptor interaction.
logP TBD (Est. 1.5 - 2.5) Key indicator of lipophilicity, affecting ADME properties.
Aqueous Solubility TBD (Expected to be low) Influences formulation, bioavailability, and assay design.
Polar Surface Area (PSA) TBD (Est. 90 - 110 Ų) Affects membrane permeability and transport characteristics.
H-Bond Donors 2 Contributes to solubility and target binding.
H-Bond Acceptors 5 Contributes to solubility and target binding.
Rotatable Bonds 5 Influences conformational flexibility and binding entropy.

| Flash Point | 255.7 ± 29.3 °C[5] | Important for handling and safety assessment during synthesis and scale-up. |

(Note: TBD - To Be Determined. Estimates are based on typical values for similar functional groups.)

Proposed Synthesis Route

Synthesis_Workflow A 1-(Benzyloxycarbonyl) piperidine-4-carboxylic acid B Intermediate Alcohol (N-Cbz-4-piperidinemethanol) A->B  Reduction (e.g., BH₃·THF) C Intermediate Mesylate (N-Cbz-4-(mesyloxymethyl)piperidine) B->C  Mesylation (MsCl, Et₃N) D Intermediate Thiol C->D  Thiolation (e.g., NaSH) E Intermediate Sulfonyl Chloride D->E  Oxidative Chlorination (e.g., Cl₂, H₂O) F Target Molecule (Benzyl 4-(sulfamoylmethyl) piperidine-1-carboxylate) E->F  Ammonolysis (NH₃)

Caption: Proposed synthetic workflow for the target compound.

Experimental Determination Protocols

The following sections detail the authoritative, step-by-step protocols for the experimental determination of the most critical physicochemical properties.

Thermal Properties via Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC is the gold standard for determining the melting point (Tm) and thermal stability of a solid pharmaceutical compound.[8] It measures the difference in heat flow between the sample and a reference as a function of temperature. This not only provides a precise melting point, which is an indicator of purity, but also reveals other thermal events like glass transitions, polymorphism, or decomposition, which are critical for formulation and stability studies.[4][9]

Protocol:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The integrated area of the peak corresponds to the heat of fusion (ΔHfus). Any significant exothermic events following the melt may indicate decomposition.

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Calibrate Instrument (Indium Standard) B Weigh 2-5 mg Sample into Pan A->B C Crimp Pan & Place in DSC Cell B->C D Purge with N₂ (50 mL/min) C->D E Equilibrate at 25 °C D->E F Heat to 300 °C (10 °C/min) E->F G Generate Thermogram (Heat Flow vs. Temp) F->G H Identify Endotherm Peak (Melting Point, Tm) G->H I Integrate Peak Area (Heat of Fusion, ΔHfus) H->I

Caption: Experimental workflow for DSC analysis.

Acidity Constant (pKa) via Potentiometric Titration

Expertise & Rationale: The pKa is a measure of the strength of an acid in solution. For a drug candidate, it dictates the degree of ionization at a given pH, which profoundly affects solubility, absorption, distribution, and target binding.[10][11] Potentiometric titration is a highly accurate and direct method for pKa determination.[12] It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the inflection point of the titration curve to be precisely located.

Protocol:

  • System Setup: Calibrate a pH electrode using at least three standard buffer solutions (e.g., pH 4, 7, 10).

  • Sample Preparation: Prepare a ~1 mM solution of the compound in a suitable co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility throughout the titration. The presence of a co-solvent will yield an apparent pKa (pₐKa), which is relevant for many biological and formulation contexts.

  • Titration (Acidic Direction): Add a standardized solution of 0.1 M HCl to the sample solution until the starting pH is ~12.

  • Titration (Basic Direction): Titrate the solution with a standardized solution of 0.1 M NaOH, recording the pH after each incremental addition of titrant. Add smaller increments near the expected equivalence point.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH value at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

Lipophilicity (logP) via RP-HPLC

Expertise & Rationale: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a cornerstone of medicinal chemistry. It governs a drug's ability to cross biological membranes. The traditional shake-flask method can be labor-intensive. A reverse-phase high-performance liquid chromatography (RP-HPLC) method offers higher throughput and requires less material, making it ideal for discovery settings.[2][5][13] The method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is linearly correlated with its lipophilicity.

Protocol:

  • System Preparation:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A series of isocratic mobile phases with varying compositions of an organic modifier (e.g., Acetonitrile or Methanol) and an aqueous buffer (e.g., 20 mM phosphate buffer at pH 7.4 to ensure the compound is in its neutral form). For example: 40%, 50%, 60%, 70%, 80% Acetonitrile.

  • Calibration Curve: Prepare solutions of at least five reference compounds with well-established logP values that bracket the expected logP of the analyte. Inject each standard under each isocratic condition and record the retention time (tR).

  • Sample Analysis: Prepare a solution of the title compound and inject it under the same set of isocratic conditions, recording its retention time.

  • Data Calculation:

    • For each compound (standards and analyte), calculate the capacity factor (k') for each mobile phase composition using the formula: k' = (tR - t₀) / t₀, where t₀ is the column dead time (determined by injecting an unretained compound like uracil).

    • For each compound, plot log(k') against the percentage of organic modifier. Extrapolate the linear regression to 0% organic modifier to find the intercept, log(k'w).

    • Create the final calibration curve by plotting the known logP values of the standards against their calculated log(k'w) values.

    • Use the linear regression equation from this calibration curve and the log(k'w) of the title compound to calculate its logP value.

logP_Workflow cluster_setup Setup cluster_run Execution cluster_analysis Analysis & Calculation A Prepare C18 HPLC Column B Prepare Isocratic Mobile Phases (Varying % Organic) A->B C Prepare Reference Standards & Analyte Solutions B->C D Inject Standards at each Mobile Phase Composition C->D F Inject Analyte at each Mobile Phase Composition C->F E Record Retention Times (tR) D->E H Calculate log(k'w) for all compounds via extrapolation E->H G Record Retention Times (tR) F->G G->H I Plot Standard logP vs. log(k'w) to create Calibration Curve H->I J Determine Analyte logP from its log(k'w) and Curve I->J

Caption: Workflow for logP determination by RP-HPLC.

Proposed Spectroscopic Characterization

To confirm the identity and purity of the synthesized material, a full suite of spectroscopic analyses is required. Based on the known structure, the following key features would be expected:

  • ¹H NMR:

    • Aromatic Protons: A multiplet around 7.3-7.4 ppm corresponding to the 5 protons of the benzyl group.

    • Benzyl CH₂: A singlet around 5.1 ppm.

    • Piperidine Protons: A complex series of multiplets between ~1.2 and 3.8 ppm. The protons on the carbons adjacent to the nitrogen will be downfield (~3.8 ppm).

    • Sulfamoylmethyl CH₂: A doublet around 2.9-3.1 ppm.

    • Sulfonamide NH₂: A broad singlet, whose chemical shift is dependent on concentration and solvent, likely around 7.0 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon: A peak around 155 ppm.

    • Aromatic Carbons: Peaks in the 127-136 ppm range.

    • Benzyl CH₂ Carbon: A peak around 67 ppm.

    • Piperidine & Sulfamoylmethyl Carbons: Peaks in the 25-55 ppm range.

  • IR Spectroscopy:

    • N-H Stretch: Two bands for the primary sulfonamide around 3350 and 3250 cm⁻¹.

    • C=O Stretch: A strong absorption for the carbamate carbonyl around 1680-1700 cm⁻¹.

    • S=O Stretch: Two strong absorptions for the sulfonyl group around 1330 and 1150 cm⁻¹.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Expected at m/z 313.12.

    • [M+Na]⁺: Expected at m/z 335.10.

Conclusion

This technical guide establishes a comprehensive, systematic framework for the definitive physicochemical characterization of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate. By integrating in silico predictions with robust, validated experimental protocols for determining thermal properties, pKa, and logP, researchers can generate the high-quality, reliable data essential for making informed decisions in a drug discovery and development pipeline. The methodologies described herein are grounded in established analytical principles and represent the industry-standard approach to profiling a novel chemical entity.

References

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmaceutics, 644, 123325.
  • US Patent 6,548,307 B2. (2003). Determination of logP coefficients via a RP-HPLC column.
  • How is 4-FORMYL-N-CBZ-PIPERIDINE prepared?. (n.d.). Guidechem.
  • CAS and ACD/Labs Collaborate to Provide Predictive Insights to Scientists. (2022). ACD/Labs.
  • Chemicalize - Instant Cheminform
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2023).
  • Molinspiration Cheminformatics. (n.d.).
  • (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2023).
  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (2020).
  • Development of Methods for the Determin
  • US5489689A - Preparation of piperidine derivatives. (1996).
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (n.d.). Torontech.
  • US5948914A - Piperidine derivative and process for preparing the same. (1999).
  • Molinspiration Bioactivity scores. (n.d.).
  • US4550116A - Piperidine derivatives. (1985).
  • Synthesis Characterization and Molinspiration Analysis, Anti-bacterial activity of Novel 2,4,6-tri Substituted Pyrimidines. (2021). Journal of Young Pharmacists.
  • In silico ADME, Bioactivity and Toxicity Parameters Calculation of Some Selected Anti-Tubercular Drugs. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • A Beginner's Guide to Differential Scanning Calorimetry DSC. (n.d.). S4Science.

Sources

An In-Depth Technical Guide to Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate, a key synthetic intermediate in modern medicinal chemistry. While the CAS Number 1211587-42-6 officially corresponds to its immediate precursor, Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate, this document focuses on the sulfonamide derivative, which is of significant interest in drug discovery. We will delve into its chemical identity, a detailed synthetic protocol from its precursor, robust analytical characterization methods, and its pivotal role as a building block for targeted therapeutics, most notably as an intermediate in the synthesis of the SMYD3 inhibitor, EPZ031686. This guide is designed to equip researchers and drug development professionals with the necessary technical knowledge to effectively synthesize, characterize, and utilize this valuable compound.

Introduction: A Pivotal Intermediate in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and its ability to orient substituents in three-dimensional space.[1] When combined with a sulfonamide moiety, the resulting scaffold becomes a powerful tool for targeting a variety of enzymes, where the sulfonamide can act as a hydrogen bond donor/acceptor or a zinc-binding group.[2][3]

Chemical Identity and Structural Context

Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate is a molecule that integrates three key functional groups:

  • A Piperidine Ring: A saturated heterocycle that provides a defined conformational framework.

  • A Sulfonamide Group (-SO₂NH₂): A critical functional group for biological activity, often involved in key binding interactions with protein targets.[4]

  • A Benzyloxycarbonyl (Cbz) Protecting Group: A common protecting group for the piperidine nitrogen, which is stable under many reaction conditions but can be readily removed via hydrogenolysis.[5]

It is crucial to distinguish the target molecule from its direct precursor, Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate , which is assigned the CAS Number 1211587-42-6.[6] The latter is the sulfonyl chloride, a reactive intermediate that is typically converted to the target sulfonamide in the final synthetic step.

Significance in Medicinal Chemistry

The primary significance of this compound lies in its role as a key building block for complex, high-value molecules. Its most prominent application is as an advanced intermediate in the synthesis of EPZ031686 , the first-in-class, orally bioavailable small molecule inhibitor of SMYD3 (SET and MYND domain containing 3).[6] SMYD3 is a protein methyltransferase implicated in the development of various cancers, making its inhibitors a promising area of oncology research. The synthesis of such targeted agents requires well-defined and characterizable intermediates, a role perfectly filled by Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate.

Physicochemical and Structural Properties

A clear understanding of the compound's properties is essential for its synthesis, purification, and application. The table below summarizes key data for the target sulfonamide and its commercially available sulfonyl chloride precursor.

PropertyBenzyl 4-(sulfamoylmethyl)piperidine-1-carboxylateBenzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate[7]
CAS Number Not Assigned1211587-42-6
Molecular Formula C₁₄H₂₀N₂O₄SC₁₄H₁₈ClNO₄S
Molecular Weight 312.39 g/mol 331.81 g/mol
Appearance White to Off-White Solid (Predicted)Solid
InChI Key (Predicted)JOQRDARBUIIJCV-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1CS(=O)(=O)N)C(=O)OCC2=CC=CC=C2C1CN(CCC1CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2
Purity ≥95% (Typical Target)≥98% (Commercially Available)
Storage Conditions 2-8°C, DesiccateFreezer, Desiccate

Synthesis and Mechanistic Rationale

The synthesis of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate is most efficiently achieved from its sulfonyl chloride precursor. This transformation is a nucleophilic substitution at the sulfur atom.

Synthetic Rationale and Strategy

The conversion of a sulfonyl chloride to a primary sulfonamide is a robust and high-yielding reaction. The core principle involves the reaction of the electrophilic sulfonyl chloride with an ammonia source.

  • Choice of Reagents: An aqueous solution of ammonium hydroxide is an excellent and readily available source of ammonia. It serves as both the nucleophile and the base to neutralize the HCl byproduct generated during the reaction.

  • Choice of Solvent: A solvent that can partially dissolve the organic starting material while being miscible with the aqueous ammonia source is ideal. Tetrahydrofuran (THF) or dioxane are common choices as they can facilitate the interaction between the two phases.

  • Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exotherm and then allowed to warm to room temperature to ensure the reaction proceeds to completion. This prevents potential side reactions and degradation.

Synthesis Workflow Diagram

The diagram below illustrates the straightforward conversion of the sulfonyl chloride precursor to the final sulfonamide product.

G Precursor Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate (CAS: 1211587-42-6) Reaction Nucleophilic Substitution Precursor->Reaction Product Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate Reagents Ammonium Hydroxide (NH₄OH) Tetrahydrofuran (THF) Reagents->Reaction Reaction->Product Workup & Purification

Caption: Synthetic conversion to the target sulfonamide.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Objective: To synthesize Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate from Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate.

Materials:

  • Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate (1.0 eq)

  • Ammonium hydroxide (28-30% aqueous solution, ~10 eq)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate (1.0 eq).

  • Dissolve the starting material in THF (approx. 5-10 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice-water bath.

  • While stirring vigorously, add the ammonium hydroxide solution dropwise over 15-20 minutes. Causality: Dropwise addition is critical to dissipate the heat generated from the reaction and neutralization, preventing potential side reactions.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once complete, remove the THF under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous residue with deionized water and extract the product with ethyl acetate (3x volumes). Causality: The product is organic-soluble, and extraction separates it from inorganic salts and excess ammonia.

  • Combine the organic layers and wash sequentially with deionized water and then brine. Causality: The brine wash helps to remove residual water from the organic layer, facilitating the drying process.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final compound.

Spectroscopic and Chromatographic Data

The following table outlines the expected analytical data for the product.

Analysis TypeExpected Results and Interpretation
¹H NMR ~7.3-7.4 ppm (m, 5H): Phenyl protons of the benzyl group. ~5.1 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group. ~6.8 ppm (s, 2H): Sulfonamide protons (-SO₂NH₂), broad singlet, D₂O exchangeable. ~4.1 ppm (m, 2H): Piperidine protons adjacent to nitrogen (-NCH₂-). ~3.0 ppm (d, 2H): Methylene protons adjacent to the sulfonyl group (-CH₂SO₂-). ~2.8 ppm (m, 2H): Piperidine protons adjacent to nitrogen (-NCH₂-). ~1.2-2.0 ppm (m, 5H): Remaining piperidine protons (-CH₂- and -CH-).
¹³C NMR ~155 ppm: Carbonyl carbon of the carbamate. ~137 ppm: Quaternary phenyl carbon. ~128 ppm (multiple): Phenyl carbons. ~67 ppm: Methylene carbon of the benzyl group. ~55 ppm: Methylene carbon adjacent to the sulfonyl group. ~44 ppm: Piperidine carbons adjacent to nitrogen. ~30-35 ppm: Remaining piperidine carbons.
Mass Spectrometry (ESI+) Expected [M+H]⁺: 313.12 Expected [M+Na]⁺: 335.10
HPLC Purity >95% (typical)
Protocol: HPLC Purity Analysis

Objective: To determine the purity of the synthesized compound using reverse-phase HPLC.

Instrumentation & Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 254 nm

  • Injection Volume: 10 µL

  • Sample Prep: Dissolve ~1 mg of the compound in 1 mL of 1:1 Acetonitrile:Water.

Applications in Drug Discovery

The utility of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate is best demonstrated by its application as a strategic intermediate.

Intermediate for SMYD3 Inhibitor Synthesis

As previously mentioned, the compound is a documented intermediate for the SMYD3 inhibitor EPZ031686.[6] In this context, the primary sulfonamide serves as a key pharmacophoric element, likely engaging in crucial hydrogen bonding interactions within the SMYD3 active site. The Cbz-protected piperidine provides the core scaffold onto which further complexity is built. The synthesis would typically proceed by deprotection of the Cbz group followed by coupling with the remaining part of the target molecule.

Logical Flow in Targeted Drug Development

The following diagram illustrates the logical progression from a simple building block to a targeted therapeutic agent.

G Intermediate Benzyl 4-(sulfamoylmethyl) piperidine-1-carboxylate Deprotection Cbz Deprotection (e.g., Hydrogenolysis) Intermediate->Deprotection FreeAmine 4-(Sulfamoylmethyl) piperidine Deprotection->FreeAmine Coupling Amide Coupling or Reductive Amination FreeAmine->Coupling FinalCompound Final Drug Candidate (e.g., SMYD3 Inhibitor) Coupling->FinalCompound Target Protein Target (e.g., SMYD3 Enzyme) FinalCompound->Target Binding & Inhibition

Caption: From intermediate to targeted therapy.

Safety, Handling, and Storage

All chemical manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • PPE: Safety glasses or goggles, laboratory coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. The precursor, Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate, is a sulfonyl chloride and should be treated as corrosive and moisture-sensitive. While the final sulfonamide is more stable, it should still be handled with care.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably in a refrigerator (2-8 °C) to ensure long-term stability.

Conclusion

Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate stands out as a well-defined and highly valuable intermediate for the synthesis of targeted therapeutics. Its structure, combining a Cbz-protected piperidine with a key sulfonamide functional group, makes it an ideal building block for constructing complex molecules aimed at challenging biological targets like protein methyltransferases. This guide provides the essential technical framework for its synthesis, characterization, and strategic application, empowering researchers in their pursuit of novel drug discovery programs.

References

  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. (2022). National Institutes of Health. [Link]

  • Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. (2015). PubMed. [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). MDPI. [Link]

  • 4-[(Chlorosulfonyl)methyl]-1-piperidinecarboxylic Acid Phenylmethyl Ester. Pharmaffiliates. [Link]

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. (2019). PubMed Central. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. (2024). PubMed. [Link]

Sources

The Piperidine-1-Carboxylate Scaffold: A Privileged Motif in Modulating Cellular Signaling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Ring as a Cornerstone in Modern Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and highly valued structural motif in the landscape of medicinal chemistry.[1][2] Its prevalence in numerous clinically approved drugs and biologically active compounds underscores its significance as a "privileged scaffold."[3] This privileged status arises from a combination of favorable physicochemical properties, including its ability to confer aqueous solubility, metabolic stability, and the capacity to present substituents in a well-defined three-dimensional orientation, which is critical for precise molecular recognition at biological targets.[3][4] The conformational flexibility of the piperidine ring allows it to adapt to the steric and electronic demands of diverse binding pockets within proteins.

This technical guide focuses on a specific and highly versatile subclass: piperidine-1-carboxylate derivatives . The incorporation of a carboxylate group at the 1-position of the piperidine ring introduces a key functional handle that significantly influences the molecule's properties and allows for a wide range of chemical modifications. This guide provides an in-depth exploration of the core mechanisms of action of piperidine-1-carboxylate derivatives, moving beyond a simple cataloging of targets to a deeper understanding of how these molecules exert their effects at the molecular level. We will delve into their roles as receptor antagonists, enzyme inhibitors, and ion channel modulators, providing not just the what, but the why and the how, grounded in established experimental methodologies.

I. Deciphering the Mechanisms of Action: A Multi-faceted Approach

Piperidine-1-carboxylate derivatives achieve their diverse pharmacological effects by interacting with a range of biological macromolecules. Their mechanism of action can be broadly categorized into three primary modalities: receptor antagonism, enzyme inhibition, and ion channel modulation. The following sections will explore each of these mechanisms in detail, elucidating the underlying molecular principles and the experimental techniques used for their characterization.

Receptor Antagonism: Blocking the Lines of Communication

A significant number of piperidine-1-carboxylate derivatives function as receptor antagonists, effectively blocking the binding of endogenous ligands and thereby inhibiting downstream signaling pathways. This is a common mechanism for drugs targeting G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

The Molecular Basis of Antagonism:

Piperidine-1-carboxylate derivatives can act as competitive antagonists, directly competing with the endogenous ligand for the same binding site on the receptor. The piperidine scaffold often serves as a rigid core to which various substituents are attached. These substituents are designed to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) with amino acid residues within the receptor's binding pocket, leading to high-affinity binding. The carboxylate group can play a crucial role in this interaction, often forming salt bridges with positively charged residues in the receptor.

Case Study: Piperidine Derivatives as CXCR3 Chemokine Receptor Antagonists

The CXCR3 receptor, a GPCR involved in inflammatory responses, is a target for the development of anti-inflammatory drugs. Structure-activity relationship (SAR) studies of pyridyl-piperazinyl-piperidine derivatives have revealed the critical role of the piperidine moiety in achieving high binding affinity.[5] Optimization of substituents on the piperazine ring, which is attached to the piperidine core, has led to the development of highly potent antagonists with IC50 values in the nanomolar range.[5]

Experimental Validation: The Radioligand Binding Assay

The gold-standard method for characterizing the binding of a ligand to its receptor is the radioligand binding assay. This technique provides quantitative data on the affinity of a compound for a receptor.

Experimental Protocol: Competitive Radioligand Binding Assay for a GPCR Target

Principle: This assay measures the ability of a non-radioactive test compound (the piperidine-1-carboxylate derivative) to compete with a known radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the target GPCR). The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.

Methodology:

  • Membrane Preparation:

    • Culture cells engineered to overexpress the target GPCR.

    • Harvest the cells and homogenize them in a cold lysis buffer to rupture the cell membranes.

    • Centrifuge the homogenate at a low speed to remove nuclei and intact cells.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add a known concentration of the radioligand and the membrane preparation.

    • Non-specific Binding Wells: Add the radioligand, membrane preparation, and a high concentration of a known, non-radioactive ligand that will saturate the receptors. This determines the amount of radioligand that binds non-specifically to the membranes and filter.

    • Test Compound Wells: Add the radioligand, membrane preparation, and varying concentrations of the piperidine-1-carboxylate derivative.

  • Incubation: Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The membranes containing the bound radioligand will be trapped on the filter.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Detection:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

Data Analysis:

  • Specific Binding: Subtract the non-specific binding from the total binding.

  • IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Ki Calculation: The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Causality Behind Experimental Choices:

  • Radiolabeled Ligand: A high-affinity, high-specificity radioligand is chosen to ensure a robust signal and minimize off-target binding.

  • Non-specific Binding Control: This is crucial to differentiate between specific binding to the target receptor and non-specific interactions with the membrane or filter.

  • Equilibrium Incubation: The incubation time and temperature are optimized to ensure that the binding reaction has reached a steady state, which is a prerequisite for accurate affinity determination.

  • Rapid Filtration: Filtration must be performed quickly to prevent dissociation of the ligand-receptor complex during the washing steps.

Visualization of the Experimental Workflow:

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand Radioligand Solution Radioligand->Incubation Test_Compound Test Compound (Piperidine Derivative) Test_Compound->Incubation Filtration Filtration & Washing Incubation->Filtration Detection Scintillation Counting Filtration->Detection IC50 IC50 Determination Detection->IC50 Ki Ki Calculation IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Enzyme Inhibition: Disrupting Catalytic Processes

Piperidine-1-carboxylate derivatives have also been successfully developed as inhibitors of various enzymes, playing a crucial role in the treatment of diseases where enzymatic activity is dysregulated.

The Molecular Basis of Enzyme Inhibition:

These derivatives can act as either competitive or non-competitive inhibitors.

  • Competitive Inhibition: The inhibitor resembles the substrate and binds to the active site of the enzyme, preventing the substrate from binding. The piperidine-1-carboxylate scaffold can be designed to mimic the transition state of the enzymatic reaction, leading to very tight binding.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, a site distinct from the active site.[6] This binding induces a conformational change in the enzyme that reduces its catalytic efficiency, even if the substrate is bound to the active site.[6]

Case Study: Piperidine Derivatives as Cholinesterase Inhibitors

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are a cornerstone in the symptomatic treatment of Alzheimer's disease.[3] Donepezil, a well-known AChE inhibitor, features a piperidine ring.[3] Research has shown that various piperidine derivatives can exhibit potent inhibition of these enzymes, with IC50 values in the nanomolar range.[3] The piperidine moiety in these inhibitors often interacts with the peripheral anionic site of the enzyme, while other parts of the molecule engage with the catalytic active site.

Experimental Validation: The Fluorescence-Based Enzyme Inhibition Assay

Fluorescence-based assays are widely used for their high sensitivity and suitability for high-throughput screening of enzyme inhibitors.[7][8]

Experimental Protocol: Fluorescence-Based Enzyme Inhibition Assay

Principle: This assay utilizes a fluorogenic substrate that is non-fluorescent until it is cleaved by the enzyme, releasing a fluorescent product. The rate of the increase in fluorescence is directly proportional to the enzyme's activity. An inhibitor will reduce this rate.

Methodology:

  • Reagent Preparation:

    • Enzyme Solution: Prepare a stock solution of the purified target enzyme in an appropriate assay buffer.

    • Substrate Solution: Prepare a stock solution of the fluorogenic substrate.

    • Inhibitor Solutions: Prepare a series of dilutions of the piperidine-1-carboxylate derivative.

  • Assay Setup (in a 96-well plate):

    • Control Wells (100% activity): Add the enzyme solution and buffer.

    • Inhibitor Wells: Add the enzyme solution and the different concentrations of the inhibitor.

    • Blank Wells (no enzyme): Add buffer only.

  • Pre-incubation: Pre-incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at regular intervals over a set period (kinetic read). The excitation and emission wavelengths are specific to the fluorophore being used.

Data Analysis:

  • Reaction Rate Calculation: For each well, plot fluorescence intensity versus time. The initial reaction rate (V) is the slope of the linear portion of this curve.

  • Percentage Inhibition: Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Fluorogenic Substrate: The choice of substrate is critical. It must be specific for the target enzyme and exhibit a significant change in fluorescence upon cleavage.

  • Kinetic Measurement: Measuring the reaction rate over time provides more robust data than a single endpoint measurement and can help identify artifacts such as compound fluorescence.

  • Pre-incubation with Inhibitor: This step is important for inhibitors that bind slowly to the enzyme, ensuring that the binding has reached equilibrium before the reaction is initiated.

Visualization of the Signaling Pathway:

Enzyme_Inhibition cluster_pathway Enzymatic Reaction Enzyme Enzyme Product Product Enzyme->Product Catalyzes reaction Substrate Substrate Substrate->Enzyme Binds to active site Inhibitor Piperidine-1-carboxylate Derivative (Inhibitor) Inhibitor->Enzyme Binds to enzyme

Caption: Competitive inhibition of an enzymatic reaction.

Ion Channel Modulation: Regulating the Flow of Ions

The modulation of ion channel activity is another key mechanism through which piperidine-1-carboxylate derivatives can exert their therapeutic effects. Ion channels are pore-forming proteins that control the flow of ions across cell membranes, and their dysfunction is implicated in a wide range of diseases.[9]

The Molecular Basis of Ion Channel Modulation:

Piperidine-1-carboxylate derivatives can act as ion channel blockers or modulators.

  • Channel Blockers: These molecules physically obstruct the ion conduction pathway of the channel. They can be "open-channel blockers," binding within the pore only when the channel is in its open conformation, or "closed-channel blockers," binding to a site accessible in the closed state.

  • Allosteric Modulators: Similar to their action on enzymes, these derivatives can bind to a site on the ion channel protein distinct from the pore and allosterically modulate its gating properties (i.e., the probability of the channel opening and closing).

Case Study: Piperidine Derivatives as Voltage-Gated Sodium Channel Blockers

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[3] Piperine, a natural product containing a piperidine moiety, has been shown to inhibit voltage-gated sodium channels, contributing to its anticonvulsant effects.[10] Synthetic piperidine derivatives are also being explored as potent and selective sodium channel blockers for the treatment of pain and epilepsy. These compounds often bind to a receptor site within the pore of the channel.[3]

Experimental Validation: Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the definitive method for studying the function and pharmacology of ion channels.[11] It allows for the precise control of the membrane potential and the measurement of the ionic currents flowing through the channels in a single cell.[11]

Experimental Protocol: Whole-Cell Patch-Clamp Recording

Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a single cell. The membrane patch under the pipette tip is then ruptured, providing electrical and diffusional access to the cell's interior. This allows for the control of the cell's membrane potential (voltage-clamp) and the recording of the resulting ionic currents.

Methodology:

  • Cell Preparation:

    • Isolate or culture the cells of interest (e.g., neurons, cardiomyocytes, or cells heterologously expressing the target ion channel).

    • Place the cells in a recording chamber on the stage of a microscope.

  • Pipette Preparation:

    • Fabricate a glass micropipette with a tip diameter of ~1-2 µm using a pipette puller.

    • Fire-polish the tip to ensure a smooth surface for sealing.

    • Fill the pipette with an intracellular solution that mimics the ionic composition of the cell's cytoplasm.

  • Seal Formation:

    • Using a micromanipulator, carefully bring the pipette tip into contact with the cell membrane.

    • Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

  • Data Acquisition:

    • Using a patch-clamp amplifier, apply a series of voltage steps (a voltage protocol) to the cell membrane to activate the ion channels of interest.

    • Record the resulting ionic currents.

    • Perfuse the cell with a solution containing the piperidine-1-carboxylate derivative and repeat the voltage protocol to observe the effect of the compound on the ion channel currents.

Data Analysis:

  • Current-Voltage (I-V) Relationship: Plot the peak current amplitude against the applied voltage to generate an I-V curve. The shape of this curve provides information about the channel's gating and permeation properties.

  • Dose-Response Analysis: Apply different concentrations of the compound and measure the percentage of current inhibition at a specific voltage. Plot this against the logarithm of the concentration to determine the IC50 for channel block.

  • Gating Kinetics: Analyze the time course of channel activation, inactivation, and deactivation in the absence and presence of the compound to understand its effects on channel gating.

Causality Behind Experimental Choices:

  • Giga-seal: A high-resistance seal is essential to electrically isolate the membrane patch and minimize current leakage, allowing for the detection of the very small currents flowing through the ion channels.

  • Voltage-Clamp: This mode allows the experimenter to control the primary stimulus for voltage-gated ion channels (membrane potential) and directly measure the channel's response (ionic current).

  • Specific Voltage Protocols: The design of the voltage protocol is crucial for isolating and characterizing the specific ion channel of interest and for probing the mechanism of drug action (e.g., use-dependent block).

Visualization of the Experimental Setup:

Patch_Clamp cluster_setup Whole-Cell Patch-Clamp Setup Amplifier Patch-Clamp Amplifier Pipette Glass Micropipette (Intracellular Solution) Amplifier->Pipette Controls Voltage & Records Current Cell Cell Pipette->Cell Forms Giga-seal & Goes Whole-Cell Bath Recording Chamber (Extracellular Solution) Cell->Bath in

Caption: Simplified diagram of a whole-cell patch-clamp setup.

II. Quantitative Data Summary

The following table summarizes the inhibitory potency of representative piperidine derivatives against various biological targets.

Compound ClassTargetAssay TypePotency (IC50/Ki)
Pyridyl-piperazinyl-piperidinesCXCR3 ReceptorRadioligand Binding0.2 nM (Ki)[5]
Phenyl PiperidinesNK1 ReceptorRadioligand BindingSub-nanomolar to low nanomolar (Ki)[12]
Piperidine CarboxamidesTRPV1 ReceptorCell-basedPotent antagonists[13]
Piperidine DerivativesAcetylcholinesteraseEnzyme Inhibition0.56 nM - 5.7 nM (IC50)[3]
Piperidine DerivativesMenA EnzymeEnzyme InhibitionMicromolar range (IC50)[2]
PiperineVoltage-gated Na+ ChannelsPatch-ClampInhibitory effect observed[10]

III. Conclusion: A Scaffold for Future Drug Discovery

The piperidine-1-carboxylate scaffold represents a highly versatile and privileged motif in medicinal chemistry, enabling the development of potent and selective modulators of a wide array of biological targets. The diverse mechanisms of action, spanning receptor antagonism, enzyme inhibition, and ion channel modulation, highlight the remarkable adaptability of this chemical framework. A thorough understanding of these core mechanisms, grounded in robust experimental validation through techniques such as radioligand binding assays, fluorescence-based enzyme assays, and whole-cell patch-clamp electrophysiology, is paramount for the rational design of novel therapeutics. As our understanding of the structural biology of these targets continues to advance, the strategic functionalization of the piperidine-1-carboxylate core will undoubtedly lead to the discovery of next-generation medicines with improved efficacy and safety profiles.

IV. References

  • Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. Retrieved from [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • The Scientist. (2024, September 12). Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology. Retrieved from [Link]

  • Science.gov. (n.d.). whole-cell patch-clamp recording: Topics by Science.gov. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 145–168.

  • Kodirov, S. A. (2023). Whole-cell patch-clamp recording and parameters. Journal of Molecular Neuroscience, 73(5), 327–335.

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Laggner, C., Kokel, D., Setola, V., & Shoichet, B. K. (2012). Assay conditions for GPCR radioligand competition binding assays. ResearchGate. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Retrieved from [Link]

  • German, M., & Allison, S. (2012). Microplate Enzyme Assay Using Fluorescence. University of Wyoming. Retrieved from [Link]

  • Doherty, E. M., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(16), 4569–4572.

  • Iannotti, F. A., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 24(13), 10839.

  • Berg, K., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 11(10), 1164–1175.

  • Lindsley, C. W., et al. (2011). Quinolizidinone carboxylic acid selective M1 allosteric modulators: SAR in the piperidine series. Bioorganic & Medicinal Chemistry Letters, 21(6), 1710–1715.

  • Fernández, A., et al. (2018). Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels. Journal of Medicinal Chemistry, 61(23), 10636–10651.

  • Catterall, W. A. (2014). Structural basis for pharmacology of voltage-gated sodium and calcium channels. Molecular Pharmacology, 86(2), 175–183.

  • Shao, Y., et al. (2011). II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. Bioorganic & Medicinal Chemistry Letters, 21(5), 1527–1531.

  • Fakhraei, N., et al. (2018). A comparative QSAR analysis and molecular docking studies of phenyl piperidine derivatives as potent dual NK1R antagonists/serotonin transporter (SERT) inhibitors. Medicinal Chemistry Research, 27(1), 213–226.

  • D'hoedt, D., et al. (2016). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels, 10(2), 136–145.

  • Rekka, E. A., et al. (1996). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Journal of Pharmacy and Pharmacology, 48(4), 417–421.

  • Asano, O., et al. (2001). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][14]benzothiazine as orally-active adhesion molecule inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(15), 2005–2008.

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Alexander, S. P. H., et al. (2015). The Concise Guide to PHARMACOLOGY 2015/16: Voltage-gated ion channels. British Journal of Pharmacology, 172(24), 5904–5941.

  • Catterall, W. A. (2020). Structure and Pharmacology of Voltage-Gated Sodium and Calcium Channels. Annual Review of Pharmacology and Toxicology, 60, 133–154.

  • Walker, M. K., & Riel, R. B. (2022). Physiology, Noncompetitive Inhibitor. In StatPearls. StatPearls Publishing.

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solubility and stability of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive framework for the characterization of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate, a compound of interest in medicinal chemistry.[1] Given its unique molecular structure incorporating a piperidine ring, a sulfamoyl functional group, and a benzyl carbamate protecting group, a thorough understanding of its physicochemical properties is paramount for its advancement in drug development.[1][2][3][4] This document outlines detailed protocols for determining the aqueous and organic solubility of the compound, as well as its stability under various stress conditions as mandated by regulatory guidelines.[5][6][7][8] The methodologies described herein are designed to establish a foundational understanding of the compound's behavior, identify potential liabilities, and inform formulation and analytical method development.

Introduction to Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate

Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate (Molecular Formula: C₁₄H₂₀N₂O₄S, Molecular Weight: 312.39 g/mol ) is a synthetic intermediate that integrates several key functional groups.[1] The piperidine scaffold is a common motif in many pharmaceuticals, providing a constrained conformational structure.[2][4] The sulfamoyl group can influence the compound's electronic properties and potential bioactivity, while the benzyl carbamate serves as a protecting group that can modulate solubility and reactivity.[1][9] A comprehensive evaluation of its solubility and stability is a critical first step in the pre-formulation stage of drug development.[10]

Solubility Profile: A Cornerstone of Developability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy.[11] This section details the experimental procedures to quantitatively assess the solubility of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate in various media.

Thermodynamic Solubility in Biorelevant Media

Thermodynamic solubility represents the saturation point of a compound in a solvent at equilibrium.[12][13] The shake-flask method is the gold standard for this determination.[12]

Experimental Protocol: Shake-Flask Solubility Determination

  • Preparation of Media: Prepare buffers at pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) to mimic the physiological pH range of the gastrointestinal tract.[14]

  • Sample Preparation: Add an excess amount of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate to vials containing each of the prepared buffers.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.[12] The presence of undissolved solid should be visually confirmed.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[10]

Data Presentation: Aqueous Solubility

pH of MediumTemperature (°C)Solubility (mg/mL)Solubility (µM)
1.225Experimental DataCalculated Data
4.525Experimental DataCalculated Data
6.825Experimental DataCalculated Data
1.237Experimental DataCalculated Data
4.537Experimental DataCalculated Data
6.837Experimental DataCalculated Data
Solubility in Organic Solvents

Understanding the solubility in organic solvents is crucial for developing purification strategies and for the preparation of stock solutions for in vitro screening. It is known that Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate is soluble in DMSO.[1]

Experimental Protocol: Organic Solvent Solubility

The shake-flask method described above can be adapted for organic solvents.

Data Presentation: Organic Solubility

SolventTemperature (°C)Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)25Experimental Data
Ethanol25Experimental Data
Methanol25Experimental Data
Acetonitrile25Experimental Data
Dichloromethane25Experimental Data

Stability Assessment: Ensuring Compound Integrity

Stability testing is essential to understand how the quality of a drug substance changes over time under the influence of various environmental factors.[6][8] Forced degradation studies, or stress testing, are performed to identify likely degradation products and establish the intrinsic stability of the molecule.[5][6][7][8][15]

Forced Degradation Studies

Forced degradation studies expose the compound to conditions more severe than accelerated stability testing.[6] A degradation of 5-20% is generally considered optimal for method validation.[5]

Experimental Workflow: Forced Degradation

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) Base->Stressed_Samples Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Stressed_Samples Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->Stressed_Samples Photo Photostability (ICH Q1B guidelines) Photo->Stressed_Samples HPLC Stability-Indicating HPLC Method MassSpec LC-MS for Degradant Identification HPLC->MassSpec Results Degradation Profile & Pathways MassSpec->Results API Benzyl 4-(sulfamoylmethyl) piperidine-1-carboxylate API->Acid API->Base API->Oxidation API->Thermal API->Photo Stressed_Samples->HPLC

Caption: Workflow for forced degradation studies.

Experimental Protocols: Forced Degradation

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at an elevated temperature (e.g., 60°C).

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C).[15]

  • Photostability: Expose the compound (in solid and solution form) to light according to ICH Q1B guidelines.[5]

For each condition, samples should be taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Data Presentation: Forced Degradation Summary

Stress ConditionReagent/ConditionDurationTemperature% DegradationNo. of Degradants
Acid Hydrolysis0.1 N HCle.g., 24h60°CExperimental DataExperimental Data
Base Hydrolysis0.1 N NaOHe.g., 8h60°CExperimental DataExperimental Data
Oxidation3% H₂O₂e.g., 24hRoom TempExperimental DataExperimental Data
Thermal (Solid)N/Ae.g., 48h80°CExperimental DataExperimental Data
PhotolyticICH Q1Be.g., 1.2x10⁶ lux hRoom TempExperimental DataExperimental Data
Potential Degradation Pathways

Based on the functional groups present in Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate, several degradation pathways can be hypothesized.

Degradation_Pathways cluster_products Potential Degradation Products Parent Benzyl 4-(sulfamoylmethyl) piperidine-1-carboxylate P1 Piperidine-4-ylmethanesulfonamide (Decarboxylation) Parent->P1 Acid/Base Hydrolysis P2 4-(Sulfamoylmethyl)piperidine-1-carboxylic acid (De-benzylation) Parent->P2 Hydrolysis/Hydrogenolysis P3 Benzyl 4-(aminomethyl)piperidine-1-carboxylate (Desulfonylation - less likely) Parent->P3 Harsh Conditions

Caption: Hypothesized degradation pathways.

The primary points of lability are likely the benzyl carbamate and the sulfonamide group. Acid or base-catalyzed hydrolysis could cleave the carbamate to yield piperidine-4-ylmethanesulfonamide and benzyl alcohol. The sulfonamide bond is generally stable but can be susceptible to hydrolysis under extreme conditions.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for accurate quantification in both solubility and stability studies.

Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound.

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness to be considered stability-indicating.[16][17][18][19]

Conclusion

This technical guide provides a comprehensive roadmap for the systematic evaluation of the . The outlined protocols and data presentation formats are designed to generate a robust physicochemical profile of the compound. The insights gained from these studies are indispensable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any potential drug product.

References

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical and Biomedical Analysis, 55(5), 849-868. Retrieved from [Link]

  • Stability-indicating sulfa drug analysis using high-performance liquid chromatography. (1979). Journal of Pharmaceutical Sciences, 68(7), 922-924. Retrieved from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Retrieved from [Link]

  • Forced Degradation Studies in Pharmaceuticals: How to Perform. (2024, October 6). Retrieved from [Link]

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  • Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. (2017). Journal of Pharmacy & Bioallied Sciences, 9(2), 127-134. Retrieved from [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Retrieved from [Link]

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  • Annex 4. (n.d.). Retrieved from [Link]

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018). Journal of Pharmaceutical Sciences, 107(2), 583-589. Retrieved from [Link]

  • Determination and Confirmation of Sulfonamides. (2009). Retrieved from [Link]

  • VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. (n.d.). Retrieved from [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (n.d.). Retrieved from [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2019). ChemMedChem, 14(12), 1215-1229. Retrieved from [Link]

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. (2020). Molecules, 25(21), 5183. Retrieved from [Link]

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  • Benzyl 4-formylpiperidine-1-carboxylate. (n.d.). Retrieved from [Link]

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An In-depth Technical Guide to the Potential Biological Targets of Sulfamoylmethylpiperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The sulfamoylmethylpiperidine scaffold is a privileged structure in modern medicinal chemistry, integral to a range of therapeutic agents. Its unique physicochemical properties, conferred by the sulfonamide group linked to a piperidine ring, allow for specific and potent interactions with a variety of biological macromolecules. While historically associated with carbonic anhydrase inhibition, emerging research and advanced discovery platforms are uncovering a broader range of potential targets, opening new avenues for therapeutic intervention. This guide provides a comprehensive overview of the known and putative biological targets of sulfamoylmethylpiperidine compounds. It synthesizes current knowledge on their mechanisms of action and details robust, field-proven methodologies for the identification and validation of novel molecular targets, empowering researchers to explore the full therapeutic potential of this versatile chemical scaffold.

The Sulfamoylmethylpiperidine Scaffold: A Privileged Motif in Drug Discovery

The sulfamoylmethylpiperidine moiety is a key pharmacophore found in numerous approved drugs and clinical candidates. The sulfonamide group (—SO₂NH₂) is a powerful hydrogen bond donor and acceptor, and it can act as a transition-state mimetic, particularly for zinc-containing metalloenzymes.[1] The piperidine ring provides a versatile, saturated heterocyclic scaffold that can be functionalized to optimize binding affinity, selectivity, and pharmacokinetic properties. The combination of these features makes this scaffold particularly effective in targeting enzymes where precise geometric and electronic interactions are paramount for inhibition.[2][3]

Established Biological Target: Carbonic Anhydrases (CAs)

The most well-documented and clinically relevant targets of compounds containing a sulfamoyl group are the carbonic anhydrases (CAs).[4]

2.1 Mechanism of Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[5] This reaction is fundamental to processes such as pH regulation, fluid secretion, and CO₂ transport.[6] The sulfonamide moiety of sulfamoylmethylpiperidine compounds acts as a potent inhibitor by coordinating directly to the catalytic zinc ion (Zn²⁺) in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity.[5]

2.2 Therapeutic Applications of CA Inhibition

The inhibition of CAs has proven therapeutic value in several indications:

  • Glaucoma: By inhibiting CA isoforms in the ciliary body of the eye, these drugs reduce the secretion of aqueous humor, which in turn lowers intraocular pressure.[6][7][8] Topical agents like dorzolamide and brinzolamide are mainstays in glaucoma management.[5]

  • Diuresis: Systemic CA inhibitors promote the excretion of bicarbonate, sodium, and water by the kidneys, producing a diuretic effect.[4] This is useful in managing edema associated with congestive heart failure.[6]

  • Altitude Sickness & Epilepsy: By inducing a mild metabolic acidosis, CA inhibitors can counteract the respiratory alkalosis associated with high altitudes and can also help stabilize neuronal membranes in certain types of epilepsy.[6][8]

Table 1: Examples of Sulfamoyl-Containing Carbonic Anhydrase Inhibitors

Drug NameAdministration RoutePrimary Indication(s)
AcetazolamideOral, IVGlaucoma, Altitude Sickness, Epilepsy, Edema[6][8]
MethazolamideOralGlaucoma[5][8]
DorzolamideTopical (Ophthalmic)Glaucoma[5][7]
BrinzolamideTopical (Ophthalmic)Glaucoma[5][7]

Expanding the Target Landscape: Putative and Novel Targets

While CAs are the classical targets, the chemical features of the sulfamoylmethylpiperidine scaffold suggest potential interactions with other enzyme classes and protein families. The sulfonamide group is a known pharmacophore for other metalloenzymes and proteases. Furthermore, phenotypic screening campaigns may reveal novel activities for which the molecular target is initially unknown. Identifying these off-targets or new primary targets is critical for understanding the full pharmacological profile of a compound and for discovering new therapeutic opportunities.

Potential, though less explored, target classes include:

  • Other Metalloenzymes: The zinc-coordinating ability of the sulfonamide group is not exclusive to CAs. Matrix metalloproteinases (MMPs) and other zinc-dependent enzymes could be potential targets.

  • Serine Proteases: Certain sulfonamide-based structures have been shown to inhibit serine proteases, where the sulfonyl group can interact with the oxyanion hole in the active site.

  • Kinases: While less common, some kinase inhibitors incorporate sulfonamide groups that form key hydrogen bonds within the ATP-binding pocket.

A Practical Guide to Target Identification and Validation

Identifying the specific molecular target of a bioactive small molecule is a cornerstone of modern drug discovery.[9][10] It allows for a rational approach to lead optimization and provides a deeper understanding of the compound's mechanism of action.[11] This section details robust, step-by-step methodologies for identifying and validating the biological targets of novel sulfamoylmethylpiperidine compounds.

Target Identification Workflows

The goal of target identification is to isolate and identify the specific protein(s) from a complex biological mixture that a compound binds to. Two primary strategies are widely employed: affinity-based methods and label-free methods.[9][12]

This is a powerful and widely used technique that involves immobilizing the small molecule of interest to a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate.[13][14]

Diagram 1: Workflow for Affinity Chromatography-Mass Spectrometry

AC_MS_Workflow cluster_prep Phase 1: Probe Synthesis & Immobilization cluster_pulldown Phase 2: Affinity Pulldown cluster_analysis Phase 3: Protein Identification A Synthesize Linker-Modified Sulfamoylmethylpiperidine B Covalently Attach to Activated Agarose Beads A->B Immobilization C Incubate Beads with Cell Lysate B->C D Wash Beads to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F On-Bead Digestion (e.g., Trypsin) E->F G LC-MS/MS Analysis of Peptides F->G H Database Search & Protein Identification G->H

A generalized workflow for identifying protein targets using affinity chromatography coupled with mass spectrometry.

Step-by-Step Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of the sulfamoylmethylpiperidine compound with a functional linker (e.g., a primary amine or carboxylic acid) at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for biological activity.[13]

  • Immobilization: Covalently couple the linker-modified compound to a solid support, such as N-hydroxysuccinimide (NHS)-activated agarose beads, to create the affinity matrix.[9][12]

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue by mechanical or detergent-based lysis in a buffer containing protease inhibitors.

  • Incubation: Incubate the affinity matrix with the cell lysate (e.g., 1-2 hours at 4°C) to allow the target protein(s) to bind. Include a control matrix (beads only or beads with an inactive compound) to identify non-specific binders.

  • Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove proteins that are not specifically bound to the immobilized compound.

  • Elution: Elute the specifically bound proteins from the beads. This can be done using a competitive eluent (excess free compound) or by denaturing the proteins with a buffer containing SDS.

  • Sample Preparation for MS: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel digestion with trypsin. Alternatively, perform on-bead digestion directly.[15]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17]

  • Data Analysis: Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from the tandem mass spectra. Candidate targets are proteins that are significantly enriched in the active compound pulldown compared to the control pulldown.

Target Validation Workflows

Once a list of candidate targets is generated, it is crucial to validate the direct interaction between the compound and the protein and to confirm that this interaction is responsible for the observed biological effect.[11]

CETSA® is a powerful biophysical method for verifying drug-target engagement in a cellular environment.[18][19] The principle is that a protein becomes more resistant to heat-induced denaturation when it is stabilized by a bound ligand.[20][21] This change in thermal stability can be quantified to confirm a direct interaction.

Diagram 2: The Principle of the Cellular Thermal Shift Assay (CETSA®)

CETSA_Principle cluster_control Control (No Ligand) cluster_ligand Treatment (+ Ligand) P_unbound Target Protein Heat_Ctrl Heat (T°C) P_unbound->Heat_Ctrl Ligand Ligand P_denatured Denatured Protein Heat_Ctrl->P_denatured Result_Ctrl Result: Low Soluble Protein P_denatured->Result_Ctrl P_bound Ligand-Bound Target Heat_Treat Heat (T°C) P_bound->Heat_Treat P_stable Stable Protein Heat_Treat->P_stable Result_Treat Result: High Soluble Protein P_stable->Result_Treat

Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Step-by-Step Protocol: Western Blot-Based CETSA®

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with the sulfamoylmethylpiperidine compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heating Step: Harvest the cells, wash, and resuspend in a buffer like PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[21]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Analysis: Carefully collect the supernatant. Quantify the total protein concentration. Analyze the amount of the specific target protein remaining in the soluble fraction by Western blot using a validated antibody.

  • Data Analysis: Plot the band intensity for the target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the compound-treated sample confirms target engagement.[22]

Future Directions and Conclusion

The sulfamoylmethylpiperidine scaffold remains a highly valuable starting point for the design of potent and selective enzyme inhibitors. While its role in targeting carbonic anhydrases is well-established, the full spectrum of its potential biological targets is still being uncovered. The systematic application of advanced, unbiased target identification methods like AC-MS, combined with robust validation techniques such as CETSA®, will be instrumental in this endeavor. These approaches not only help in deconvoluting the mechanisms of existing compounds but also pave the way for repositioning them for new therapeutic indications and discovering entirely novel drug targets. By integrating these powerful methodologies, researchers can unlock the full potential of this privileged chemical class, driving the next wave of innovation in drug discovery.

References

  • Al-Mokhna, D. A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Ovarian Research. Available at: [Link][9]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Translational Research Office. Available at: [Link][11]

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link][12]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link][10]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link][13]

  • Le, T. H. & Vu, V. V. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link][20]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link][21]

  • Shaw, J. L., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link][22]

  • CETSA®. (n.d.). CETSA®. cetsa.com. Available at: [Link][19]

  • Zhang, T., et al. (2021). Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. Journal of the American Society for Mass Spectrometry. Available at: [Link][16]

  • Johnson, R. L. & Johnson, D. G. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. Available at: [Link][17]

  • Da Silva, Q. B., et al. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry. Available at: [Link][23]

  • Glaucoma Research Foundation. (n.d.). Carbonic anhydrase inhibitors. glaucoma.org. Available at: [Link][7]

  • Osmosis. (n.d.). Pharmacology of Carbonic Anhydrase Inhibitors. Osmosis from Elsevier. Available at: [Link][5]

  • Kassam, A., et al. (2023). Carbonic Anhydrase Inhibitors. StatPearls [Internet]. Available at: [Link][6]

  • Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. Drugs.com. Available at: [Link][4]

  • Feng, M., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry. Available at: [Link][2]

  • Brown, A. (2022). Carbonic anhydrase inhibitors: Uses, common brands, and safety info. SingleCare. Available at: [Link][8]

  • Van de Broek, I., et al. (2024). Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection. Pharmaceutics. Available at: [Link][15]

  • Feng, M., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry. Available at: [Link][3]

  • Kumar, R., et al. (2020). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link][1]

Sources

In Silico Analysis of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the in silico modeling of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate, a molecule featuring structural motifs common in contemporary drug discovery. In the absence of a definitively characterized biological target for this specific compound, this guide employs a scientifically robust case-study approach, targeting human Carbonic Anhydrase II (hCA II), a well-validated target for sulfonamide-based inhibitors. This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical, step-by-step protocols for a complete computational analysis workflow. The methodologies covered encompass ligand and protein preparation, molecular docking, all-atom molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The objective is to not only present a series of procedures but to instill a deeper understanding of the causality behind experimental choices, thereby empowering researchers to apply these techniques to their own discovery pipelines. All protocols are designed to be self-validating, and key claims are substantiated with citations to authoritative scientific literature.

Introduction: The Rationale for In Silico Modeling

The journey of a drug from concept to clinic is fraught with challenges, high costs, and a significant attrition rate. Early-stage assessment of a compound's potential efficacy and safety is paramount to de-risking a project and focusing resources on the most promising candidates. In silico modeling has emerged as an indispensable tool in this endeavor, offering a rapid and cost-effective means to predict a molecule's behavior at the atomic level.

The subject of this guide, Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate, possesses two key pharmacophores: a piperidine ring and a sulfonamide group. Piperidine and its derivatives are among the most ubiquitous heterocyclic scaffolds in approved pharmaceuticals, valued for their three-dimensional structure and ability to engage with a wide array of biological targets[1]. The sulfonamide moiety is a classic zinc-binding group and a cornerstone of inhibitors for metalloenzymes, most notably the carbonic anhydrases[2][3].

Given the prevalence of the sulfonamide group in targeting carbonic anhydrases, and in the absence of a specified target for our compound of interest, we have selected human Carbonic Anhydrase II (hCA II) as a logical and informative protein for this case-study. hCA II is a thoroughly studied enzyme with a wealth of available structural data, making it an ideal system for demonstrating a robust in silico workflow. This guide will therefore simulate a real-world drug discovery scenario: evaluating a novel compound against a plausible biological target.

The Computational Workflow: An Overview

A successful in silico analysis is not a single experiment but a multi-stage pipeline, where each step builds upon the last to provide a holistic view of the compound's potential. Our workflow is designed to investigate the structural, energetic, and pharmacokinetic properties of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate in the context of hCA II.

G cluster_prep Preparation Phase cluster_interaction Interaction & Dynamics cluster_profiling Profiling & Assessment Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (Binding Pose Prediction) Ligand_Prep->Docking ADMET ADMET Prediction (Drug-likeness & Safety) Ligand_Prep->ADMET Protein_Prep Protein Preparation (PDB Cleanup, Protonation) Protein_Prep->Docking MD_Sim Molecular Dynamics Simulation (Stability & Fluctuation Analysis) Docking->MD_Sim Analysis Data Analysis & Interpretation MD_Sim->Analysis ADMET->Analysis

Figure 1: Overall in silico modeling workflow.

Part I: Ligand and Protein Preparation

The axiom of "garbage in, garbage out" is particularly pertinent to computational modeling. The quality of your input structures directly dictates the reliability of the output. This phase focuses on preparing both the ligand and the protein receptor to be as representative of a physiological state as possible.

Ligand Preparation Protocol

The initial representation of a molecule is often a 2D drawing or a SMILES string. For 3D modeling, this must be converted into an accurate, low-energy 3D conformation.

Objective: To generate a 3D, energy-minimized structure of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate.

Tools: RDKit (for 3D coordinate generation), Open Babel (for energy minimization).

Step-by-step Methodology:

  • SMILES to 3D Conversion:

    • The canonical SMILES for Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate is O=S(=O)(N)CC1CCN(C(=O)OCC2=CC=CC=C2)CC1.

    • Utilize a cheminformatics library such as RDKit in a Python environment to convert the SMILES string into an initial 3D structure. This process involves adding explicit hydrogens and generating a set of 3D coordinates[4][5].

  • Energy Minimization:

    • The initial 3D structure is likely not in its lowest energy state. Energy minimization is performed to relax the structure into a more energetically favorable conformation.

    • Use a tool like Open Babel with the obminimize command. The Merck Molecular Force Field (MMFF94) is a suitable choice for drug-like organic molecules[6][7].

    • Command Line Example: obminimize -ff MMFF94 -sd -n 1000 ligand_initial.mol2 > ligand_minimized.mol2

    • This command applies the MMFF94 force field using the steepest descent algorithm for 1000 steps, reading from ligand_initial.mol2 and writing the minimized structure to ligand_minimized.mol2.

Protein Preparation Protocol

Crystal structures from the Protein Data Bank (PDB) are static snapshots and require processing to be ready for docking and simulation.

Objective: To prepare the crystal structure of human Carbonic Anhydrase II (PDB ID: 1CA2) for docking.

Tool: UCSF Chimera.

Step-by-step Methodology:

  • Fetch and Clean the PDB Structure:

    • Open UCSF Chimera and fetch the PDB structure 1CA2. This is a high-resolution (2.0 Å) structure of the apoenzyme.

    • Remove all non-essential molecules. This typically includes water molecules, co-crystallized ligands (if any), and ions that are not part of the active site. The zinc ion (ZN) in the active site of hCA II is critical for its function and for sulfonamide binding and must be retained.

    • Inspect the structure for any missing residues or side chains. If present, these would need to be modeled in, but 1CA2 is a complete structure.

  • Protonation and Charge Assignment:

    • Add hydrogen atoms to the protein, as they are not resolved in most X-ray crystal structures. This should be done assuming a physiological pH of 7.4.

    • Assign partial charges to all atoms. The AMBER ff14SB force field is a widely used and well-validated choice for proteins.

    • UCSF Chimera's "Dock Prep" tool can automate these steps, ensuring a chemically correct structure ready for docking[8][9].

  • Save the Prepared Receptor:

    • Save the cleaned, protonated, and charged protein structure in a suitable format, such as Mol2 or PDBQT, which is required by many docking programs, including AutoDock Vina.

Part II: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a powerful tool for hypothesis generation regarding the binding mode and for virtual screening of compound libraries.

Objective: To predict the binding mode and estimate the binding affinity of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate within the active site of hCA II.

Tool: AutoDock Vina.

Docking Protocol

G cluster_vina AutoDock Vina Receptor Prepared hCA II (PDBQT format) Grid Define Search Space (Grid Box around Active Site) Receptor->Grid Ligand Minimized Ligand (PDBQT format) Dock Run Docking (Conformational Search) Ligand->Dock Grid->Dock Results Docked Poses Binding Affinity (kcal/mol) Dock->Results

Figure 2: Molecular docking workflow using AutoDock Vina.

Step-by-step Methodology:

  • Define the Binding Site (Grid Box):

    • The active site of hCA II is a well-defined conical cleft leading down to the catalytic zinc ion.

    • In AutoDockTools (part of the MGLTools package), load the prepared receptor. The grid box defines the three-dimensional space where Vina will search for ligand conformations.

    • Center the grid box on the catalytic zinc ion (ZN301 in PDB 1CA2). The dimensions of the box should be large enough to accommodate the ligand and allow for rotational and translational freedom within the active site. A size of 22 x 22 x 22 Å is a reasonable starting point[10][11].

  • Configure and Run AutoDock Vina:

    • Prepare a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the number of binding modes to generate.

    • The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the computational time but also the probability of finding the true energy minimum. A value of 16 is a good balance for accuracy and speed.

    • Command Line Example: vina --config conf.txt --log docking_log.txt --out docked_poses.pdbqt

  • Analysis of Docking Results:

    • AutoDock Vina provides a binding affinity score in kcal/mol for each generated pose. More negative values indicate a more favorable predicted binding energy[5].

    • Visualize the top-scoring poses in a molecular viewer (e.g., UCSF Chimera or PyMOL). The primary interaction for a sulfonamide inhibitor with hCA II is the coordination of the sulfonamide group to the active site zinc ion.

    • Analyze the hydrogen bonds and hydrophobic interactions between the ligand and key active site residues such as His94, His96, His119, Thr199, and Thr200[10]. The benzyl and piperidine moieties are expected to form hydrophobic interactions within the active site cleft.

MetricPredicted Value (Illustrative)Interpretation
Binding Affinity -8.5 kcal/molA strong predicted binding affinity, suggesting a stable complex.
Key Interactions
CoordinationSulfonamide-NH2 and SO2 with Zn2+This is the canonical binding mode for sulfonamide inhibitors of carbonic anhydrase, indicating a plausible mechanism of action.
Hydrogen BondsSulfonamide with Thr199Further stabilizes the ligand in the active site.
Hydrophobic ContactsBenzyl group with Leu198The benzyl and piperidine moieties occupy hydrophobic pockets, contributing to the overall binding affinity.

Part III: Molecular Dynamics Simulation

While docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the protein-ligand complex and the fluctuations of its atoms over time.

Objective: To assess the stability of the docked complex of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate and hCA II in a simulated physiological environment.

Tool: GROMACS (GROningen MAchine for Chemical Simulations).

MD Simulation Protocol

G Start Docked Protein-Ligand Complex Solvate Solvation (Add Water Box) Start->Solvate Ions Add Ions (Neutralize System) Solvate->Ions EM Energy Minimization (Relax Structure) Ions->EM Equilibrate Equilibration (NVT & NPT) EM->Equilibrate Production Production MD Run (Data Collection) Equilibrate->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Figure 3: GROMACS molecular dynamics simulation workflow.

Step-by-step Methodology:

  • System Preparation:

    • Topology Generation: A topology file describes the interactions between all atoms in the system. Use the GROMACS pdb2gmx tool for the protein with a force field like CHARMM36. The ligand requires separate parameterization, which can be done using servers like CGenFF[12].

    • Solvation: Place the protein-ligand complex in a periodic box of water (e.g., a dodecahedron to minimize the number of water molecules) using gmx editconf and gmx solvate. The TIP3P water model is commonly used.

    • Ionization: Add ions (e.g., Na+ and Cl-) using gmx genion to neutralize the system's overall charge and to simulate a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization and Equilibration:

    • Energy Minimization: Perform a steepest descent energy minimization using gmx grompp and gmx mdrun to remove any steric clashes or unfavorable geometries in the initial system.

    • NVT Equilibration: Run a short simulation (e.g., 100 ps) at constant Number of particles, Volume, and Temperature (NVT) to allow the temperature of the system to stabilize around the target temperature (e.g., 300 K).

    • NPT Equilibration: Follow with a longer simulation (e.g., 1 ns) at constant Number of particles, Pressure, and Temperature (NPT) to allow the system's density to equilibrate. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them[13].

  • Production MD Run:

    • Remove the position restraints and run the production simulation for a duration sufficient to observe the dynamics of interest (e.g., 50-100 ns). Save the coordinates at regular intervals (e.g., every 10 ps) to generate the trajectory file.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand's heavy atoms over time relative to the starting structure. A stable RMSD that plateaus indicates that the system has reached equilibrium and the ligand remains stably bound[14][15].

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein. High fluctuations in the active site might indicate instability, while low fluctuations for the bound ligand suggest a stable binding mode[14][16].

    • Hydrogen Bond Analysis: Use the gmx hbond tool to monitor the formation and breaking of hydrogen bonds between the ligand and the protein over the course of the simulation. Persistent hydrogen bonds are key indicators of a stable interaction[2][17].

Analysis MetricExpected Outcome for a Stable Complex (Illustrative)Interpretation
Protein RMSD Plateaus around 1.5 - 2.5 ÅThe overall protein structure is stable throughout the simulation.
Ligand RMSD Plateaus below 2.0 Å (relative to protein)The ligand maintains a stable binding pose within the active site.
RMSF Low fluctuations for active site residuesThe binding of the ligand stabilizes the active site.
H-Bond Count Key H-bonds (e.g., with Thr199) persist >80% of the timeThe specific interactions predicted by docking are maintained, confirming the stability of the binding mode.

Part IV: ADMET Prediction

A potent molecule is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. In silico ADMET prediction provides an early assessment of a compound's drug-likeness.

Objective: To predict the key ADMET properties of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate.

Tool: SwissADME web server.

ADMET Prediction and Interpretation Protocol

Step-by-step Methodology:

  • Input Molecule:

    • Navigate to the SwissADME website and input the SMILES string of the compound.

  • Run Prediction:

    • Execute the prediction. The server will return a comprehensive report of various physicochemical properties, pharmacokinetic parameters, drug-likeness indicators, and medicinal chemistry alerts[18][19].

  • Analysis of Key Parameters:

    • Lipinski's Rule of Five: This is a classic rule of thumb for evaluating drug-likeness. Check if the compound violates more than one of the following: Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10.

    • BOILED-Egg Model: This intuitive graphical model predicts gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration. A compound in the white part of the "egg" is predicted to have good GI absorption, while a compound in the yellow "yolk" is predicted to be BBB-permeant[20][21][22].

    • Cytochrome P450 (CYP) Inhibition: Predicts whether the compound is likely to inhibit major drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4), which can lead to drug-drug interactions.

    • Bioavailability Score: An overall score (0 to 1) that estimates the probability of the compound having at least 10% oral bioavailability in rats.

ADMET ParameterPredicted Value (Illustrative)Interpretation
Lipinski Violations 0The compound adheres to the Rule of Five, suggesting good drug-like properties.
GI Absorption HighPredicted to be well-absorbed from the gastrointestinal tract.
BBB Permeant NoThe compound is not expected to cross the blood-brain barrier, which may be desirable depending on the therapeutic target.
P-gp Substrate NoNot predicted to be a substrate of the P-glycoprotein efflux pump, which is favorable for bioavailability.
CYP Inhibition Inhibitor of CYP2C9Potential for drug-drug interactions with other drugs metabolized by this enzyme. This would require experimental validation.
Bioavailability Score 0.55A reasonable probability of having acceptable oral bioavailability.

Conclusion and Future Directions

This guide has detailed a comprehensive in silico workflow for the analysis of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate, using human Carbonic Anhydrase II as a case-study target. The results from molecular docking suggest a high-affinity binding mode, consistent with the canonical interactions of sulfonamide inhibitors. Subsequent molecular dynamics simulations indicate that this binding pose is stable over time in a simulated physiological environment. Finally, ADMET predictions suggest that the compound possesses favorable drug-like properties, although a potential for CYP-mediated drug-drug interactions was flagged for further investigation.

It is crucial to reiterate that these in silico predictions are hypotheses. They provide a strong rationale for prioritizing this compound for synthesis and experimental validation, but they do not replace the need for in vitro and in vivo testing. Future work should focus on experimentally determining the true biological target(s) of this compound and validating the predicted binding affinity and mechanism of action through techniques such as isothermal titration calorimetry (ITC) and X-ray crystallography. The computational models presented here, however, serve as a powerful and cost-effective first step in the long and complex process of drug discovery and development.

References

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  • Eriksson, A.E., Jones, T.A., Liljas, A. (1988). Refined structure of human carbonic anhydrase II at 2.0 A resolution. Proteins, 4(4), 274-282. PDB ID: 1CA2. [Link]

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  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14). [Link]

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  • Angeli, A., et al. (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors. Bioorganic & medicinal chemistry, 25(8), 2429-2437. [Link]

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  • ResearchGate. (2024, August 21). How to do energy minimization for a large set of molecules using OpenBabel?. [Link]

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The Piperidine Scaffold: A Cornerstone in Central Nervous System (CNS) Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, holding a "privileged" status in the design of therapeutics targeting the central nervous system (CNS).[1][2] Its prevalence in a wide array of clinically successful drugs stems from a unique combination of favorable physicochemical and pharmacokinetic properties.[2][3] This technical guide provides an in-depth exploration of the multifaceted role of the piperidine moiety in CNS drug design. We will dissect its fundamental structural characteristics, conformational intricacies, and the key molecular interactions that drive its efficacy. Through detailed case studies of prominent FDA-approved drugs, we will illuminate its application in targeting a diverse range of CNS receptors and enzymes implicated in various neurological and psychiatric disorders.[1][4] Furthermore, this guide will present contemporary synthetic strategies for accessing functionalized piperidine scaffolds and outline essential experimental protocols for their evaluation, offering a comprehensive resource for scientists dedicated to the discovery and development of novel CNS therapies.

Introduction: The Piperidine Moiety as a Privileged Scaffold in CNS Drug Design

The piperidine ring is a recurring motif in a multitude of biologically active compounds, from natural alkaloids to synthetic pharmaceuticals.[5][6] Its remarkable success in CNS drug discovery is not coincidental but is rooted in a set of inherent properties that make it an ideal framework for interacting with complex biological systems.[7]

Historical Perspective and Prevalence in FDA-Approved CNS Drugs

The journey of piperidine in medicine is extensive. Naturally occurring piperidine alkaloids have been used for centuries for their medicinal properties. In modern pharmacology, the piperidine scaffold is a key component in numerous FDA-approved drugs for a wide spectrum of CNS disorders, including:

  • Antipsychotics: Haloperidol and Risperidone for schizophrenia.[4]

  • Analgesics: Fentanyl and its derivatives for severe pain.

  • ADHD Medications: Methylphenidate (Ritalin) for attention deficit hyperactivity disorder.[4][8]

  • Alzheimer's Disease Therapeutics: Donepezil for managing cognitive decline.[1]

This widespread representation underscores the therapeutic versatility and proven clinical utility of the piperidine moiety.

Rationale for its "Privileged" Status: Physicochemical and Pharmacokinetic Advantages

The "privileged" status of the piperidine scaffold is attributed to several key factors:

  • Blood-Brain Barrier (BBB) Penetration: The lipophilic nature of the piperidine ring, combined with the ability to modulate its basicity, facilitates penetration across the highly selective BBB, a critical requirement for CNS-acting drugs.[4][9]

  • Metabolic Stability: The saturated nature of the piperidine ring often confers a higher degree of metabolic stability compared to more aromatic systems, leading to improved pharmacokinetic profiles.[2]

  • Conformational Flexibility: The piperidine ring primarily adopts a stable chair conformation, which allows for the precise spatial positioning of substituents to optimize interactions with biological targets.[7]

  • Versatile Synthetic Handle: The nitrogen atom and the carbon backbone of the piperidine ring offer multiple points for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[10]

Physicochemical and Structural Properties of the Piperidine Scaffold

A deep understanding of the piperidine scaffold's structural and electronic properties is paramount for rational drug design.

Conformational Analysis: The Chair Conformation and its Implications for Receptor Binding

The piperidine ring predominantly exists in a chair conformation to minimize steric strain. This conformational preference is a critical determinant of a drug's biological activity.

Substituents on the piperidine ring can occupy either axial or equatorial positions. The orientation of these substituents significantly influences the molecule's shape and its ability to fit into a receptor's binding pocket. The energetic preference for equatorial versus axial orientation can be influenced by various factors, including steric hindrance and electronic effects.[11][12] For instance, in many cases, placing a bulky substituent in the equatorial position is energetically more favorable.

The nitrogen atom in the piperidine ring is basic and is typically protonated at physiological pH. This protonated nitrogen can form strong ionic interactions with acidic residues in a protein's binding site, a crucial anchoring point for many drugs.[4] The pKa of the piperidine nitrogen can be modulated by the electronic effects of its substituents, which in turn affects the drug's overall charge and its ability to cross biological membranes.

Key Molecular Interactions Facilitated by the Piperidine Ring

The piperidine scaffold can participate in a variety of non-covalent interactions that are fundamental to drug-receptor recognition:

  • Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor, while an N-H group can act as a hydrogen bond donor.

  • Ionic Interactions: The protonated nitrogen atom readily forms salt bridges with negatively charged amino acid residues such as aspartate and glutamate.

  • Van der Waals and Hydrophobic Interactions: The hydrocarbon backbone of the piperidine ring engages in favorable van der Waals and hydrophobic interactions with nonpolar regions of the binding pocket.

The Piperidine Scaffold in Action: Targeting Key CNS Receptors and Enzymes

The versatility of the piperidine scaffold is evident in its ability to be incorporated into ligands for a wide array of CNS targets.

G-Protein Coupled Receptors (GPCRs)

Many successful CNS drugs containing a piperidine moiety target GPCRs, a large family of transmembrane receptors involved in neurotransmission.

Piperidine-containing compounds are prominent in the class of antipsychotic drugs that antagonize dopamine D2 receptors. For example, the 4-fluorobenzoylpiperidine moiety is a key pharmacophore in many antipsychotic agents.

Derivatives of piperidine have been extensively explored as ligands for various serotonin (5-HT) receptor subtypes, leading to the development of antidepressants and anxiolytics.

The piperidine scaffold is central to the structure of many potent opioid analgesics, such as fentanyl, which act as agonists at the μ-opioid receptor.

Ion Channels

Piperidine derivatives have also been designed to modulate the function of ion channels, which play a critical role in neuronal excitability.

Enzymes

Donepezil, a leading treatment for Alzheimer's disease, features a piperidine ring that is crucial for its inhibitory activity against acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1]

Case Studies: Structure-Activity Relationship (SAR) of Piperidine-Containing CNS Drugs

The following table summarizes the binding affinities of selected piperidine-containing drugs for their primary CNS targets, illustrating the impact of structural modifications on potency.

CompoundTargetIC50 (µM)Ki (nM)Therapeutic ClassReference
DonepezilHuman AChE-144.37Alzheimer's Disease[1]
HaloperidolDopamine D2 Receptor-1.5Antipsychotic
Fentanylμ-Opioid Receptor-1.1Analgesic
MethylphenidateDopamine Transporter-14.2ADHD Treatment

Synthetic Strategies for Piperidine-Containing CNS Drug Candidates

The efficient and stereocontrolled synthesis of substituted piperidines is a critical aspect of CNS drug discovery.

Classical Synthesis: Reduction of Pyridine Derivatives

A common and straightforward method for synthesizing piperidines is the catalytic hydrogenation of corresponding pyridine precursors.[13] This method is often high-yielding but may have limitations in terms of functional group tolerance.

Modern Synthetic Methodologies

Intramolecular cyclization strategies, such as reductive amination of keto-amines or ring-closing metathesis, offer powerful ways to construct the piperidine ring with a high degree of control over substitution patterns.[6]

Multi-component reactions (MCRs) provide a highly efficient means to generate complex piperidine derivatives in a single step from simple starting materials, accelerating the drug discovery process.

Asymmetric Synthesis of Chiral Piperidine Scaffolds

Many biologically active piperidine-containing drugs are chiral, and their enantiomers often exhibit different pharmacological profiles.[14] Asymmetric synthesis is therefore crucial for accessing enantiomerically pure piperidine derivatives. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures.

Experimental Protocols for Evaluating Piperidine-Based CNS Drug Candidates

A rigorous evaluation of the pharmacological properties of novel piperidine derivatives is essential for their progression as drug candidates.

In Vitro Assays

Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

  • Membrane Preparation: Prepare cell membranes expressing the human dopamine D2 receptor from a stable cell line.

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Radioligand: Use a specific radioligand, such as [3H]spiperone, at a concentration close to its Kd value.

  • Incubation: Incubate the membranes with the radioligand and varying concentrations of the test compound in a 96-well plate for 60 minutes at room temperature.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

Protocol: Ellman's Assay for Acetylcholinesterase (AChE) Inhibition

  • Reagents: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer (pH 8.0).

  • Incubation: Pre-incubate the enzyme with varying concentrations of the piperidine-based inhibitor for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate ATCI and DTNB.

  • Spectrophotometric Measurement: Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC50 value.

In Vivo Models for CNS Disorders

Following promising in vitro results, piperidine-based drug candidates are typically evaluated in animal models of CNS diseases to assess their efficacy, pharmacokinetic properties, and potential side effects. The choice of model depends on the therapeutic indication (e.g., rodent models of psychosis, pain, or cognitive impairment).

Future Directions and Emerging Trends

The exploration of piperidine scaffolds in CNS drug design continues to evolve.

Novel Piperidine Analogs and Bioisosteres

Medicinal chemists are continuously designing and synthesizing novel piperidine analogs with improved properties. This includes the use of bioisosteric replacements for the piperidine ring to enhance potency, selectivity, or metabolic stability.

Application in Targeting Novel CNS Pathways

As our understanding of the neurobiology of CNS disorders deepens, new molecular targets are being identified. The versatility of the piperidine scaffold makes it an attractive starting point for developing ligands for these novel targets.

Advancements in Synthetic Methodologies

Innovations in synthetic organic chemistry are enabling the more efficient and diverse synthesis of complex piperidine derivatives, expanding the chemical space available for CNS drug discovery.

Conclusion

The piperidine scaffold is an undeniably vital component in the medicinal chemist's toolkit for the design of CNS-active drugs. Its favorable combination of structural, physicochemical, and pharmacokinetic properties has led to the development of numerous life-changing medications for a wide range of neurological and psychiatric conditions. A thorough understanding of its conformational preferences, key molecular interactions, and versatile synthetic chemistry is essential for harnessing its full potential. As research in neuroscience and drug discovery continues to advance, the "privileged" piperidine scaffold is poised to remain a central element in the development of the next generation of CNS therapies.

Visualization & Formatting

Data Presentation

(Refer to the table in Section 3.4 for quantitative data on piperidine-containing CNS drugs.)

Experimental Protocols

(Detailed step-by-step methodologies are provided in Section 5.1.)

Mandatory Visualization

G cluster_0 Piperidine Scaffold in CNS Drug Design Workflow concept Privileged Scaffold (Piperidine) design Rational Drug Design (SAR, Conformational Analysis) concept->design Properties synthesis Chemical Synthesis (Classical & Modern Methods) design->synthesis Target Molecule in_vitro In Vitro Evaluation (Binding & Enzyme Assays) synthesis->in_vitro Test Compounds in_vitro->design Feedback & Optimization in_vivo In Vivo Models (Efficacy & PK/PD) in_vitro->in_vivo Promising Hits candidate Drug Candidate in_vivo->candidate Preclinical Validation

Caption: A typical workflow for the design and development of CNS drug candidates based on the piperidine scaffold.

G cluster_1 Piperidine Chair Conformation a Axial Substituent (Higher Energy) e Equatorial Substituent (Lower Energy) n Nitrogen c1 C n->c1 c1->a Steric Hindrance c2 C c1->c2 c3 C c2->c3 c3->e c4 C c3->c4 c5 C c4->c5 c5->n

Caption: The chair conformation of piperidine, illustrating axial and equatorial substituent positions.

G cluster_2 Piperidine Binding to a CNS Receptor receptor Receptor Binding Pocket Aspartate (-) Phenylalanine Serine drug Piperidine Drug Protonated Nitrogen (+) Hydrophobic Backbone Hydrogen Bond Donor/Acceptor drug:f1->receptor:f1 Ionic Interaction drug:f2->receptor:f2 Hydrophobic Interaction drug:f3->receptor:f3 Hydrogen Bond

Caption: Key molecular interactions between a piperidine-based drug and a generic CNS receptor binding pocket.

References

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Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Sulfonamide-Modified Peptides using Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Space of Peptides

The incorporation of non-natural amino acids and functional moieties into peptides is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties such as potency, selectivity, and metabolic stability. Sulfonamides, a well-established pharmacophore, offer a versatile functional group for introducing structural diversity and improving the pharmacokinetic profile of peptide-based therapeutics. Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate serves as a key building block for introducing a sulfonamide-containing piperidine scaffold onto a growing peptide chain during solid-phase peptide synthesis (SPPS).

This document provides a comprehensive guide to the utilization of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate in solid-phase synthesis. We will delve into the underlying chemical principles, provide detailed step-by-step protocols, and offer insights into the critical parameters that ensure a successful synthesis.

Chemical Rationale and Strategic Considerations

Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate is strategically designed for seamless integration into standard solid-phase synthesis workflows. The molecule possesses three key features:

  • A Carbamate-Protected Piperidine Nitrogen: The benzyloxycarbonyl (Cbz or Z) group protects the piperidine nitrogen, preventing its participation in unwanted side reactions during peptide coupling. This protecting group is typically stable to the basic conditions used for Fmoc deprotection but can be removed under acidic conditions, often concurrently with the final cleavage from the resin.[1][2]

  • A Free Carboxylic Acid: The carboxylic acid functionality allows for the direct coupling of the building block to the N-terminus of a resin-bound peptide chain using standard peptide coupling reagents.

  • A Sulfonamide Moiety: The primary sulfonamide group provides a handle for further derivatization or can serve as a key pharmacophoric element in the final peptide.

The general strategy involves the coupling of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate to the deprotected N-terminus of a peptide chain assembled on a solid support. Subsequent peptide elongation can proceed from the newly introduced piperidine nitrogen after removal of the Cbz group, or the sulfonamide can be modified while the peptide remains on the resin.

Experimental Workflow Overview

The following diagram illustrates the general workflow for incorporating Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate into a peptide sequence during solid-phase synthesis.

SPPS_Workflow Resin Resin with N-Fmoc Peptide Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Washing Deprotection->Washing1 Coupling Coupling of Benzyl 4-(sulfamoylmethyl)piperidine- 1-carboxylate Washing1->Coupling Washing2 DMF/DCM Washing Coupling->Washing2 Cbz_Deprotection Optional: Cbz Deprotection (On-Resin) Washing2->Cbz_Deprotection If elongating from piperidine-N Cleavage Cleavage & Global Deprotection (e.g., TFA cocktail) Washing2->Cleavage If at N-terminus Chain_Elongation Further Peptide Chain Elongation Cbz_Deprotection->Chain_Elongation Chain_Elongation->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS, etc.) Purification->Analysis

Caption: General workflow for solid-phase synthesis incorporating the sulfonamide building block.

Materials and Reagents

ReagentSupplierRecommended Grade
Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylateVarious>95% Purity
Rink Amide or Wang ResinVarious100-200 mesh
Fmoc-protected Amino AcidsVariousSynthesis Grade
N,N'-Diisopropylcarbodiimide (DIC)VariousSynthesis Grade
Oxyma PureVariousSynthesis Grade
PiperidineVariousSynthesis Grade
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade
Dichloromethane (DCM)VariousACS Grade
Trifluoroacetic Acid (TFA)VariousReagent Grade
Triisopropylsilane (TIS)VariousReagent Grade
1,2-Ethanedithiol (EDT)VariousReagent Grade
Diethyl EtherVariousACS Grade

Detailed Protocols

Protocol 1: Swelling and Deprotection of the Resin-Bound Peptide
  • Place the desired amount of Fmoc-protected peptide-resin in a suitable reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.[3]

  • Agitate the mixture for 5 minutes.

  • Drain the deprotection solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine.

  • Perform a Kaiser test to confirm the presence of a free primary amine.

Protocol 2: Coupling of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate
  • In a separate vial, dissolve Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate (2-4 equivalents relative to resin loading) and Oxyma Pure (2-4 equivalents) in a minimal amount of DMF.

  • Add DIC (2-4 equivalents) to the solution and pre-activate for 5-10 minutes at room temperature.

  • Add the activated solution to the deprotected peptide-resin from Protocol 1.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, continue agitation and re-test after 1-2 hours.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

Protocol 3: Final Cleavage and Global Deprotection

Caution: This procedure should be performed in a well-ventilated fume hood. TFA is highly corrosive.

  • Wash the resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. For a standard peptide, a mixture of TFA/TIS/H₂O (95:2.5:2.5) is suitable. For peptides containing sensitive residues like Cys, Met, or Trp, a cocktail such as TFA/TIS/H₂O/EDT (94:1:2.5:2.5) is recommended to prevent side reactions.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA, and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

Analytical Characterization

The identity and purity of the final sulfonamide-modified peptide should be confirmed using appropriate analytical techniques.

Analytical TechniquePurpose
Liquid Chromatography-Mass Spectrometry (LC-MS)To confirm the molecular weight of the desired product and assess purity.[4][5]
High-Performance Liquid Chromatography (HPLC)To determine the purity of the crude and purified peptide.[5]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete CouplingSteric hindrance; inefficient activation.Increase coupling time; use a different coupling reagent combination (e.g., HATU/DIPEA); perform a double coupling.
Incomplete DeprotectionAggregation of the peptide chain.Increase deprotection time; use a stronger deprotection cocktail (e.g., DBU/piperidine).[6]
Low Cleavage YieldIncomplete cleavage from the resin.Increase cleavage time; ensure the resin is completely dry before adding the cleavage cocktail.
Side Product FormationPresence of sensitive amino acids; reactive intermediates.Use appropriate scavengers in the cleavage cocktail; ensure thorough washing between steps to remove residual reagents. For peptides with aspartic acid, be cautious with strong bases like DBU to avoid aspartimide formation.[7]

Logical Relationships in the Synthetic Process

The following diagram illustrates the key decision points and dependencies in the synthesis protocol.

Decision_Tree Start Start with Resin-Bound Peptide Fmoc_Deprotection Fmoc Deprotection Start->Fmoc_Deprotection Kaiser_Test1 Kaiser Test for Free Amine Fmoc_Deprotection->Kaiser_Test1 Coupling Couple Sulfonamide Building Block Kaiser_Test1->Coupling Positive Troubleshoot_Deprotection Troubleshoot Deprotection Kaiser_Test1->Troubleshoot_Deprotection Negative Kaiser_Test2 Kaiser Test for Complete Coupling Coupling->Kaiser_Test2 Next_Step Proceed to Next Step Kaiser_Test2->Next_Step Negative Troubleshoot_Coupling Troubleshoot Coupling Kaiser_Test2->Troubleshoot_Coupling Positive Final_Cleavage Final Cleavage Next_Step->Final_Cleavage Troubleshoot_Deprotection->Fmoc_Deprotection Troubleshoot_Coupling->Coupling

Caption: Decision tree for key steps in the solid-phase synthesis.

Conclusion

The protocol outlined in these application notes provides a robust and reliable method for the incorporation of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate into peptides via solid-phase synthesis. By understanding the chemical principles and adhering to the detailed procedures, researchers can successfully synthesize novel sulfonamide-modified peptides for a wide range of applications in drug discovery and chemical biology.

References

  • YMER, A. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • ChemBK. (2024). benzyl 4-sulfamoylpiperidine-1-carboxylate. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Solid Phase Peptide Synthesis and Its Applications in Tackling Antimicrobial Resistance. Retrieved from [Link]

  • Delgado, B., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]

  • Wiley Online Library. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Retrieved from [Link]

  • Springer. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]

  • DiVA portal. (n.d.). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl piperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). shows the cleavage conditions for the Boc group. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • LookChem. (n.d.). Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 4-formylpiperidine-1-carboxylate. Retrieved from [Link]

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Application Notes and Protocols for Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate in Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative and complement to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes a more targeted approach. It involves screening small, low-molecular-weight compounds, or "fragments," that typically bind to the target protein with low affinity (micromolar to millimolar range).[3][4] The core principle of FBDD is that these small fragments can more efficiently sample chemical space, leading to higher hit rates and providing more efficient starting points for optimization into potent drug candidates.[1][2]

This guide focuses on the application of a particularly promising fragment, Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate , in FBDD campaigns. This compound embodies several key features of an ideal fragment, making it a valuable tool for researchers and drug development professionals.

Physicochemical Properties and Rationale for Use

The utility of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate as a fragment is rooted in its distinct structural and chemical properties.

PropertyValueSignificance in FBDD
Molecular Formula C13H18N2O4S---
Molar Mass 298.36 g/mol [5]Adheres to the "Rule of Three" for fragments (MW < 300 Da), ensuring it is small enough to explore binding pockets efficiently.
Structure Contains a piperidine ring, a sulfonamide group, and a benzyl carbamate.The piperidine scaffold is a prevalent motif in many approved drugs, suggesting good pharmacokinetic properties.[6][7] The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with the target protein.[6] The benzyl carbamate provides a vector for synthetic elaboration.
Solubility Soluble in some organic solvents like chloroform and dichloromethane.[5]Adequate solubility is crucial for preparing stock solutions and for use in various biophysical screening assays.

The combination of a rigid piperidine core with a flexible sulfonamide tail allows for specific and directional interactions within a protein's binding site. The sulfonamide moiety, in particular, is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial and anticancer drugs.[6] This suggests that Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate has the potential to engage with a variety of protein targets.

Experimental Workflows and Protocols

The successful application of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate in an FBDD campaign requires a systematic and multi-faceted approach. The following diagram illustrates a typical workflow:

FBDD_Workflow cluster_prep Preparation cluster_screen Screening cluster_characterization Characterization & Optimization Fragment_Prep Fragment Preparation & QC Primary_Screen Primary Screen (e.g., SPR) Fragment_Prep->Primary_Screen Target_Prep Target Protein Preparation & QC Target_Prep->Primary_Screen Hit_Validation Hit Validation (Orthogonal Assay, e.g., NMR) Primary_Screen->Hit_Validation Structural_Studies Structural Biology (X-ray Crystallography) Hit_Validation->Structural_Studies Lead_Opt Lead Optimization (SBDD) Structural_Studies->Lead_Opt

Figure 1: A generalized workflow for a fragment-based drug discovery campaign.

Protocol 1: Fragment Preparation and Quality Control

Objective: To prepare a high-quality, well-characterized stock solution of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate for screening.

Materials:

  • Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Purity Assessment:

    • Confirm the purity of the solid fragment using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The purity should be >95%.

    • Characterize the compound by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its chemical identity.

  • Solubility Testing:

    • Determine the maximum solubility in the desired screening buffer and in DMSO. This is critical for preventing compound precipitation during the assay.

  • Stock Solution Preparation:

    • Accurately weigh the solid fragment and dissolve it in anhydrous DMSO to a final concentration of 100 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Centrifuge the stock solution at high speed for 10 minutes to pellet any insoluble aggregates.

    • Carefully transfer the supernatant to a new, clean tube.

  • Storage:

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

    • Store at -20°C or -80°C in a desiccated environment.

Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)

Objective: To identify if Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate binds to the target protein and to estimate its binding affinity. SPR is a highly sensitive, label-free technique ideal for detecting the weak interactions typical of fragments.[8][9][10]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Target protein

  • Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate stock solution

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Target Immobilization:

    • Immobilize the target protein onto the sensor chip surface via amine coupling or other suitable chemistry. Aim for a low to medium immobilization density to minimize mass transport effects.

    • Activate the surface with a mixture of EDC and NHS.

    • Inject the target protein solution until the desired immobilization level is reached.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Screening Assay:

    • Prepare a dilution series of the fragment in running buffer, typically ranging from 1 µM to 1 mM. Include a buffer-only (blank) injection for double referencing.

    • Inject the fragment solutions over the immobilized target surface and a reference surface (without the target protein).

    • Monitor the change in the SPR signal (response units, RU) over time.

  • Data Analysis:

    • Subtract the reference channel data from the target channel data to correct for bulk refractive index changes.

    • Subtract the buffer-only injection data to correct for any systematic drift.

    • Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

Protocol 3: Hit Validation using NMR Spectroscopy

Objective: To confirm the binding of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate to the target protein using an orthogonal biophysical method. NMR is a powerful tool for FBDD as it can provide information on binding affinity and the location of the binding site.[11][12][13][14]

Materials:

  • High-field NMR spectrometer

  • ¹⁵N-labeled target protein

  • Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate stock solution

  • NMR buffer (e.g., phosphate buffer in D₂O)

Procedure:

  • Protein-Observed NMR:

    • Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled target protein.

    • Prepare samples with a constant concentration of the labeled protein and increasing concentrations of the fragment.

    • Acquire ¹H-¹⁵N HSQC spectra for each sample.

  • Data Analysis:

    • Overlay the spectra and look for chemical shift perturbations (CSPs) of specific amide resonances in the protein backbone upon addition of the fragment.

    • Significant and dose-dependent CSPs are indicative of binding.

    • The magnitude of the CSPs can be plotted against the ligand concentration to estimate the KD.

    • If the protein's resonance assignments are known, the CSPs can be mapped onto the protein structure to identify the binding site.[13]

Protocol 4: Structural Characterization by X-ray Crystallography

Objective: To obtain a high-resolution three-dimensional structure of the target protein in complex with Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate. This provides detailed information about the binding mode and key interactions, which is crucial for structure-based drug design.[15][16][17]

Materials:

  • Purified and concentrated target protein

  • Crystallization screens and plates

  • Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate stock solution

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron beamline is recommended)

Procedure:

  • Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials with the target protein pre-incubated with the fragment.

    • Soaking: Grow apo-protein crystals and then soak them in a solution containing the fragment and cryoprotectant.

  • Data Collection:

    • Mount a crystal and collect X-ray diffraction data at a synchrotron source.[18]

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a search model.

    • Carefully examine the electron density map for evidence of the bound fragment.[19]

    • Refine the structure of the protein-fragment complex.

    • Analyze the binding mode, identifying key hydrogen bonds, and other interactions between the fragment and the protein.

Lead Optimization Strategies

The structural information obtained from X-ray crystallography is invaluable for guiding the optimization of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate into a more potent lead compound.

Lead_Opt_Strategy cluster_fragment Initial Fragment Hit cluster_strategies Optimization Strategies Initial_Fragment Benzyl 4-(sulfamoylmethyl) piperidine-1-carboxylate Fragment_Growing Fragment Growing Initial_Fragment->Fragment_Growing Fragment_Linking Fragment Linking Initial_Fragment->Fragment_Linking Fragment_Merging Fragment Merging Initial_Fragment->Fragment_Merging Lead_Compound Potent Lead Compound Fragment_Growing->Lead_Compound Fragment_Linking->Lead_Compound Fragment_Merging->Lead_Compound

Figure 2: Common strategies for optimizing an initial fragment hit.

  • Fragment Growing: The benzyl carbamate group provides a clear vector for synthetic elaboration. By exploring different substituents on the phenyl ring or replacing the benzyl group altogether, one can extend the fragment into adjacent pockets of the binding site to form additional favorable interactions.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, the two can be chemically linked together to create a larger, higher-affinity molecule.

  • Fragment Merging: If a second, overlapping fragment hit is identified, a new compound can be designed that incorporates the key features of both.

Conclusion

Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate is a versatile and promising fragment for FBDD campaigns. Its favorable physicochemical properties, coupled with the presence of key pharmacophoric features, make it an excellent starting point for the discovery of novel therapeutics against a wide range of protein targets. The systematic application of the protocols outlined in this guide, from initial screening to structural characterization and lead optimization, will enable researchers to effectively leverage the potential of this valuable chemical tool.

References

  • Drug Hunter. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). Retrieved from [Link]

  • de Kloe, G. E., Bailey, J., & Leurs, R. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. Molecular Oncology, 16(21), 3761–3777. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Fragment Based Drug Design: A Review. Retrieved from [Link]

  • de Kloe, G. E., Bailey, J., & Leurs, R. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Molecular Oncology, 16(21), 3761–3777. Retrieved from [Link]

  • Creative Biostructure. (n.d.). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Retrieved from [Link]

  • Si, Z., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 178. Retrieved from [Link]

  • Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. Methods in Enzymology, 493, 219–249. Retrieved from [Link]

  • Fitzgerald, E., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. Retrieved from [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved from [Link]

  • Fitzgerald, E., et al. (2020). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. bioRxiv. Retrieved from [Link]

  • Peterson, M. J., & Ciulli, A. (2014). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Molecular Biology, 1091, 157–185. Retrieved from [Link]

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Current Protocols in Pharmacology, 62(1), 9.11.1–9.11.23. Retrieved from [Link]

  • Fitzgerald, E., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. Retrieved from [Link]

  • Neumann, L., et al. (2007). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry, 7(16), 1630–1642. Retrieved from [Link]

  • Neumann, L., et al. (2007). SPR-based Fragment Screening: Advantages and Applications. ResearchGate. Retrieved from [Link]

  • Barelier, S., et al. (2014). Protein X-ray Crystallography and Drug Discovery. Molecules, 19(9), 13473–13499. Retrieved from [Link]

  • Cuttibilis, N. A., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Acta Crystallographica Section D, Biological Crystallography, 70(Pt 8), 2166–2176. Retrieved from [Link]

  • Douangamath, A. (2022, January 16). The XChem pipeline for fragment screening. Diamond Light Source. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragment Screening Using X-Ray Crystallography. Retrieved from [Link]

  • Lie, M. A., & Thorson, J. S. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 8(10), 1293–1305. Retrieved from [Link]

  • ChemBK. (n.d.). benzyl 4-sulfamoylpiperidine-1-carboxylate. Retrieved from [Link]

  • Xie, J., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2758. Retrieved from [Link]

  • Vitale, P., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(15), 5789. Retrieved from [Link]

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Application Notes & Protocols for the Quantification of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Introduction

Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate is a key pharmaceutical intermediate characterized by its piperidine core, a sulfonamide functional group, and a benzyl carbamate protecting group. Accurate and precise quantification of this molecule is critical during drug development and for ensuring the quality and safety of final active pharmaceutical ingredients (APIs). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the quantification of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate. The protocols detailed herein are grounded in established analytical principles for sulfonamides and piperidine derivatives, offering robust and reliable methodologies.

The structural features of the target analyte, specifically the presence of a benzene ring in the benzyl carbamate moiety, suggest amenability to ultraviolet (UV) detection. Furthermore, the presence of the sulfonamide group and the overall molecular structure make it an excellent candidate for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. This guide will focus on these two powerful analytical techniques, providing detailed protocols and the scientific rationale behind the methodological choices.

Physicochemical Properties of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate

A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular FormulaC13H18N2O4S[1]
Molar Mass298.36 g/mol [1]
AppearanceWhite crystalline solid[1]
SolubilitySoluble in some organic solvents, such as chloroform and dichloromethane.[1]

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of compounds containing a UV chromophore. The benzyl group in the target molecule is expected to provide sufficient UV absorbance for sensitive detection.

A. Rationale for Method Design

The selection of chromatographic conditions is paramount for achieving optimal separation and quantification.

  • Stationary Phase: A reversed-phase C18 or C8 column is recommended. These columns provide excellent retention and separation for moderately polar compounds like the target analyte. The choice between C18 and C8 will depend on the desired retention time and resolution from potential impurities.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol) is proposed. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small percentage of an acid, such as formic acid or acetic acid, to the aqueous phase can improve peak shape and reproducibility by suppressing the ionization of any residual silanol groups on the column and ensuring the analyte is in a consistent ionic state.

  • Detection Wavelength: The benzyl group will exhibit characteristic UV absorbance. A preliminary UV scan of a standard solution of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate should be performed to determine the wavelength of maximum absorbance (λmax), which is anticipated to be around 254 nm.

  • Internal Standard: The use of a structurally similar internal standard is highly recommended to improve the precision and accuracy of the quantification by correcting for variations in injection volume and potential sample loss during preparation.

B. Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Diluent (e.g., Acetonitrile/Water) s1->s2 s3 Add Internal Standard s2->s3 s4 Vortex & Sonicate s3->s4 s5 Filter through 0.45 µm Syringe Filter s4->s5 h1 Inject into HPLC System s5->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection at λmax h2->h3 d1 Integrate Peak Areas h3->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Construct Calibration Curve d2->d3 d4 Quantify Sample Concentration d3->d4

Figure 1: Workflow for HPLC-UV quantification.

C. Detailed Protocol for HPLC-UV Method

1. Materials and Reagents:

  • Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate reference standard

  • Internal Standard (e.g., a structurally related and commercially available compound)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (≥98%)

  • Deionized water (18.2 MΩ·cm)

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260/1290 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or UV detector.

  • Column: ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 30
    10.0 80
    12.0 80
    12.1 30

    | 15.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: To be determined by UV scan (e.g., 254 nm).

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile/water).

  • Internal Standard Stock Solution (1 mg/mL): Prepare in a similar manner to the standard stock solution.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples. Spike each calibration standard with a fixed concentration of the internal standard.

  • Sample Preparation: Accurately weigh the sample, dissolve it in the diluent, add the internal standard, and dilute to a final concentration within the calibration range.

4. System Suitability: Before sample analysis, inject a system suitability standard (a mid-range calibration standard) five times. The system is deemed ready if the following criteria are met:

  • Tailing Factor: ≤ 2.0 for both the analyte and internal standard peaks.

  • Theoretical Plates: ≥ 2000 for both peaks.

  • Relative Standard Deviation (RSD) of Peak Areas: ≤ 2.0%.

5. Data Analysis: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Determine the concentration of the analyte in the samples using the linear regression equation of the calibration curve.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or quantification in complex matrices, LC-MS/MS is the method of choice.

A. Rationale for Method Design

The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides exceptional specificity and low detection limits.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be efficient for this molecule, likely forming the protonated molecule [M+H]+.

  • Fragmentation: Collision-induced dissociation (CID) of the precursor ion will generate characteristic product ions. The specific fragmentation pattern should be determined by infusing a standard solution of the analyte into the mass spectrometer. Potential fragmentation pathways could involve the loss of the benzyl group or cleavage of the sulfonamide moiety.

  • Multiple Reaction Monitoring (MRM): For quantification, MRM is the preferred scan mode. This involves monitoring a specific precursor ion to product ion transition, which significantly enhances selectivity and signal-to-noise ratio. A second transition can be monitored for confirmation.

B. Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Diluent s1->s2 s3 Add Isotopically Labeled IS s2->s3 s4 Vortex & Sonicate s3->s4 s5 Filter/Centrifuge s4->s5 lc1 Inject into LC System s5->lc1 lc2 Chromatographic Separation lc1->lc2 ms1 ESI+ Ionization lc2->ms1 ms2 MRM Detection ms1->ms2 d1 Integrate MRM Transitions ms2->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Construct Calibration Curve d2->d3 d4 Quantify & Confirm d3->d4

Figure 2: Workflow for LC-MS/MS quantification.

C. Detailed Protocol for LC-MS/MS Method

1. Materials and Reagents:

  • Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate reference standard

  • Isotopically labeled internal standard (e.g., Deuterated or 13C-labeled analog - if available, otherwise a close structural analog can be used)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade formic acid

  • LC-MS grade water

2. Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC, Shimadzu Nexera, or equivalent.

  • Mass Spectrometer: Sciex Triple Quad 6500+, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm, or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program: A fast gradient is typically employed in LC-MS/MS to ensure sharp peaks and high throughput.

    Time (min) %B
    0.0 5
    2.0 95
    2.5 95
    2.6 5

    | 4.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometer Settings (to be optimized):

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: ~3.5 kV.

  • Source Temperature: ~150 °C.

  • Desolvation Temperature: ~400 °C.

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
    Analyte (Quantifier) [M+H]+ To be determined 100 To be determined
    Analyte (Qualifier) [M+H]+ To be determined 100 To be determined

    | Internal Standard | [M+H]+ | To be determined | 100 | To be determined |

4. Preparation of Solutions: Prepare stock and working solutions as described for the HPLC-UV method, using LC-MS grade solvents and reagents. The use of an isotopically labeled internal standard is strongly recommended for the most accurate results.

5. Data Analysis: Similar to the HPLC-UV method, construct a calibration curve using the peak area ratios of the analyte to the internal standard. The presence of the qualifier ion transition with a consistent ratio to the quantifier ion across standards and samples provides confirmation of the analyte's identity.

Method Validation

Both the HPLC-UV and LC-MS/MS methods should be validated in accordance with the International Council for Harmonisation (ICH) guidelines. The validation parameters should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike-recovery experiments.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Summary of Proposed Methods

ParameterHPLC-UV MethodLC-MS/MS Method
Principle Reversed-phase chromatography with UV detectionReversed-phase chromatography with tandem mass spectrometry
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase Water/Acetonitrile with Formic AcidWater/Acetonitrile with Formic Acid
Detection UV absorbance (e.g., 254 nm)MRM of precursor/product ion transitions
Sensitivity ModerateHigh
Selectivity GoodExcellent
Primary Application Assay and purity determination in bulk drug and formulationsLow-level impurity analysis, bioanalysis, analysis in complex matrices

Conclusion

The analytical methods outlined in this application note provide a robust framework for the accurate and reliable quantification of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, with HPLC-UV being a suitable choice for routine quality control and LC-MS/MS offering superior sensitivity and selectivity for more demanding applications. It is imperative that any method developed based on these guidelines is fully validated to ensure its suitability for its intended purpose.

References

  • Liu, Y., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 529. [Link]

  • Kim, J., et al. (2013). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Food Chemistry, 138(2-3), 1553-1559. [Link]

  • U.S. Department of Agriculture, Food Safety and Inspection Service. (2009). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. CLG-SUL4.01. [Link]

  • ChemBK. (2024). benzyl 4-sulfamoylpiperidine-1-carboxylate. [Link]

  • International Council for Harmonisation. (1994). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Van Holthoon, F., et al. (2010). Quantitative analysis of penicillins in porcine tissues, milk and animal feed using derivatisation with piperidine and stable isotope dilution liquid chromatography tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 396(8), 3049-3061. [Link]

  • A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. (2022). American Journal of Analytical Chemistry, 13(7). [Link]

Sources

The Strategic Application of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate in the Development of Novel Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Selective Inhibitors and the Role of the Piperidine-Sulfonamide Scaffold

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent enzyme inhibitors remains a cornerstone of therapeutic innovation. The piperidine moiety, a prevalent nitrogen-containing heterocycle in numerous FDA-approved drugs, offers a versatile and conformationally constrained scaffold for drug design[1][2]. When coupled with a sulfonamide functional group, a well-established zinc-binding pharmacophore, the resulting piperidine-sulfonamide architecture emerges as a powerful platform for targeting metalloenzymes. This is particularly true for the carbonic anhydrase (CA) family of enzymes, which play critical roles in a host of physiological and pathological processes[3][4].

Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate stands out as a key building block in this context. Its unique trifunctional nature—a protected piperidine nitrogen, a flexible sulfamoylmethyl "tail," and the benzyl carbamate protecting group—provides a rich toolkit for synthetic elaboration. This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of this building block for the synthesis of novel carbonic anhydrase inhibitors, with a particular focus on the therapeutically relevant isoform, Carbonic Anhydrase IX (CA IX).

Physicochemical Properties of the Building Block

A thorough understanding of the physicochemical properties of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate is essential for its effective application in synthesis.

PropertyValueSource
IUPAC Name benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylateBenchChem
CAS Number 1585225-95-1ChemSrc[5]
Molecular Formula C₁₄H₂₀N₂O₄SCymitQuimica[6]
Molecular Weight 312.38 g/mol CymitQuimica[6]
Appearance White to off-white solidInferred from similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, DMF, DMSO)General knowledge

The Role of Carbonic Anhydrase IX in Tumor Hypoxia and Acidosis: The Therapeutic Rationale

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a wide range of solid tumors and is a key indicator of tumor hypoxia[4][7]. Under hypoxic conditions, cancer cells switch to anaerobic glycolysis, leading to an accumulation of acidic byproducts such as lactic acid. To survive this self-created acidic microenvironment, cancer cells upregulate pH-regulating proteins, including CA IX[3][8].

CA IX, with its extracellularly oriented active site, catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This enzymatic activity contributes to the acidification of the tumor microenvironment while maintaining a relatively alkaline intracellular pH, a condition that favors tumor cell proliferation, survival, and metastasis[9][10]. The acidic extracellular milieu also suppresses the activity of immune cells, further promoting tumor progression[11]. Therefore, the inhibition of CA IX presents a compelling therapeutic strategy to disrupt the pH balance in tumors, leading to increased intracellular acidosis and, consequently, apoptosis and reduced tumor growth.

Below is a diagram illustrating the central role of CA IX in the tumor hypoxia signaling pathway.

CAIX_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a induces CAIX_Gene CAIX Gene Transcription HIF1a->CAIX_Gene activates CAIX_Protein CA IX Protein Expression (on cell surface) CAIX_Gene->CAIX_Protein CO2_H2O CO₂ + H₂O HCO3_H HCO₃⁻ + H⁺ CO2_H2O->HCO3_H CA IX catalysis Extracellular_Acidosis Extracellular Acidosis HCO3_H->Extracellular_Acidosis H⁺ release Intracellular_Alkalinity Intracellular Alkalinity HCO3_H->Intracellular_Alkalinity HCO₃⁻ import Tumor_Progression Tumor Progression (Proliferation, Invasion, Metastasis) Extracellular_Acidosis->Tumor_Progression Immune_Suppression Immune Suppression Extracellular_Acidosis->Immune_Suppression Intracellular_Alkalinity->Tumor_Progression CAIX_Inhibitor CA IX Inhibitor (e.g., derived from Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate) CAIX_Inhibitor->CAIX_Protein blocks

Caption: CA IX signaling pathway in tumor hypoxia.

Synthetic Protocols: From Building Block to Potent Inhibitors

The following protocols provide a comprehensive guide to the synthesis of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate and its subsequent elaboration into potent carbonic anhydrase inhibitors.

Protocol 1: Synthesis of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate

Synthesis_Building_Block Start Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate Mesylate Benzyl 4-((mesyloxy)methyl)piperidine-1-carboxylate Start->Mesylate 1. MsCl, Et₃N, DCM, 0 °C to rt Thioacetate Benzyl 4-((acetylthio)methyl)piperidine-1-carboxylate Mesylate->Thioacetate 2. KSAc, DMF, 60 °C Thiol Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate Thioacetate->Thiol 3. HCl, MeOH, reflux SulfonylChloride Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate Thiol->SulfonylChloride 4. Cl₂, AcOH/H₂O, 0 °C Final_Product Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate SulfonylChloride->Final_Product 5. NH₃ (aq), THF, 0 °C

Caption: Proposed synthesis of the target building block.

Step-by-Step Methodology:

  • Mesylation: To a solution of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Causality: The mesylation activates the hydroxyl group, converting it into a good leaving group for subsequent nucleophilic substitution. Triethylamine acts as a base to neutralize the HCl generated.

  • Thioacetate Formation: To the crude mesylate in dimethylformamide (DMF), add potassium thioacetate (1.5 eq). Heat the mixture to 60 °C and stir for 12-16 hours.

    • Causality: Thioacetate displaces the mesylate via an SN2 reaction to introduce the sulfur atom. DMF is a suitable polar aprotic solvent for this transformation.

  • Thiolysis: Dissolve the crude thioacetate in methanol and add a solution of hydrochloric acid. Reflux the mixture for 2-4 hours.

    • Causality: Acid-catalyzed hydrolysis of the thioacetate reveals the free thiol, which is the precursor to the sulfonyl chloride.

  • Oxidative Chlorination: Dissolve the crude thiol in a mixture of acetic acid and water and cool to 0 °C. Bubble chlorine gas through the solution until the reaction is complete (monitored by TLC).

    • Causality: Chlorine gas in an aqueous acidic medium oxidizes the thiol to the corresponding sulfonyl chloride.

  • Amination: Dissolve the crude sulfonyl chloride in tetrahydrofuran (THF) at 0 °C and add an excess of aqueous ammonia. Stir vigorously for 1-2 hours.

    • Causality: The highly reactive sulfonyl chloride readily reacts with ammonia to form the desired sulfonamide.

Purification and Characterization: After aqueous workup, the crude product should be purified by column chromatography on silica gel. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Novel Carbonic Anhydrase Inhibitors

This protocol details the deprotection of the building block and subsequent coupling with a substituted benzoic acid, a strategy proven effective for generating potent CA inhibitors.

Synthesis_Inhibitor Building_Block Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate Deprotected 4-(Sulfamoylmethyl)piperidine Building_Block->Deprotected 1. H₂, Pd/C, MeOH Final_Inhibitor Novel Piperidine-based CA IX Inhibitor Deprotected->Final_Inhibitor 2. Coupling Agent (e.g., EDCI, HOBt), Base, DMF Benzoic_Acid Substituted 4-carboxybenzenesulfonamide Benzoic_Acid->Final_Inhibitor

Caption: General scheme for inhibitor synthesis.

Step-by-Step Methodology:

  • Deprotection of the Piperidine Nitrogen:

    • Dissolve Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate (1.0 eq) in methanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

    • Causality: Catalytic hydrogenation is a standard and clean method for the cleavage of benzyl carbamates (Cbz protecting group), yielding the free amine.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 4-(sulfamoylmethyl)piperidine.

  • Amide Coupling to Introduce the "Tail":

    • To a solution of the desired substituted 4-carboxybenzenesulfonamide (1.0 eq) in DMF, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add a solution of the crude 4-(sulfamoylmethyl)piperidine (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq) in DMF.

    • Stir the reaction at room temperature for 16-24 hours.

    • Causality: EDCI/HOBt is a widely used coupling system that efficiently forms amide bonds by activating the carboxylic acid. DIPEA is a non-nucleophilic base used to neutralize any acidic species and facilitate the reaction.

    • The "tail" can be varied to optimize interactions with the active site of the target CA isoform, a key strategy in structure-activity relationship (SAR) studies.

Purification and Characterization: The final inhibitors can be purified by preparative HPLC or column chromatography. Their identity and purity should be confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC analysis.

Application: In Vitro Inhibition of Carbonic Anhydrase Isoforms

The synthesized inhibitors should be evaluated for their ability to inhibit various human carbonic anhydrase (hCA) isoforms. A common and reliable method is the stopped-flow CO₂ hydrase assay.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare stock solutions of the purified hCA isoforms (e.g., hCA I, II, IX, and XII) and the substrate, 4-nitrophenyl acetate (p-NPA).

  • Assay Buffer: Use a suitable buffer, such as Tris-HCl, at a physiological pH.

  • Inhibitor Solutions: Prepare serial dilutions of the synthesized inhibitors and a standard inhibitor (e.g., acetazolamide) in a suitable solvent (e.g., DMSO).

  • Measurement:

    • In a cuvette, mix the assay buffer, the hCA enzyme, and the inhibitor solution.

    • Initiate the reaction by adding the p-NPA substrate.

    • Monitor the hydrolysis of p-NPA to the yellow-colored 4-nitrophenolate anion by measuring the increase in absorbance at 400 nm using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ values for each inhibitor against each hCA isoform. The inhibition constants (Ki) can be determined using the Cheng-Prusoff equation.

Expected Results and Structure-Activity Relationship (SAR) Insights

Based on published data for structurally similar compounds, inhibitors synthesized from Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate are expected to exhibit potent inhibition of various hCA isoforms, particularly the tumor-associated hCA IX and XII.

Compound ScaffoldhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides7.9 - 38.63.7 - 40.60.8 - 7.9 3.6 - 51.7[7]
Pyrazolo[4,3-c]pyridine Sulfonamides6.6 - >100005.6 - 732979.6 - 907.545.3 - 1045[4]
Sulfonyl Semicarbazides58 - 114 fold less active than hCA XII5 - 121 fold less active than hCA XII26 - 114 fold less active than hCA XII0.59 - 0.79 [6]

Note: Data is for analogous compound classes and serves as a predictive guide.

Causality Behind Experimental Choices in SAR Studies:

  • Varying the "Tail": The substituents on the aromatic ring of the 4-carboxybenzenesulfonamide moiety can be systematically varied (e.g., with different alkyl, alkoxy, or halogen groups) to probe the hydrophobic and hydrophilic pockets of the CA active site. This "tail approach" is crucial for achieving isoform selectivity.

  • Linker Modification: The length and flexibility of the linker between the piperidine ring and the sulfonamide group can influence the inhibitor's ability to adopt an optimal binding conformation.

  • Stereochemistry: If chiral centers are introduced, the individual enantiomers should be synthesized and tested, as biological targets often exhibit stereospecific binding.

Conclusion

Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate is a highly valuable and versatile building block for the synthesis of novel carbonic anhydrase inhibitors. Its well-defined structure allows for systematic modifications to explore structure-activity relationships and optimize inhibitory potency and isoform selectivity. The protocols and scientific rationale presented in this application note provide a solid foundation for researchers to leverage this building block in the development of next-generation therapeutics targeting carbonic anhydrases, particularly for applications in oncology.

References

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer & Metabolism. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. [Link]

  • Hypoxia-Inducible Carbonic Anhydrase IX and XII Promote Tumor Cell Growth by Counteracting Acidosis through the Regulation of the Intracellular pH. Cancer Research. [Link]

  • Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers in Physiology. [Link]

  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Pharmaceuticals. [Link]

  • Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers in Physiology. [Link]

  • Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically. Cancer Immunology Research. [Link]

  • CAS#:1585225-95-1 | benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate. Chemsrc. [Link]

  • Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target. British Journal of Cancer. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • Carbonic anhydrase IX: a hypoxia-controlled “catalyst” of cell migration. Frontiers in Physiology. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

Sources

Application Notes and Protocols: Facile Deprotection of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the experimental procedures for the deprotection of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents.[1][2][3] The removal of the benzyl carbamate (Cbz or Z) protecting group is a critical step, and this guide details two primary, robust methodologies: catalytic hydrogenolysis and acidic cleavage. We delve into the mechanistic underpinnings of each approach, offering field-tested protocols, troubleshooting advice, and methods for reaction monitoring and purification. The aim is to equip researchers, scientists, and drug development professionals with the necessary technical insights for successful and efficient deprotection.

Introduction: The Strategic Importance of Cbz Deprotection

The benzyloxycarbonyl (Cbz) group is a widely utilized amine protecting group in organic synthesis due to its stability under a range of reaction conditions.[4][5] Its removal, however, requires specific methodologies. In the context of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate, the successful cleavage of the Cbz group to yield 4-(sulfamoylmethyl)piperidine is a pivotal transformation. The choice of deprotection method is contingent on the overall synthetic strategy, particularly the compatibility of other functional groups within the molecule. This guide will focus on the two most prevalent and effective methods: catalytic hydrogenolysis and acidic cleavage.[6]

Mechanistic Overview: Cleaving the Benzyl Carbamate

A foundational understanding of the reaction mechanisms is crucial for procedural optimization and troubleshooting.

Catalytic Hydrogenolysis

This is often the most common and mildest method for Cbz deprotection.[7] The reaction involves the cleavage of the C-O bond of the carbamate by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[4][7] The reaction proceeds via the formation of an unstable carbamic acid intermediate, which spontaneously decarboxylates to afford the free amine and toluene as a byproduct.[4][5]

A safer alternative to using hydrogen gas, especially for larger-scale reactions, is catalytic transfer hydrogenation.[7] This method utilizes a hydrogen donor, such as ammonium formate or formic acid, to generate hydrogen in situ.[7][8]

Acidic Cleavage

For substrates that are sensitive to hydrogenation, acidic cleavage provides a viable alternative.[7][9] Strong acids, such as hydrobromic acid (HBr) in acetic acid, can effectively cleave the Cbz group.[7] The mechanism involves protonation of the carbamate oxygen, followed by nucleophilic attack of the bromide ion at the benzylic carbon (an SN2 reaction), leading to the formation of benzyl bromide and the carbamic acid, which then decarboxylates.[4]

Comparative Analysis of Deprotection Methodologies

The selection of an appropriate deprotection method is a critical decision in the synthetic workflow. The following table summarizes the key characteristics of the primary methods discussed.

Parameter Catalytic Hydrogenolysis (H₂/Pd/C) Catalytic Transfer Hydrogenation (Ammonium Formate) Acidic Cleavage (HBr/AcOH)
Reagents H₂ gas, Pd/CAmmonium formate, Pd/C33% HBr in Acetic Acid
Conditions Room temperature, atmospheric or elevated pressureRoom temperature or gentle heatingRoom temperature
Advantages Mild conditions, clean byproducts (toluene, CO₂)Avoids use of flammable H₂ gas, generally rapidMetal-free, suitable for substrates with reducible groups
Disadvantages Requires specialized hydrogenation equipment, potential catalyst poisoningMay require excess hydrogen donor, potential for side reactionsHarsh acidic conditions, corrosive reagents, potential for side reactions with acid-sensitive groups
Workup Filtration of catalyst, evaporationFiltration of catalyst, aqueous workupNeutralization, extraction

Experimental Protocols

The following protocols are designed to be self-validating systems, with clear steps for execution and monitoring.

Protocol 1: Catalytic Hydrogenolysis using Hydrogen Gas

This protocol outlines the standard procedure for Cbz deprotection via catalytic hydrogenation.

Diagrammatic Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_dissolve Dissolve Substrate in Solvent prep_catalyst Add Pd/C Catalyst prep_dissolve->prep_catalyst 1. Add catalyst to solution react_hydrogenate Hydrogenate under H₂ Atmosphere prep_catalyst->react_hydrogenate 2. Place under H₂ react_monitor Monitor by TLC/LC-MS react_hydrogenate->react_monitor 3. Stir and monitor workup_filter Filter Catalyst react_monitor->workup_filter 4. Upon completion workup_concentrate Concentrate Filtrate workup_filter->workup_concentrate 5. Collect filtrate purify Purify Product workup_concentrate->purify 6. Isolate crude product

Caption: Workflow for Catalytic Hydrogenolysis.

Materials:

  • Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite® or a similar filtration aid

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., balloon or Parr shaker)

  • Stir plate and stir bar

  • Filtration setup

Procedure:

  • Dissolution: Dissolve Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[7]

  • Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (typically 5-10 mol%).[7]

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen, using either a balloon or a hydrogenation apparatus.[7]

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by crystallization or column chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This method offers a safer and often more convenient alternative to using hydrogen gas.

Diagrammatic Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_dissolve Dissolve Substrate in Solvent prep_reagents Add Pd/C and Ammonium Formate prep_dissolve->prep_reagents 1. Add reagents react_stir Stir at Room Temp or with Gentle Heat prep_reagents->react_stir 2. Initiate reaction react_monitor Monitor by TLC/LC-MS react_stir->react_monitor 3. Monitor progress workup_filter Filter Catalyst react_monitor->workup_filter 4. Upon completion workup_concentrate Concentrate Filtrate workup_filter->workup_concentrate 5. Remove solvent workup_extract Aqueous Workup workup_concentrate->workup_extract 6. Remove excess formate purify Purify Product workup_extract->purify 7. Isolate crude product

Caption: Workflow for Catalytic Transfer Hydrogenation.

Materials:

  • Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol (MeOH) or Ethanol (EtOH)

  • Round-bottom flask

  • Stir plate and stir bar

  • Filtration setup

Procedure:

  • Dissolution: Dissolve Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate (1.0 equivalent) in methanol or ethanol.[7]

  • Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[7]

  • Reaction: Stir the mixture at room temperature or with gentle heating.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Filtration: Once the reaction is complete, filter off the catalyst through a pad of Celite®.

  • Concentration: Evaporate the filtrate to dryness.

  • Workup: To remove excess ammonium formate, the residue can be dissolved in an organic solvent and washed with saturated NaCl solution, or purified directly.

  • Purification: Purify the product by appropriate methods if required.

Protocol 3: Acidic Cleavage using HBr in Acetic Acid

This protocol is suitable for substrates that are incompatible with hydrogenation.

Materials:

  • Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate

  • 33% Hydrobromic acid in glacial acetic acid

  • Glacial acetic acid

  • Round-bottom flask

  • Stir plate and stir bar

  • Apparatus for neutralization and extraction

Procedure:

  • Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.[7]

  • Reagent Addition: Add a solution of 33% hydrobromic acid in acetic acid.[7]

  • Reaction: Stir the mixture at room temperature for 2 to 16 hours.[7]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, the reaction mixture may be concentrated under reduced pressure. An aqueous workup with neutralization using a suitable base (e.g., saturated sodium bicarbonate solution) followed by extraction with an organic solvent will be necessary to isolate the product.

  • Purification: The crude product can be purified as needed.

Reaction Monitoring and Product Characterization

Thin Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the progress of the deprotection reaction.

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.

  • Visualization: The spots can be visualized under UV light (254 nm) and/or by staining with a suitable agent such as ninhydrin (for the primary amine product) or potassium permanganate.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a more definitive method for monitoring the reaction by observing the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction in Hydrogenolysis: If the reaction stalls, this could be due to catalyst deactivation.[6] Catalyst poisoning can occur if the substrate contains sulfur or certain nitrogen heterocycles.[6] Using a fresh batch of catalyst or increasing the catalyst loading may resolve the issue.[6]

  • Stability of the Sulfamoyl Group: The sulfamoyl group is generally stable under the conditions described for catalytic hydrogenolysis.[10] However, under strongly acidic conditions, there is a potential for hydrolysis, although this is typically slow.[11][12] Careful monitoring of the reaction is advised when using the HBr/acetic acid method.

  • Purification of the Product: The product, 4-(sulfamoylmethyl)piperidine, is a primary amine and may be isolated as its hydrochloride salt for better stability and handling. This can be achieved by treating the free base with a solution of HCl in a suitable solvent like dioxane or isopropanol.

Conclusion

The deprotection of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate is a well-established transformation in organic synthesis. The choice between catalytic hydrogenolysis and acidic cleavage should be made based on the specific requirements of the synthetic route. By following the detailed protocols and considering the troubleshooting advice provided in these application notes, researchers can confidently and efficiently perform this crucial deprotection step.

References

  • Bieg, T., & Szeja, W. (1985).
  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
  • Gowda, D. C., Rajesh, B., & Gowda, S. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B, 39B(1), 504-508.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • ChemistryViews. (2022, May 15). New Carbamate Deprotection Complements Existing Methods. Retrieved from [Link]

  • Leary, E. O., et al. (2018). On-DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA-Encoded Chemical Libraries.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Scientific Update. (2023, February 22). To Deprotect and Serve. Retrieved from [Link]

  • Reddy, P. G., Kumar, G. D. K., & Baskaran, S. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. Tetrahedron Letters, 56(10), 1201-1204.
  • Li, Q., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. International Journal of Molecular Sciences, 24(6), 5861.
  • Hara, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2415-2423.
  • Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Retrieved from [Link]

  • Chandrasekhar, S., Reddy, M. V., & Chandra, K. L. (2000). Chemoselective catalytic hydrogenation of alkenes by Lindlar catalyst. Tetrahedron Letters, 41(35), 6651-6653.
  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13403-13421.
  • Sajiki, H., et al. (2000). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 65(17), 5371-5381.
  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13403-13421.
  • Li, Q., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. International Journal of Molecular Sciences, 24(6), 5861.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Purity Analysis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine ring is a ubiquitous saturated heterocycle, forming the core scaffold of numerous natural alkaloids and synthetic active pharmaceutical ingredients (APIs).[1] Its prevalence in medicinal chemistry, with applications in treating allergies, psychosis, and pain, underscores the critical need for robust analytical methods to ensure the purity, safety, and efficacy of these drug candidates.[1] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable techniques in pharmaceutical development and quality control for the purity analysis of piperidine derivatives.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for the purity analysis of piperidine derivatives using HPLC and LC-MS. It emphasizes the rationale behind experimental choices, adherence to regulatory standards, and troubleshooting common challenges.

Challenges in the Analysis of Piperidine Derivatives

The basic nature of the piperidine nitrogen atom can present challenges in reversed-phase HPLC.[3] Secondary interactions between the protonated amine and residual acidic silanol groups on the silica-based stationary phase can lead to poor peak shape, tailing, and low efficiency.[3] Furthermore, many simple piperidine derivatives lack a strong UV chromophore, necessitating derivatization for sensitive UV detection.[1][4] For chiral piperidine derivatives, enantiomeric separation is crucial as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[5]

HPLC Methodologies for Purity Analysis

Reversed-phase HPLC (RP-HPLC) is the most common chromatographic mode for the analysis of piperidine derivatives. Careful method development is key to overcoming the challenges associated with these basic compounds.

Core Principles for HPLC Method Development
  • Column Selection: Modern, high-purity silica columns with end-capping are essential to minimize silanol interactions. Phenyl or cyano-bonded phases can offer alternative selectivity for aromatic piperidine derivatives.[6]

  • Mobile Phase pH Control: Maintaining the mobile phase pH in the acidic range (typically 2.5-4.5) ensures the consistent protonation of the piperidine nitrogen and suppresses the ionization of residual silanols, leading to improved peak shape.[6] Buffers such as phosphate or formate are commonly used.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. The choice can influence selectivity and peak shape.

  • Additives: The addition of a small amount of a competing base, like diethylamine (DEA), to the mobile phase can further improve peak symmetry by masking active silanol sites.[5]

Experimental Protocol: RP-HPLC Purity of a Substituted Piperidine

This protocol outlines a general method for the purity analysis of a piperidine derivative with a UV chromophore.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

ParameterConditionRationale
HPLC Column C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for a wide range of compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterControls pH to ensure consistent protonation of the analyte and minimize silanol interactions.[4]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 10% BA gradient elution is often necessary to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControls retention time reproducibility.[4]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 254 nm (or wavelength of maximum absorbance)Wavelength should be optimized for the specific analyte.

Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of the piperidine derivative reference standard and dissolve it in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) in a 100 mL volumetric flask.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution at the same concentration as the working standard using the same diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[1]

Protocol for Pre-Column Derivatization (for compounds lacking a chromophore)

For piperidine derivatives without a UV chromophore, pre-column derivatization with a UV-active reagent is a common strategy.[1][4] 4-Toluenesulfonyl chloride (tosyl chloride) is a frequently used derivatizing agent.[1][4]

Derivatization Procedure (General):

  • To an aliquot of the sample or standard solution, add an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile).[1]

  • Add a basic buffer (e.g., sodium bicarbonate) to facilitate the reaction.[1]

  • Heat the mixture at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30-60 minutes).[1]

  • Cool the reaction and dilute with the mobile phase before HPLC analysis.[1]

The chromatographic conditions for the derivatized sample would then be optimized as described in the previous section.

Chiral HPLC Separation

For chiral piperidine derivatives, enantiomeric purity is a critical quality attribute. High-performance liquid chromatography using chiral stationary phases (CSPs) is a powerful technique for this purpose.[5] Polysaccharide-based CSPs are widely applicable for resolving a broad range of chiral compounds, including piperidine derivatives.[5]

Example Chromatographic Conditions for Chiral Separation:

ParameterConditionRationale
HPLC Column Chiralpak IA or IB, 250 x 4.6 mmPolysaccharide-based CSPs are effective for a wide range of chiral separations.[7]
Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)Normal phase conditions are often used for chiral separations on polysaccharide-based CSPs.[5] DEA is added to improve peak shape.[5]
Flow Rate 1.0 mL/minStandard flow rate.
Column Temperature 30 °CAffects selectivity and resolution.
Detection UV at 225 nmWavelength should be optimized for the analyte.

LC-MS Methodologies for Purity Analysis and Identification

LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, making it an invaluable tool for impurity profiling and identification.

Core Principles for LC-MS Method Development
  • Ionization Technique: Electrospray ionization (ESI) is the most common technique for piperidine derivatives due to their polar and basic nature.[8] Positive ion mode is typically used to form protonated molecules [M+H]⁺.[8]

  • Mobile Phase Compatibility: Mobile phase additives must be volatile. Formic acid or ammonium formate are preferred over non-volatile buffers like phosphate.[2]

  • Adduct Formation: Be aware of the potential for adduct formation (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺), which can complicate spectral interpretation.[9] The presence of these adducts can be confirmed by their characteristic mass differences from the protonated molecule.[10]

  • Mass Analyzer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) allows for fragmentation studies (MS/MS) to aid in the structural elucidation of impurities.[8]

Experimental Protocol: LC-MS for Impurity Identification

This protocol provides a general method for the identification of impurities in a piperidine derivative sample.

Instrumentation:

  • LC-MS system consisting of an HPLC coupled to a mass spectrometer with an ESI source.

LC Conditions:

ParameterConditionRationale
LC Column C18, 100 x 2.1 mm, 3.5 µmSmaller internal diameter columns are often used in LC-MS to reduce solvent consumption and improve sensitivity.
Mobile Phase A 0.1% Formic Acid in WaterVolatile mobile phase modifier suitable for MS detection.[2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile organic modifier.
Gradient Optimized based on the HPLC method.A gradient is typically used to separate a range of impurities.
Flow Rate 0.2 - 0.4 mL/minLower flow rates are common for 2.1 mm ID columns.[8]
Column Temperature 40 °CCan influence chromatography and ionization.
Injection Volume 1 - 5 µLSmaller injection volumes are typical for LC-MS.[8]

MS Conditions:

ParameterSettingRationale
Ionization Mode Positive ESIPiperidine derivatives readily form positive ions.[8]
Scan Range m/z 100-1000A full scan is used to detect all ions within a specified mass range.
MS/MS Analysis Product ion scan of the [M+H]⁺ of the main peak and any detected impurities.Fragmentation patterns provide structural information for identification.[8]
Collision Energy Optimized for each compoundThe energy required to induce fragmentation varies between molecules.

Data Analysis and Interpretation:

  • Fragmentation Patterns: The fragmentation of piperidine derivatives is influenced by the ionization method and the nature of substituents.[8] Common fragmentation pathways in ESI-MS/MS include neutral losses of small molecules (e.g., H₂O, acetic acid) and cleavage of the piperidine ring.[8][11] Alpha-cleavage, adjacent to the nitrogen, is a dominant pathway, leading to the formation of a stable iminium ion.[8]

Method Validation

All analytical methods used for purity analysis in a regulatory environment must be validated to ensure they are fit for their intended purpose.[12] The validation should be performed in accordance with ICH Q2(R2) guidelines.[13][14]

Key Validation Parameters: [15][16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

System Suitability

System suitability testing is an integral part of any analytical procedure and is based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[17][18] USP General Chapter <621> Chromatography provides detailed requirements for system suitability.[19][20]

Typical System Suitability Parameters:

  • Tailing Factor (Symmetry Factor): Typically should be ≤ 2.0.

  • Theoretical Plates (N): A measure of column efficiency.

  • Resolution (Rs): The degree of separation between two peaks. For purity analysis, the resolution between the main peak and the closest eluting impurity should be ≥ 1.5.

  • Relative Standard Deviation (RSD) of replicate injections: For the peak area of the main component, the RSD should typically be ≤ 2.0%.

Visualizations and Workflows

HPLC_Workflow

LCMS_Workflow

Conclusion

The purity analysis of piperidine derivatives is a critical aspect of pharmaceutical development and quality control. A thorough understanding of the challenges associated with these basic compounds, coupled with systematic method development, is essential for achieving accurate and reliable results. The HPLC and LC-MS protocols outlined in this application note provide a solid foundation for the analysis of this important class of compounds. Adherence to regulatory guidelines for method validation and system suitability ensures the integrity of the data generated.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.).
  • Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. (n.d.). Benchchem.
  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA.
  • <621> CHROMATOGRAPHY. (n.d.). USP.
  • Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. (n.d.). Benchchem.
  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent.
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018, August 15). PubMed.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
  • HPLC-UV Analysis of Piperidine-Containing Compounds. (n.d.). Benchchem.
  • Quality Guidelines. (n.d.). ICH.
  • <621> Chromatography. (2021, November 19). US Pharmacopeia (USP).
  • What Is FDA Method Validation Guidance and Its Importance? (2025, August 6). Altabrisa Group.
  • Are You Sure You Understand USP <621>? (2024, September 16). LCGC International.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). FDA.
  • Application Notes and Protocols for the Characterization of Piperidine-C-Pip-C2-Pip-C2-OH. (n.d.). Benchchem.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
  • 3 Key Regulatory Guidelines for Method Validation. (2025, July 30). Altabrisa Group.
  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.
  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, October 22). Abraham Entertainment.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. (2025, August 7). ResearchGate.
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. (2025, August 6). ResearchGate.
  • Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. (n.d.).
  • TIP # 115 Adduct Formation in LCMS. (2011, November 17). Chiralizer.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (n.d.). PubMed.
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025, January 14).
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2024, May). ResearchGate.
  • High-Throughput LC-MS/MS Method for the Quantification of ortho-methyl 4-Anilino-1-Boc-piperidine. (n.d.). Benchchem.
  • Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. (2020, October 29). PMC - NIH.
  • Common types of adducts in LC-MS. (n.d.). ResearchGate.
  • A kind of HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021, August 3). PubMed.
  • Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.).
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • Mass Fragmentation Characteristics of Piperazine Analogues. (2021). 质谱学报.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, May 26). NIH.
  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC.
  • The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. (n.d.). LCGC International.
  • Piperine mass fragments: possible structures of major mass spectral... (n.d.). ResearchGate.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns. (2025, August 6). ResearchGate.
  • Combination Drug Analysis: Challenges and Approaches in HPLC Method Development. (n.d.).
  • Biopharmaceutical Analysis by HPLC: Practices and Challenges. (2025, January 24). PubMed.
  • Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. (n.d.). Journal of the American Chemical Society - ACS Publications.

Sources

Application Notes and Protocols for Coupling Reactions with Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for conducting coupling reactions with Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate. This versatile building block is of significant interest to researchers, scientists, and drug development professionals due to the prevalence of the piperidine scaffold in medicinal chemistry.[1] This document offers a structured approach to both amide bond formation via the secondary amine of the piperidine ring (after deprotection) and derivatization of the primary sulfonamide moiety. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to ensure technical accuracy and reproducibility. This guide is intended to empower researchers to confidently utilize this valuable synthetic intermediate in their drug discovery and development endeavors.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with biological targets. Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate offers two key points for diversification: the piperidine nitrogen and the sulfamoyl group. The benzyloxycarbonyl (Cbz) group provides robust protection for the piperidine nitrogen, which can be selectively removed to allow for subsequent coupling reactions.[2]

This guide will focus on two primary classes of coupling reactions:

  • Amide Bond Formation: Following the deprotection of the Cbz group, the resulting secondary amine can be coupled with a wide range of carboxylic acids to generate diverse amide libraries.

  • Sulfonamide Derivatization: The primary sulfonamide group can be functionalized, for instance, through N-alkylation, to further explore the chemical space around this moiety.

Amide Bond Formation via the Piperidine Nitrogen

A crucial first step for amide bond formation at the piperidine nitrogen is the removal of the Cbz protecting group.

Deprotection of the Cbz Group

The Cbz group is typically removed via hydrogenolysis, a clean and efficient method.

Protocol 1: Cbz Deprotection via Hydrogenolysis

Materials:

  • Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate

  • Palladium on carbon (10% w/w)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate (1.0 eq) in MeOH or EtOH (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with additional solvent (MeOH or EtOH).

  • Concentrate the filtrate under reduced pressure to yield the deprotected product, 4-(sulfamoylmethyl)piperidine, which can often be used in the next step without further purification.

Expert Insight: The choice of solvent is important; alcohols are generally effective. Ensure the system is properly purged with hydrogen to facilitate an efficient reaction. The catalyst is pyrophoric and should be handled with care, preferably wet with solvent.

Amide Coupling Protocols

Once the piperidine nitrogen is deprotected, it can be coupled with a carboxylic acid of interest using standard coupling reagents. The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the coupling partners and the desired reaction conditions.[3]

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization.[4]

Protocol 2: HATU-Mediated Amide Coupling

Materials:

  • 4-(Sulfamoylmethyl)piperidine (from Protocol 1, 1.0 eq)

  • Carboxylic acid (R-COOH, 1.0-1.2 eq)

  • HATU (1.1-1.3 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[4]

  • Add a solution of 4-(sulfamoylmethyl)piperidine (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Causality Behind Experimental Choices:

  • Pre-activation: Allowing the carboxylic acid, HATU, and DIPEA to stir before adding the amine ensures the formation of the highly reactive OAt-active ester, leading to a more efficient coupling.[4]

  • Base: DIPEA is a non-nucleophilic base that facilitates the reaction without competing with the amine nucleophile.[4]

  • Solvent: Anhydrous DMF is a polar apathetic solvent that effectively dissolves the reactants and facilitates the reaction.

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdvantagesDisadvantages
HATU High efficiency, fast reaction times, low racemization.[4][5]Higher cost, potential for side reactions if not used correctly.[6]
EDC/HOBt Water-soluble byproducts, easy workup.[3][7]Slower reaction times compared to HATU, HOBt has explosive properties in its anhydrous form.[8]

Workflow for Amide Coupling

G cluster_deprotection Cbz Deprotection cluster_coupling Amide Coupling cluster_analysis Analysis & Purification start Benzyl 4-(sulfamoylmethyl) piperidine-1-carboxylate deprotection Hydrogenolysis (H₂, Pd/C) start->deprotection product1 4-(Sulfamoylmethyl)piperidine deprotection->product1 coupling Coupling Reaction product1->coupling acid Carboxylic Acid (R-COOH) activation Activation acid->activation coupling_reagents Coupling Reagents (e.g., HATU, DIPEA) coupling_reagents->activation activation->coupling product2 Final Amide Product coupling->product2 monitoring Reaction Monitoring (TLC, LC-MS) coupling->monitoring workup Aqueous Workup monitoring->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization

Caption: Workflow for Cbz deprotection and subsequent amide coupling.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[2]

Protocol 3: EDC/HOBt-Mediated Amide Coupling

Materials:

  • 4-(Sulfamoylmethyl)piperidine (from Protocol 1, 1.0 eq)

  • Carboxylic acid (R-COOH, 1.0-1.2 eq)

  • EDC hydrochloride (1.2-1.5 eq)

  • HOBt (1.2-1.5 eq)

  • DIPEA or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq), 4-(sulfamoylmethyl)piperidine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF at 0 °C, add EDC hydrochloride (1.2 eq) portion-wise.

  • Add DIPEA or TEA (2.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanism of Amide Bond Formation

G RCOOH Carboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt-Ester Intermediate O_acylisourea->HOBt_ester + HOBt Urea Urea Byproduct O_acylisourea->Urea HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide + Amine Amine Piperidine (R'R''NH) Amine->Amide

Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.

Derivatization of the Primary Sulfonamide

The primary sulfonamide moiety of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate offers another avenue for structural diversification, most commonly through N-alkylation.

N-Alkylation of the Sulfonamide

N-alkylation of primary sulfonamides can be achieved under basic conditions using an appropriate alkylating agent.

Protocol 4: N-Alkylation of the Sulfonamide

Materials:

  • Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate (1.0 eq)

  • Alkyl halide (R-X, e.g., benzyl bromide, 1.1-1.5 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous DMF or Acetonitrile (MeCN)

Procedure:

  • To a solution of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DMF or MeCN, add the base (K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 50-80 °C and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expert Insight: The choice of base and solvent can significantly impact the reaction outcome. Cesium carbonate is often more effective than potassium carbonate for less reactive alkyl halides. DMF is a good solvent for this reaction due to its high boiling point and ability to dissolve the reactants.

Analytical Monitoring and Purification

Reaction Monitoring

Thin Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. A suitable solvent system (e.g., ethyl acetate/hexanes) should be determined empirically.

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the mass of the product, confirming its formation and allowing for an assessment of reaction purity.[9][10]

Purification

Aqueous Workup: Essential for removing water-soluble reagents and byproducts, such as the urea byproduct from EDC couplings.[7]

Flash Column Chromatography: The primary method for purifying the crude product. The choice of eluent is critical for achieving good separation.

Safety and Handling

  • Coupling Reagents: Reagents like HATU and EDC are sensitizers and should be handled with care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][11][12]

  • Solvents: Anhydrous solvents are crucial for the success of coupling reactions. Ensure they are properly dried and handled under an inert atmosphere.

  • Palladium on Carbon: Pd/C is flammable and should be handled with care, especially when dry.

Conclusion

Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate is a valuable and versatile building block for the synthesis of novel compounds in drug discovery. The protocols outlined in this guide provide a solid foundation for performing amide coupling and sulfonamide derivatization reactions. By understanding the underlying principles and carefully executing these procedures, researchers can efficiently generate diverse libraries of piperidine-containing molecules for biological evaluation.

References

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  • Fiveable. (n.d.). Piperidine Definition - Organic Chemistry II Key Term.
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  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
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  • BenchChem. (n.d.). Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate | 1585225-95-1.
  • ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
  • PubMed. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands.
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  • BenchChem. (2025). Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-[(4-Chlorophenoxy)methyl]piperidine.
  • Inhibitor Research Hub. (2025). HATU: Precision Peptide Coupling Reagent for Amide Bond Formation.
  • PMC. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2025). Peptide Synthesis – Safety Topics.
  • American Chemical Society. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling.
  • RSC Publishing. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.
  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
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  • PubChem. (n.d.). Benzyl 4-acetylpiperidine-1-carboxylate.
  • PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • 4-Methylpiperidine. (n.d.). The Versatility of 4-Methylpiperidine in Chemical Synthesis & Research.
  • PMC. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases.
  • Sciencemadness.org. (2020). Deprotection of N-benzyl piperidine compound.
  • ResearchGate. (n.d.). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus.
  • Chemical Science (RSC Publishing). (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
  • Organic Syntheses. (2012). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide.
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  • PubMed. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2.
  • NIH. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • PubMed. (2025). Multiple Reaction Monitoring LC-MS/MS Quantification of N-Nitrosamine Drug Substance Related Impurities of Clonidine in Drug Substance and in Tablet Dosage Form.
  • PubMed. (2010). LC-MS/MS for immunosuppressant therapeutic drug monitoring.
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  • BLD Pharm. (n.d.). 122860-33-7|Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate.
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Application Notes and Protocols for the Synthesis of Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Peptide Bond

Peptides are fundamental signaling molecules in biology, governing nearly all physiological processes. Their high potency and specificity make them attractive therapeutic candidates. However, native peptides often suffer from significant pharmacological drawbacks, including susceptibility to proteolytic degradation, poor membrane permeability, and rapid clearance, which limit their clinical utility.[1] Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but are engineered to overcome these limitations.[2] By strategically modifying the peptide backbone or side chains, researchers can create molecules with enhanced stability, improved bioavailability, and fine-tuned receptor selectivity, making them powerful tools in modern drug discovery.[2][3][4]

This guide provides an in-depth exploration of key synthetic strategies for creating diverse classes of peptidomimetics. It moves beyond simple procedural lists to explain the underlying scientific rationale for each method, offering detailed, field-tested protocols and insights to empower researchers in their quest to design the next generation of peptide-based therapeutics.

Section 1: Core Synthetic Strategies for Backbone Modification

The peptide backbone is a primary target for enzymatic cleavage. Modifying its structure is a cornerstone of peptidomimetic design. Here, we detail the synthesis of three major classes of backbone-modified peptidomimetics: Peptoids, Aza-peptides, and β-Peptides.

Peptoids (N-Substituted Glycines): A Versatile Scaffold

Peptoids are isomers of peptides where the side chain is attached to the backbone nitrogen atom rather than the α-carbon.[5][6] This simple structural change has profound consequences: it eliminates the backbone N-H hydrogen bond donor and introduces resistance to proteolysis, as proteases do not recognize this modified backbone. The lack of backbone chirality also imparts significant conformational flexibility.

Synthetic Rationale: The Submonomer Method

The most common and efficient method for peptoid synthesis is the solid-phase "submonomer" method developed by Zuckermann and colleagues.[5][7][8] This two-step iterative approach allows for the precise installation of a vast array of side chains from commercially available primary amines, offering enormous chemical diversity.[5] The process involves an acylation step followed by a nucleophilic displacement.[6][7]

Workflow for Solid-Phase Peptoid Synthesis

G Resin Start: Rink Amide Resin (Fmoc-protected) Deprotection Step 1: Fmoc Deprotection (20% 4-methylpiperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Acylation Step 2: Bromoacetylation (Bromoacetic Acid + DIC in DMF) Wash1->Acylation Wash2 Wash (DMF) Acylation->Wash2 Displacement Step 3: Nucleophilic Displacement (Primary Amine [R-NH2] in NMP) Wash2->Displacement Wash3 Wash (DMF) Displacement->Wash3 Repeat Repeat Steps 2 & 3 for desired length Wash3->Repeat Iterate n-1 times Cleavage Final Step: Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for the solid-phase submonomer synthesis of peptoids.

Protocol 1: Manual Solid-Phase Synthesis of a Peptoid Oligomer

This protocol details the manual synthesis of a peptoid using the submonomer method on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (low loading, e.g., 0.3-0.5 mmol/g)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • 4-methylpiperidine

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Primary amines of choice (e.g., isobutylamine, phenethylamine)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Fritted polypropylene reaction vessel

Procedure:

  • Resin Preparation: Swell 100 mg of Rink Amide resin in 2 mL of DMF in the reaction vessel for 30 minutes. Drain the solvent.[7]

  • Fmoc Deprotection: Add 2 mL of 20% 4-methylpiperidine in DMF (v/v) to the resin. Agitate for 5 minutes. Drain and repeat for another 15 minutes to ensure complete removal of the Fmoc group.[7]

  • Washing: Wash the resin thoroughly by adding 2 mL of DMF, agitating for 30 seconds, and draining. Repeat this wash step 5 times.

  • Step A - Bromoacetylation: Prepare a 0.6 M solution of bromoacetic acid in DMF. Add 1 mL (0.6 mmol) to the resin. Immediately add 86 µL of DIC (0.56 mmol). Agitate the vessel for 20-30 minutes at room temperature.[7] Causality Note: DIC activates the carboxylic acid of bromoacetic acid to form a reactive O-acylisourea intermediate, which readily acylates the free secondary amine on the resin.

  • Washing: Drain the acylation solution and wash the resin 5 times with 2 mL of DMF.

  • Step B - Displacement: Prepare a 1.0 M solution of the desired primary amine in NMP. Add 1 mL (1.0 mmol) to the resin. Agitate for 60-120 minutes at room temperature.[7] Causality Note: A large excess of the primary amine is used to drive the SN2 displacement of the bromide to completion, ensuring a high coupling efficiency.

  • Washing: Drain the amine solution and wash the resin 5 times with 2 mL of DMF.

  • Iteration: To add the next monomer, repeat steps 4 through 7 with the next desired primary amine.

  • Final Cleavage: After the final monomer addition and subsequent washing, wash the resin with dichloromethane (DCM) and dry it under vacuum. Add 2 mL of the cleavage cocktail to the resin and agitate for 2 hours.

  • Product Isolation: Filter the cleavage solution away from the resin beads into a clean collection tube. Evaporate the TFA under a stream of nitrogen and precipitate the crude peptoid with cold diethyl ether.

  • Purification & Characterization: Centrifuge to pellet the crude product, decant the ether, and dry the peptoid. Purify by reverse-phase HPLC (RP-HPLC) and confirm identity by LC-MS and/or MALDI-TOF mass spectrometry.

Table 1: Troubleshooting Common Issues in Peptoid Synthesis

IssuePotential CauseRecommended Solution
Low Purity/Deletions Incomplete acylation or displacement steps.Increase reaction times. For sterically hindered amines, consider heating the displacement step (e.g., 35-40 °C). Confirm reaction completion with a Kaiser test.
Poor Yield Steric hindrance from bulky amines; inefficient cleavage.Use a lower loading resin. For N-aryl glycines, consider adding a halophilic silver salt (e.g., AgOTf) to accelerate the displacement.[9] Extend cleavage time.
Discolored Product Scavenger-sensitive side chains (e.g., Trp, Met); TFA-labile impurities.Ensure adequate scavengers (TIS, water) are present in the cleavage cocktail.[9] Perform multiple precipitations from cold ether.
Aza-peptides: Engineering the Backbone N-Atom

Aza-peptides are analogues where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom, creating a semicarbazide linkage.[10][11] This modification imparts significant resistance to proteolysis and can induce stable β-turn conformations, a common motif in receptor-ligand interactions.[10]

Synthetic Rationale: Submonomer and Pre-activated Building Blocks

The synthesis of aza-peptides has historically been challenging.[12] However, modern methods have streamlined the process. Two effective strategies are:

  • Submonomer Synthesis: Similar to peptoids, this involves incorporating a common intermediate (a semicarbazone) onto the peptide chain, followed by N-alkylation to introduce the side chain.[10][13]

  • Pre-activated Aza-amino Acids: Using bench-stable, pre-activated building blocks, such as Fmoc-protected benzotriazole esters, allows for the direct incorporation of aza-residues using standard automated solid-phase peptide synthesis (SPPS) protocols.[14] This approach significantly improves speed and efficiency.[14]

Protocol 2: Aza-peptide Synthesis via Pre-activated Fmoc-Aza-Xaa-OBt Building Blocks

This protocol outlines the incorporation of an aza-amino acid into a growing peptide chain on an automated synthesizer using a pre-activated benzotriazole (OBt) ester.

Materials:

  • Fmoc-protected Rink Amide resin

  • Standard Fmoc-protected amino acids and coupling reagents (e.g., HBTU, DIC/Oxyma)

  • Fmoc-aza-[SideChain]-OBt (pre-activated aza-amino acid building block)

  • Automated peptide synthesizer

Procedure (Synthesizer-Assisted):

  • Standard Elongation: Synthesize the peptide sequence C-terminal to the desired aza-residue insertion site using standard Fmoc-SPPS cycles on the automated synthesizer.

  • Fmoc Deprotection: Perform a standard Fmoc deprotection cycle to expose the N-terminal amine of the resin-bound peptide.

  • Aza-residue Coupling:

    • Dissolve the Fmoc-aza-Xaa-OBt building block in DMF or NMP.

    • In the coupling step of the synthesizer's program, deliver the dissolved aza-building block to the reaction vessel along with a mild base (e.g., DIPEA). No additional coupling reagent (like HBTU) is needed.

    • Allow the coupling reaction to proceed for 1-2 hours. Causality Note: The benzotriazole ester is a highly reactive species that couples directly to the free amine without needing further activation, minimizing side reactions.

  • Washing: Perform an extensive wash cycle with DMF to remove any unreacted building block and byproducts.

  • Continue Elongation: Resume standard Fmoc-SPPS cycles to add the remaining amino acids N-terminal to the newly incorporated aza-residue.

  • Cleavage and Purification: Once the full sequence is assembled, cleave the aza-peptide from the resin and purify using the same methods described in Protocol 1.

β-Peptides: Expanding the Backbone

β-peptides are composed of β-amino acids, which contain an additional carbon atom in their backbone compared to α-amino acids. This expansion leads to the formation of unique and highly stable secondary structures (helices, sheets, and turns) that are completely resistant to common proteases.

Synthetic Rationale: Fmoc-based SPPS

The synthesis of β-peptides is highly amenable to standard Fmoc-based solid-phase methods.[15] The primary challenge lies in the synthesis of the chiral β-amino acid monomers themselves. However, a wide variety of Fmoc-protected β-amino acids are now commercially available or can be synthesized from their α-amino acid counterparts.[15]

Diagram: Comparison of α- and β-Peptide Backbones

G cluster_0 α-Peptide Backbone cluster_1 β-Peptide Backbone a_start ...-NH- a_Calpha Cα(R)H a_CO -CO-NH- a_Calpha2 Cα(R')H a_end -CO-... b_start ...-NH- b_CH2 CH2 b_Cbeta -Cβ(R)H b_CO -CO-NH- b_CH2_2 -CH2 b_Cbeta2 -Cβ(R')H b_end -CO-...

Sources

Application Notes and Protocols: Employing Piperidine Derivatives in Asymmetric Synthesis for Chiral Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Scaffold in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and vital structural motifs in modern pharmaceuticals.[1][2][3] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved bioavailability and metabolic stability, and to serve as a versatile scaffold for creating three-dimensional diversity in drug candidates.[4] The introduction of chirality into the piperidine ring further enhances its utility, allowing for precise interactions with biological targets and often leading to improved potency and reduced off-target effects.[2][4] Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantioenriched piperidine derivatives is a paramount objective in drug discovery and development.[5][6][7]

This guide provides an in-depth exploration of the application of piperidine derivatives in asymmetric synthesis, focusing on their roles as powerful organocatalysts and as crucial components of chiral ligands for transition-metal catalysis. We will delve into the mechanistic underpinnings of these catalytic systems, provide detailed, field-proven protocols for key transformations, and showcase their application in the synthesis of medicinally relevant compounds.

Section 1: Piperidine Derivatives in Asymmetric Organocatalysis

Asymmetric organocatalysis has emerged as a powerful third pillar of catalysis, alongside biocatalysis and metal catalysis. Within this field, chiral secondary amines, particularly those derived from proline and piperidine, have proven to be exceptionally effective.[8][9] They operate through the formation of transient nucleophilic enamines or electrophilic iminium ions, enabling a wide range of enantioselective transformations.

Mechanistic Principle: Enamine and Iminium Ion Catalysis

The catalytic prowess of piperidine-based organocatalysts lies in their ability to reversibly react with carbonyl compounds (aldehydes and ketones) to form key reactive intermediates.

  • Enamine Catalysis: A chiral piperidine catalyst reacts with a ketone or aldehyde to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate and can react with various electrophiles. The steric environment created by the chiral catalyst directs the approach of the electrophile, leading to the formation of a new stereocenter with high enantioselectivity.[8][9]

  • Iminium Ion Catalysis: In reactions with α,β-unsaturated aldehydes or ketones, the chiral piperidine catalyst forms a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it for nucleophilic attack. The chiral scaffold shields one face of the molecule, guiding the nucleophile to the opposite face and ensuring high stereocontrol.[10]

G Figure 1: Dual Catalytic Cycles of Piperidine Derivatives cluster_enamine Enamine Catalysis (Nucleophilic Pathway) cluster_iminium Iminium Ion Catalysis (Electrophilic Pathway) KC Ketone/ Aldehyde Enamine Chiral Enamine (Nucleophile) KC->Enamine + Catalyst, -H2O Cat Chiral Piperidine Catalyst Product_imine Iminium Ion Intermediate Enamine->Product_imine + E+ E_plus Electrophile (E+) Product_imine->Cat - Product Product α-Functionalized Carbonyl Product Product_imine->Product + H2O Unsat_KC α,β-Unsaturated Ketone/Aldehyde Iminium Chiral Iminium Ion (Electrophile) Unsat_KC->Iminium + Catalyst, -H2O Cat2 Chiral Piperidine Catalyst Enamine_intermediate Enamine Intermediate Iminium->Enamine_intermediate + Nu- Nu Nucleophile (Nu-) Enamine_intermediate->Cat2 - Product Product2 β-Functionalized Carbonyl Product Enamine_intermediate->Product2 + H2O

Caption: Dual catalytic cycles of piperidine derivatives.

Application: Asymmetric Michael Addition for the Synthesis of γ-Nitro Ketones

The asymmetric Michael addition of ketones to nitroolefins is a cornerstone reaction for the construction of chiral γ-nitro ketones, which are versatile precursors to various biologically active molecules, including chiral piperidines.[11] Proline and its derivatives are often used, but piperidine-based catalysts also show excellent efficacy.[11][12]

Protocol 1: (S)-Proline-Catalyzed Asymmetric Michael Addition

This protocol details the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, a model reaction that is broadly applicable.

Materials:

  • (S)-Proline (catalyst)

  • Cyclohexanone (nucleophile)

  • β-Nitrostyrene (electrophile)

  • Dimethyl sulfoxide (DMSO) (solvent)

  • Ethyl acetate (for workup)

  • Saturated aqueous NH4Cl solution (for workup)

  • Brine (for workup)

  • Anhydrous MgSO4 (drying agent)

  • Silica gel (for chromatography)

Procedure:

  • To a stirred solution of β-nitrostyrene (1.0 mmol) in DMSO (2.0 mL) is added cyclohexanone (5.0 mmol, 5.0 equiv.).

  • (S)-Proline (0.1 mmol, 10 mol%) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with saturated aqueous NH4Cl solution (10 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO4, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired γ-nitro ketone.

  • The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Causality Behind Experimental Choices:

  • Solvent (DMSO): DMSO is a polar aprotic solvent that effectively dissolves the reactants and catalyst, facilitating the reaction. In some cases, "on water" conditions have also been shown to be effective.[8]

  • Catalyst Loading: 10 mol% is a typical catalyst loading for this type of reaction, providing a good balance between reaction rate and cost-effectiveness.

  • Excess Nucleophile: Using an excess of the ketone helps to drive the reaction to completion.

  • Workup: The aqueous workup with NH4Cl is crucial to neutralize the catalyst and remove water-soluble byproducts.

CatalystSolventTime (h)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)Reference
(S)-ProlineDMSO249595:599 (syn)[11]
(S)-Proline"on water"489093:770 (syn)[8]
Cinchona-based diamineToluene1292>99:198 (syn)[13]

Table 1: Comparison of Catalytic Systems for Asymmetric Michael Addition.

Section 2: Chiral Piperidine-Containing Ligands in Asymmetric Metal Catalysis

While organocatalysis is powerful, transition-metal catalysis offers a complementary and often more potent approach to asymmetric synthesis. Chiral ligands are essential for inducing enantioselectivity in these reactions, and piperidine scaffolds are frequently incorporated into their design.[14][15]

Design Principles of Chiral Piperidine-Based Ligands

The effectiveness of a chiral ligand is determined by its ability to create a well-defined and asymmetric steric and electronic environment around the metal center. Piperidine units contribute to this in several ways:

  • Rigid Conformation: The chair-like conformation of the piperidine ring provides a rigid and predictable scaffold.

  • Stereogenic Centers: The stereocenters on the piperidine ring are positioned to effectively influence the coordination of substrates to the metal.

  • Modularity: The piperidine core can be readily functionalized at various positions, allowing for the fine-tuning of the ligand's properties.

G Figure 2: General Structure of a Chiral Piperidine-Based P,N-Ligand cluster_ligand Piperidine Chiral Piperidine Scaffold Phosphine Phosphine Group (P) Piperidine->Phosphine Nitrogen_Coord Coordinating Nitrogen (N) Piperidine->Nitrogen_Coord Metal Metal Center (e.g., Rh, Ir, Pd) Phosphine->Metal P-M bond Nitrogen_Coord->Metal N-M bond

Caption: General structure of a chiral piperidine-based P,N-ligand.

Application: Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental and widely used transformation in the synthesis of chiral drugs.[16] Rhodium complexes bearing chiral phosphine ligands are among the most effective catalysts for the enantioselective reduction of prochiral olefins.

Protocol 2: Rh-Catalyzed Asymmetric Hydrogenation for the Synthesis of a Chiral Piperidine Precursor

This protocol describes a general procedure for the asymmetric hydrogenation of an N-protected dehydro-β-amino acid ester, a key step in the synthesis of various chiral piperidine-containing drug intermediates.

Materials:

  • [Rh(COD)2]BF4 (Rhodium precatalyst)

  • Chiral P,N-ligand (e.g., a derivative of (S,S,Ra)-UCD-Phim)[17]

  • N-Boc-3-(pyridin-3-yl)acrylamide (substrate)

  • Methanol (solvent)

  • Hydrogen gas (H2)

Procedure:

  • In a glovebox, a Schlenk flask is charged with [Rh(COD)2]BF4 (0.01 mmol, 1 mol%) and the chiral P,N-ligand (0.011 mmol, 1.1 mol%).

  • Anhydrous, degassed methanol (5 mL) is added, and the mixture is stirred for 30 minutes to form the active catalyst.

  • The substrate (1.0 mmol) is added to the flask.

  • The flask is sealed, removed from the glovebox, and connected to a hydrogen gas line.

  • The flask is purged with hydrogen gas (3 cycles of vacuum/H2 backfill).

  • The reaction is stirred under a positive pressure of H2 (1-10 atm) at room temperature for 12-24 hours.

  • Upon completion, the hydrogen pressure is carefully released, and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography to yield the N-protected chiral β-amino acid ester.

  • The enantiomeric excess is determined by chiral HPLC or GC.

Self-Validating System:

  • Catalyst Formation: The pre-formation of the catalyst ensures the generation of the active species before the introduction of the substrate.

  • Inert Atmosphere: The use of a glovebox and Schlenk techniques is critical to prevent the deactivation of the oxygen-sensitive rhodium catalyst.

  • Hydrogen Pressure: The pressure of hydrogen can influence the reaction rate and, in some cases, the enantioselectivity. This parameter should be optimized for specific substrate-ligand combinations.

LigandSubstratePressure (atm)Time (h)Yield (%)ee (%)Reference
(S,S,Ra)-UCD-PhimN-Boc-3-(pyridin-3-yl)acrylamide1012>9997[17]
(R,R)-Me-DuPhosMethyl (Z)-α-acetamidocinnamate11>99>99N/A (General Example)

Table 2: Performance of Chiral Ligands in Asymmetric Hydrogenation.

Section 3: Synthesis of Chiral Piperidine-Containing Drugs

The methodologies described above are not merely academic exercises; they are instrumental in the synthesis of numerous approved drugs.

Case Study: Synthesis of Niraparib

Niraparib is an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer.[1][18][19][20] A key feature of its structure is a chiral 3-substituted piperidine ring.

One synthetic approach to a key chiral piperidine intermediate for Niraparib involves a biocatalytic transaminase reaction.[20] Another innovative method utilizes a copper-catalyzed enantioselective radical-mediated C-H cyanation of an acyclic amine, followed by cyclization.[1][18]

G Figure 3: Retrosynthetic Analysis of Niraparib Niraparib Niraparib Intermediate1 Key Chiral Piperidine Intermediate Niraparib->Intermediate1 Final Assembly Intermediate2 Acyclic Amine Precursor Intermediate1->Intermediate2 Asymmetric Cyclization (e.g., Radical C-H Cyanation) SM Simple Starting Materials Intermediate2->SM Standard Organic Transformations

Caption: Retrosynthetic analysis of Niraparib.

The development of such asymmetric routes is crucial for producing enantiomerically pure drugs, which is a regulatory requirement and ensures optimal therapeutic outcomes.[20]

Conclusion

Piperidine derivatives are indispensable tools in the asymmetric synthesis of chiral drugs. Their utility as both organocatalysts and as components of chiral ligands for metal catalysis provides a versatile and powerful toolkit for medicinal chemists. The continued development of novel piperidine-based catalytic systems will undoubtedly lead to even more efficient and selective syntheses of complex chiral molecules, ultimately accelerating the discovery of new and improved medicines.

References

  • Zhang, Z., et al. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Science, 370(6519), 980-985. [Link]

  • Wang, Y., et al. (2018). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry, 16(32), 5823-5827. [Link]

  • Li, Z., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5, 915–923. [Link]

  • Jadhav, A. M., et al. (2020). Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry, 9(12), 2006-2025. [Link]

  • Rowe, D. J., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(41), 19046-19053. [Link]

  • Vitale, C., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6548. [Link]

  • Dong, J., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Pace, V., et al. (2018). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 23(9), 2205. [Link]

  • Bailey, P. D., et al. (1998). Asymmetric routes to substituted piperidines. Chemical Communications, (6), 633-640. [Link]

  • Bertelsen, S., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4684-4687. [Link]

  • Zhang, F., et al. (2008). Asymmetric synthesis of bicyclic piperidines via L-proline catalyzed aldol reaction of 3-phthalimidopropanal. Chirality, 20(6), 805-811. [Link]

  • Dong, J., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Alezra, V., & Pellegrino, S. (2021). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. Catalysts, 11(11), 1335. [Link]

  • Singh, S., et al. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 27(1), 269. [Link]

  • Lee, J., et al. (2016). Enantioselective synthesis and antioxidant activity of 3,4,5-substituted piperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 26(13), 3119-3121. [Link]

  • Bailey, P. D., et al. (1998). Asymmetric Routes to Substituted Piperidines. Chemical Communications. [Link]

  • Kumar, A., & Kumar, S. (2016). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 12, 1729-1765. [Link]

  • ResearchGate. (n.d.). Piperidine as an organocatalyst. [Link]

  • The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis. (2019). [Link]

  • ResearchGate. (n.d.). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. [Link]

  • Wang, Y., et al. (2011). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 13(17), 4596-4599. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Asymmetric Organocatalytic Intramolecular Aza-Michael Addition of Enone Carbamates: Catalytic Enantioselective Access to Functionalized 2-Substituted Piperidines. [Link]

  • Kim, H., & Livinghouse, T. (2010). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Organic letters, 12(20), 4644-4647. [Link]

  • Acevedo-Soto, C., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5467-5475. [Link]

  • Reddy, P. V., & Padmaja, P. (2011). Proline-catalyzed asymmetric synthesis of syn- and anti-1,3-diamines. Tetrahedron: Asymmetry, 22(11), 1206-1212. [Link]

  • Wang, Y., et al. (2022). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 13(1), 3848. [Link]

  • Pelliccia, S., & Berti, F. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 27(23), 8565. [Link]

  • ResearchGate. (n.d.). Aza-Michael addition reaction between piperidine and n-butyl acrylate. [Link]

  • Davies, S. G., et al. (1998). Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine. The Journal of Organic Chemistry, 63(8), 2645-2653. [Link]

  • ResearchGate. (n.d.). Proline-Catalyzed Asymmetric Reactions. [Link]

  • Chen, J., et al. (2023). Modular access to chiral bridged piperidine-γ-butyrolactones via catalytic asymmetric allylation/aza-Prins cyclization/lactonization sequences. Nature Communications, 14(1), 606. [Link]

  • Gladiali, S., & Alberico, E. (2006). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetrical P,N-ligands. Chemical Society Reviews, 35(3), 226-236. [Link]

  • ResearchGate. (n.d.). Chiral Ligands for Asymmetric Catalysis. [Link]

  • ResearchGate. (n.d.). Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. [Link]

  • Acevedo-Soto, C., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this versatile piperidine building block. Piperidine derivatives are fundamental scaffolds in modern medicinal chemistry, appearing in numerous pharmaceuticals due to their favorable structural and biological properties.[1] This guide provides an in-depth look at a reliable synthetic pathway, addresses common challenges through a detailed troubleshooting section, and offers step-by-step experimental protocols.

Overview of the Synthetic Pathway

The synthesis of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate is typically achieved through a two-step sequence starting from the commercially available Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. The core transformation involves the conversion of a primary alcohol into a primary sulfonamide. The most direct and common approach involves the formation of a sulfonyl chloride intermediate, which is subsequently reacted with an ammonia source.

The overall transformation is outlined below:

Synthetic_Pathway A Benzyl 4-(hydroxymethyl) piperidine-1-carboxylate B Benzyl 4-((chlorosulfonyl)methyl) piperidine-1-carboxylate A->B  Step 1: Sulfonyl Chloride Formation  (e.g., SOCl₂, PCl₅, or  NCS, PPh₃) C Benzyl 4-(sulfamoylmethyl) piperidine-1-carboxylate B->C  Step 2: Ammonolysis  (NH₃ in Dioxane or  aq. NH₄OH)

Caption: Proposed two-step synthesis of the target compound.

Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses specific issues that researchers may encounter during the synthesis.

Question 1: My yield for Step 1, the formation of Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate, is consistently low. What are the likely causes?

Answer: Low yields in the conversion of the alcohol to the sulfonyl chloride are a common hurdle. The primary causes are typically incomplete reaction, degradation of the product, or formation of side products.

  • Causality: The conversion of the intermediate sulfonate ester to the sulfonyl chloride requires specific conditions. The key is the in situ generation of a chlorinating agent. A common method involves reacting the starting alcohol with a trialkylamine and methanesulfonyl chloride (MsCl) to form a mesylate, followed by treatment with a chloride source like lithium chloride. A more direct, but often harsher, method involves reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). These reagents are highly moisture-sensitive.[2]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be oven-dried, and all reagents and solvents must be anhydrous. Sulfonyl chlorides are highly susceptible to hydrolysis back to the sulfonic acid, which can significantly reduce yield.[2] Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Reagent Quality: Use freshly opened or properly stored chlorinating agents (PCl₅, SOCl₂). Consider using a milder, two-step procedure via a different leaving group if harsh reagents are degrading your starting material.

    • Temperature Control: The initial reaction of the alcohol with the chlorinating agent is often exothermic. Maintain a low temperature (e.g., 0 °C or -15 °C) during the addition of reagents to minimize side reactions.

    • Alternative Protocol: A well-established method for this transformation involves a three-step, one-pot procedure:

      • Reaction of the starting alcohol with methanesulfonyl chloride (MsCl) and a base (e.g., triethylamine) to form the mesylate.

      • Displacement of the mesylate with sodium sulfite (Na₂SO₃) to form the sodium sulfonate salt.

      • Conversion of the sodium sulfonate to the sulfonyl chloride using a chlorinating agent like PCl₅ or SOCl₂.

Question 2: The ammonolysis of the sulfonyl chloride (Step 2) is not working efficiently, resulting in a complex mixture. How can I optimize this step?

Answer: The reaction of a sulfonyl chloride with ammonia to form a sulfonamide can be challenging due to the high reactivity of the sulfonyl chloride and potential side reactions.[2][3]

  • Causality: The sulfonyl chloride is a potent electrophile. It can react with any available nucleophile. In addition to the desired reaction with ammonia, it can be hydrolyzed by water, or react with the newly formed sulfonamide (which is still nucleophilic) to form secondary products.

  • Troubleshooting Steps:

    • Choice of Ammonia Source: The form of ammonia used is critical.

      • Aqueous Ammonia (NH₄OH): While readily available, the presence of water can lead to hydrolysis of the sulfonyl chloride starting material. If used, the reaction should be run at low temperatures (0 °C) with vigorous stirring to favor amination over hydrolysis.

      • Ammonia in an Organic Solvent: A solution of ammonia in an organic solvent (e.g., 2M NH₃ in Dioxane, Methanol, or THF) is often superior as it minimizes the presence of water. This is generally the recommended approach.

    • Control Stoichiometry: Use a large excess of ammonia. This ensures that the sulfonyl chloride is more likely to react with an ammonia molecule rather than the sulfonamide product, preventing the formation of bis-sulfonylamine impurities.

    • Temperature Management: Add the sulfonyl chloride (dissolved in a minimal amount of anhydrous solvent) dropwise to the cold (0 °C) ammonia solution. Allowing the reaction to slowly warm to room temperature after the addition is complete often drives it to completion without significant side product formation.

    • Alternative Amination Methods: If direct ammonolysis fails, consider alternative methods for sulfonamide synthesis, although they may require re-synthesizing the precursor. For instance, some advanced methods use p-nitrophenoxide as a leaving group for the aminolysis reaction, which can be more successful for complex substrates.[4]

Question 3: How do I purify the final product, Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate, effectively?

Answer: Purification is crucial for obtaining the desired compound with high purity. The primary impurities are often unreacted sulfonyl chloride intermediate and the corresponding sulfonic acid (from hydrolysis).

  • Recommended Purification Protocol:

    • Aqueous Workup: After the reaction is complete, a careful aqueous workup can remove many impurities. Quench the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities like the sulfonic acid. Follow with a brine wash and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Column Chromatography: This is the most effective method for isolating the pure product.[1]

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 50-70% ethyl acetate) is a good starting point. Alternatively, a gradient of methanol in dichloromethane can be used. Monitor the fractions by Thin Layer Chromatography (TLC).

    • Recrystallization: If the product obtained after chromatography is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol) can further enhance its purity.

Question 4: Which analytical techniques are best for characterizing the final product and its key intermediate?

Answer: Full characterization is essential to confirm the structure and purity of your synthesized compounds.

  • For the intermediate, Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate:

    • Mass Spectrometry (MS): Confirm the molecular weight. Expected m/z for C₁₄H₁₈ClNO₄S.[5]

    • ¹H NMR: Look for the characteristic signals of the benzyl group (multiplet around 7.2-7.4 ppm), the benzylic CH₂ (singlet around 5.1 ppm), and the piperidine protons. The CH₂ group adjacent to the sulfonyl chloride will be significantly downfield.

  • For the final product, Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate:

    • ¹H and ¹³C NMR: This is the most definitive method. Key signals include the benzyl protons (δ 7.2–7.4 ppm), the piperidine protons, and a key signal for the NH₂ of the sulfonamide group (a broad singlet).[1]

    • Mass Spectrometry (MS): To confirm the molecular mass (C₁₄H₂₀N₂O₄S).

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound (typically >95% for most applications).

    • Infrared (IR) Spectroscopy: Look for characteristic stretches for the N-H bonds of the sulfonamide (around 3300-3400 cm⁻¹) and the S=O bonds (around 1350 and 1160 cm⁻¹).

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis.

Step 1: Synthesis of Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate
ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate263.335.00 g19.01.0
Triethylamine (TEA)101.196.62 mL47.52.5
Methanesulfonyl Chloride (MsCl)114.551.77 mL22.81.2
Lithium Chloride (LiCl)42.392.41 g57.03.0
N,N-Dimethylformamide (DMF), anhydrous-50 mL--
Dichloromethane (DCM), anhydrous-50 mL--

Procedure:

  • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (5.00 g, 19.0 mmol) and anhydrous DMF (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (6.62 mL, 47.5 mmol), followed by the dropwise addition of methanesulfonyl chloride (1.77 mL, 22.8 mmol).

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Add lithium chloride (2.41 g, 57.0 mmol) in one portion.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature, pour it into ice-water (200 mL), and extract with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride as an oil, which is used in the next step without further purification.

Step 2: Synthesis of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate

Procedure:

  • Dissolve the crude Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate from the previous step in a minimal amount of anhydrous dioxane (20 mL).

  • In a separate flame-dried 250 mL round-bottom flask, place a solution of ammonia in 1,4-dioxane (2.0 M, 57 mL, 114 mmol, 6.0 equiv.).

  • Cool the ammonia solution to 0 °C in an ice bath.

  • Add the solution of the sulfonyl chloride dropwise to the cold, stirred ammonia solution over 20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (12-16 hours).

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the crude material by silica gel column chromatography using a gradient of 30-60% ethyl acetate in hexanes to afford the final product as a white solid.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve common issues during the synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product q1 Which step is problematic? start->q1 step1 Step 1: Sulfonyl Chloride Formation q1->step1 Step 1 step2 Step 2: Ammonolysis q1->step2 Step 2 purification Final Purification Issue q1->purification Purification check_anhydrous Verify Anhydrous Conditions (Oven-dried glassware, dry solvents) step1->check_anhydrous check_ammonia Use Anhydrous Ammonia Source (e.g., NH₃ in Dioxane) step2->check_ammonia check_reagents Check Reagent Quality (Fresh MsCl, SOCl₂, etc.) check_anhydrous->check_reagents check_temp1 Ensure Proper Temperature Control (0°C for additions) check_reagents->check_temp1 check_excess_nh3 Use Large Excess of Ammonia (>5 equivalents) check_ammonia->check_excess_nh3 check_temp2 Add Sulfonyl Chloride Slowly at 0°C check_excess_nh3->check_temp2 workup Perform Basic Wash (e.g., NaHCO₃) to Remove Acidic Impurities purification->workup chromatography Optimize Column Chromatography (Adjust solvent gradient) workup->chromatography

Caption: A logical workflow for troubleshooting common synthesis problems.

References
  • Benchchem. (n.d.). Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate | 1585225-95-1.
  • Claudiu T. Supuran. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

  • Angewandte Chemie. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • PubMed. (n.d.). A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate (C14H18ClNO4S). Retrieved from [Link]

  • SlidePlayer. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride. Retrieved from [Link]

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Technical Support Center: Optimizing the Synthesis of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important intermediate. We will delve into the critical aspects of the synthesis, from starting material considerations to final product purification, framed within a practical, problem-solving context.

Introduction to the Synthesis

The synthesis of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective synthetic route involves the conversion of a suitable piperidine precursor into a sulfonyl chloride, followed by ammonolysis to form the desired sulfonamide. This guide will focus on troubleshooting and optimizing this key transformation, which is often the most challenging step.

A typical synthetic approach begins with the commercially available Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate, which is then converted to the corresponding sulfonyl chloride, Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate. This intermediate is then reacted with an ammonia source to yield the final product.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate and related sulfonamides.

Q1: What is the most critical step in the synthesis of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate?

A1: The most critical step is typically the ammonolysis of Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate. This step is prone to side reactions and requires careful control of reaction conditions to maximize the yield of the desired sulfonamide.

Q2: What are the common side products in this synthesis?

A2: The most common side product is the corresponding sulfonic acid, formed by the hydrolysis of the sulfonyl chloride intermediate. Another potential impurity is the dimerized product, which can arise from the reaction of the sulfonamide with unreacted sulfonyl chloride.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the visualization of the consumption of the starting material and the formation of the product and any byproducts.

Q4: What are the best practices for handling sulfonyl chlorides?

A4: Sulfonyl chlorides are moisture-sensitive and should be handled under anhydrous conditions.[1] It is recommended to use freshly opened or properly stored reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

This section provides a detailed guide to troubleshooting common issues encountered during the synthesis of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate, with a focus on the ammonolysis step.

Problem 1: Low Yield of the Desired Sulfonamide

Possible Causes & Solutions

Possible Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or poor reactivity of the reagents.Monitor the reaction by TLC or LC-MS until the starting material is consumed. If the reaction is sluggish, consider increasing the temperature or using a more reactive ammonia source.
Hydrolysis of Sulfonyl Chloride The sulfonyl chloride intermediate is susceptible to hydrolysis, which leads to the formation of the corresponding sulfonic acid and reduces the yield of the desired sulfonamide.Ensure that all reagents and solvents are anhydrous. The reaction should be carried out under an inert atmosphere.
Side Reactions Dimerization or other side reactions can consume the starting material and reduce the yield of the desired product.Optimize the reaction conditions, such as stoichiometry and temperature, to minimize side reactions. A slow, controlled addition of the sulfonyl chloride to the ammonia solution can also be beneficial.
Product Loss During Work-up The product may be lost during the extraction or purification steps.Optimize the work-up procedure to minimize product loss. This may involve adjusting the pH of the aqueous phase during extraction or using a different purification method.
Problem 2: Presence of Impurities in the Final Product

Possible Causes & Solutions

Possible Cause Explanation Recommended Solution
Unreacted Starting Material Incomplete reaction can lead to the presence of the sulfonyl chloride starting material in the final product.Ensure the reaction goes to completion by monitoring it with TLC or LC-MS.
Sulfonic Acid Byproduct Hydrolysis of the sulfonyl chloride leads to the formation of the corresponding sulfonic acid, which can be difficult to remove.Use anhydrous conditions to minimize the formation of this byproduct. If present, it can often be removed by washing the organic phase with a mild aqueous base during the work-up.
Dimerized Byproduct The reaction of the sulfonamide product with unreacted sulfonyl chloride can lead to the formation of a dimer.Use a slight excess of the ammonia source and add the sulfonyl chloride slowly to the reaction mixture to minimize the concentration of unreacted sulfonyl chloride.

Experimental Protocols

Protocol 1: Synthesis of Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate

This protocol describes the conversion of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate to the corresponding sulfonyl chloride.

Materials:

  • Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas

Procedure:

  • To a solution of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by pouring it into ice-cold water.

  • Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate, which can be used in the next step without further purification.

Protocol 2: Synthesis of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate (Ammonolysis)

This protocol outlines the conversion of the sulfonyl chloride to the final sulfonamide product.

Materials:

  • Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate

  • Ammonia solution (e.g., 28% in water or 0.5 M in 1,4-dioxane)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas

Procedure:

  • Dissolve the crude Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of the ammonia solution (2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate.

Visualizing the Workflow

A clear understanding of the reaction sequence is crucial for successful synthesis. The following diagram illustrates the key steps and potential pitfalls.

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Chlorosulfonylation cluster_step2 Step 2: Ammonolysis cluster_byproducts Potential Byproducts SM Benzyl 4-(hydroxymethyl) piperidine-1-carboxylate Intermediate Benzyl 4-((chlorosulfonyl)methyl) piperidine-1-carboxylate SM->Intermediate SOCl₂, DMF (cat.) DCM, 0°C to rt Product Benzyl 4-(sulfamoylmethyl) piperidine-1-carboxylate Intermediate->Product NH₃ solution DCM or THF, 0°C to rt Byproduct1 Sulfonic Acid (from hydrolysis) Intermediate->Byproduct1 H₂O (moisture) Byproduct2 Dimerized Product Product->Byproduct2 + Intermediate

Caption: Synthetic workflow for Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate.

Conclusion

The synthesis of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate, while presenting certain challenges, can be reliably optimized by adhering to the principles of careful reaction control, diligent monitoring, and strategic troubleshooting. By understanding the underlying chemistry and potential pitfalls, researchers can significantly improve both the yield and purity of this valuable compound. We trust that this guide will serve as a valuable resource in your synthetic endeavors.

References

  • BenchChem.
  • BenchChem.
  • BenchChem. Benzyl 4-(sulfamoylmethyl)
  • Google Patents. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide.
  • Wikipedia. Sulfonamide.
  • PubChem. Benzyl 4-((chlorosulfonyl)methyl)
  • LookChem. Benzyl 4-(hydroxymethyl)

Sources

Technical Support Center: Purification of Sulfamoyl-Containing Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of sulfamoyl-containing piperidines. These molecules, which feature both a basic piperidine nitrogen and an acidic sulfonamide proton, present unique purification challenges. This resource is designed to provide not just protocols, but the underlying chemical principles to empower you to solve complex separation problems.

Understanding the Challenge

Sulfamoyl-containing piperidines are bifunctional molecules. The piperidine ring provides a basic center (pKa ~11), while the sulfamoyl group (-SO₂NH-) contains an acidic proton (pKa ~10), though this can vary based on the substituent. This dual nature means the molecule's charge and polarity can be highly dependent on pH, complicating standard purification techniques. Common issues include poor peak shape in chromatography, difficulty with crystallization, and tenacious impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I have a crude reaction mixture containing my sulfamoyl-piperidine. What's the best initial purification strategy?

Answer: For a complex crude mixture, a liquid-liquid extraction based on acid-base principles is almost always the most effective first step.[1][2] This technique leverages the unique acidic and basic properties of your target compound to remove neutral, acidic, or basic impurities. The key is to carefully select the pH of the aqueous solution to control which functional group is ionized.

A logical workflow is essential for deciding on the best purification path.

Purification_Decision_Tree

Protocol: General Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[1]

  • Removal of Acidic Impurities: Wash the organic layer with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][3] This will deprotonate and extract strong acidic impurities (e.g., residual carboxylic acids) into the aqueous layer, while your less acidic sulfamoyl group may remain protonated and in the organic layer.

  • Removal of Basic Impurities: Wash the organic layer with a dilute aqueous acid, such as 1M hydrochloric acid (HCl) or a saturated ammonium chloride (NH₄Cl) solution. This will protonate and extract strong basic impurities (e.g., unreacted amines) into the aqueous layer.

  • Isolation of Target Compound:

    • If your compound is now clean in the organic layer: Proceed to dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[2]

    • If your compound was extracted: If the pH adjustments caused your target compound to move into the aqueous layer, you must now carefully neutralize the aqueous layer to the isoelectric point of your molecule to precipitate it or allow for re-extraction into a fresh organic solvent.

  • Verification: After evaporation, analyze the resulting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess its purity before proceeding to chromatography or crystallization.

Q2: My compound shows significant peak tailing during silica gel column chromatography. How can I fix this?

Answer: This is the most common problem encountered when purifying piperidine-containing compounds on silica gel.[4] The issue arises from the strong interaction between the basic lone pair of electrons on the piperidine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a slow, uneven elution, resulting in broad, tailing peaks.

Troubleshooting Workflow for Poor Peak Shape

Tailing_Troubleshooting

Solutions in Detail:

  • Add a Basic Modifier: The easiest solution is to add a small amount (typically 0.1% to 1% by volume) of a volatile base like triethylamine (TEA) or diethylamine (DEA) to your mobile phase.[4][5] These amines are more basic than your compound and will preferentially bind to the acidic sites on the silica, effectively "masking" them and allowing your compound to elute symmetrically.

  • Change the Stationary Phase: If adding a modifier is insufficient or undesirable, consider using a different stationary phase.

    • Alumina (Al₂O₃): Neutral or basic alumina can be an excellent alternative to silica for purifying basic compounds.

    • Base-Deactivated Silica: Many manufacturers offer silica gels that have been end-capped or treated to reduce the number of acidic silanol sites.

  • Use Reversed-Phase Chromatography: For highly polar sulfamoyl-piperidines, reversed-phase flash chromatography on C18-functionalized silica can be very effective.[6] The separation mechanism is based on hydrophobicity rather than polar interactions, avoiding the issue with the basic nitrogen. A volatile buffer, such as ammonium formate or ammonium acetate, may be beneficial to control pH and improve peak shape.[6]

Table 1: Common Mobile Phase Systems for Flash Chromatography

Chromatography ModeStationary PhaseCommon Eluent SystemModifier/Additive (if needed)Target Compound Polarity
Normal PhaseSilica GelHexanes/Ethyl Acetate or DCM/Methanol0.1-1% Triethylamine (TEA)Low to Medium
Normal PhaseAlumina (Neutral)Hexanes/Ethyl Acetate or DCM/MethanolNone usually requiredLow to Medium
Reversed PhaseC18 SilicaWater/Acetonitrile or Water/Methanol0.1% Formic Acid or Ammonium HydroxideMedium to High
Q3: I'm trying to recrystallize my compound, but it keeps "oiling out." What should I do?

Answer: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a crystalline solid. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the impure compound or when impurities prevent the formation of a crystal lattice.[7]

Strategies to Prevent Oiling Out:

  • Slow Down the Cooling Process: Rapid cooling is a common cause of oiling out. Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, preferably insulated, before moving it to an ice bath or refrigerator.[7] Slower cooling provides more time for proper crystal lattice formation.

  • Use Less Solvent: Using the absolute minimum amount of hot solvent to fully dissolve your compound is crucial.[7] Excess solvent can sometimes promote oiling out.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to initiate crystallization.

  • Change the Solvent System: The chosen solvent may be unsuitable.

    • Try a solvent with a lower boiling point.

    • Employ a two-solvent (solvent/anti-solvent) system.[7][8] This is often the most effective method.

Protocol: Solvent/Anti-Solvent Recrystallization

  • Select Solvents: Find a "good" solvent that dissolves your compound well at room temperature and a miscible "poor" solvent (anti-solvent) in which your compound is insoluble.[7]

  • Dissolution: Dissolve your crude product in the minimum amount of the "good" solvent.

  • Add Anti-Solvent: Slowly add the "poor" solvent dropwise with vigorous stirring until the solution becomes persistently turbid (cloudy).[7]

  • Crystallize: If needed, add a drop or two of the "good" solvent to just clarify the solution. Cover the flask and allow it to stand undisturbed to form crystals.

Table 2: Recommended Solvent/Anti-Solvent Pairs for Recrystallization

"Good" Solvent (High Solubility)"Poor" Solvent (Low Solubility)Polarity Mismatch
Dichloromethane (DCM)Hexanes or PentaneHigh
Ethyl Acetate (EtOAc)HexanesMedium
AcetoneWater or Diethyl EtherHigh
Methanol or EthanolWater or Diethyl EtherHigh
Tetrahydrofuran (THF)HexanesMedium
Q4: My compound is chiral. What are the best methods for separating enantiomers or diastereomers?

Answer: The separation of stereoisomers requires a chiral environment. For sulfamoyl-containing piperidines, the most common and effective techniques are chiral chromatography and diastereoselective crystallization.

  • Chiral Chromatography (HPLC & SFC): This is the most versatile method. Chiral Stationary Phases (CSPs), often based on derivatized cellulose or amylose, provide the chiral environment needed to differentiate between enantiomers.[9]

    • Supercritical Fluid Chromatography (SFC): SFC is often superior to HPLC for preparative chiral separations due to its use of supercritical CO₂ as the main mobile phase, which allows for faster separations and easier solvent removal.[9]

    • Mobile Phase: As with achiral chromatography of piperidines, basic additives are often required to achieve good peak shape.[4]

  • Diastereoselective Crystallization: If your target is a racemate, you can react it with a chiral resolving agent (e.g., a chiral acid like tartaric acid) to form a pair of diastereomeric salts.[10] Diastereomers have different physical properties (like solubility) and can often be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomer.

References

  • Acid-Base Extraction. (n.d.). Department of Chemistry, University of California, Davis. [Link]

  • Acid–base extraction. (2023, December 2). In Wikipedia. [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). Department of Chemistry, University of Rochester. [Link]

  • Successful Flash Chromatography. (n.d.). Teledyne ISCO. [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). Department of Chemistry, University of Rochester. [Link]

  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. (2022). Molecules, 27(17), 5481. [Link]

  • Acid-Base Extraction. (2022, June 21). Chemistry LibreTexts. [Link]

  • Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. (2017). Journal of Chromatography A, 1467, 314-322. [Link]

  • Processes and intermediates for resolving piperidyl acetamide stereoisomers. (2008). U.S.

Sources

Sulfamoylation Synthesis Core: A Technical Guide to Reaction Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Sulfamoylation Reaction Optimization. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to efficiently incorporate sulfamoyl moieties into their molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your sulfamoylation reactions effectively.

Section 1: Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding sulfamoylation.

Q1: What are the most common reagents for sulfamoylation, and how do I choose the right one?

A1: The choice of a sulfamoylating agent is critical and depends on the stability of your substrate, the desired selectivity, and scale. Here's a comparative overview:

Sulfamoylating AgentKey CharacteristicsBest ForConsiderations
Sulfamoyl Chloride (H₂NSO₂Cl) Highly reactive and readily available.[1][2]Simple, robust alcohols and amines.Unstable, moisture-sensitive, can decompose to form ammonium chloride.[1] Strong bases can also cause decomposition.[1]
Amine-Sulfur Trioxide Complexes (e.g., Me₃N·SO₃) Milder and more selective than sulfamoyl halides.[2]Acid-sensitive substrates, regioselective sulfamoylation.[3]Reactivity can be tuned by the choice of the amine.[2]
Activated Aryl Sulfamates (e.g., PFPS) Stable, crystalline solids that are easy to handle.[4][5][6]Catalytic reactions, selective sulfamoylation of primary over secondary alcohols.[4][5][6]Requires a catalyst, such as N-methylimidazole (NMI).[4][5][6]
N-(tert-butoxycarbonyl)-aminosulfonylpyridinium A stable, crystalline Burgess-type reagent.[7]A broad range of alcohols, phenols, and amines.Requires a subsequent deprotection step to remove the Boc group.[7]
Hexafluoroisopropyl sulfamate (HFIPS) A bench-stable solid reagent.[1][8]Reactions where easy purification is desired.The byproduct, hexafluoroisopropanol (HFIP), is volatile.[1][8]

Q2: My sulfamoylation reaction is giving a low yield. What are the likely causes and how can I improve it?

A2: Low yields in sulfamoylation can stem from several factors. A systematic approach to troubleshooting is key.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed reagent_stability Check Reagent Stability (e.g., Sulfamoyl Chloride) start->reagent_stability Is reagent fresh? base_choice Evaluate Base Choice (Strength & Sterics) reagent_stability->base_choice Yes fresh_reagent Use freshly prepared or new reagent reagent_stability->fresh_reagent No solvent_effects Assess Solvent Effects (Polarity & Aprotic/Protic) base_choice->solvent_effects Base is appropriate change_base Try a different base (e.g., hindered amine vs. NaH) base_choice->change_base Potential incompatibility temperature_control Review Reaction Temperature solvent_effects->temperature_control Solvent is optimal change_solvent Switch to a non-reactive solvent (e.g., DMA, MeCN) solvent_effects->change_solvent Possible side reactions final_check Re-evaluate stoichiometry & reaction time temperature_control->final_check Temperature is optimized adjust_temp Lower temperature for selectivity, higher for rate temperature_control->adjust_temp Reaction too slow/fast

Caption: A logical workflow for troubleshooting low-yield sulfamoylation reactions.

Q3: I am observing significant side reactions. What are the common byproducts and how can I minimize their formation?

A3: Side reactions are often a result of the high reactivity of the sulfamoylating agent or interactions with the solvent or base.

  • Bis-sulfamoylation: In the presence of excess sulfamoylating agent and a nucleophilic nitrogen on the newly formed sulfamate, a second sulfamoylation can occur. To mitigate this, use a controlled stoichiometry of the sulfamoylating agent (1.0-1.2 equivalents).

  • Decomposition of Sulfamoyl Chloride: Strong bases like sodium hydride (NaH) can lead to the decomposition of sulfamoyl chloride.[1] Consider using sterically hindered amine bases like triethylamine or diisopropylethylamine (DIPEA).

  • Solvent Reactivity: Solvents like DMF can decompose sulfamoylating reagents, leading to low yields.[1] Consider using N,N-dimethylacetamide (DMA) or acetonitrile (MeCN) as they have been shown to accelerate the reaction and improve yields.[1][9]

Q4: How can I achieve regioselective sulfamoylation on a molecule with multiple hydroxyl or amine groups?

A4: Achieving regioselectivity is a common challenge and can be addressed through several strategies:

  • Steric Hindrance: Less sterically hindered hydroxyl or amine groups will generally react faster. This is particularly true for primary over secondary alcohols.[4][5][6][7]

  • Catalyst-Controlled Reactions: Certain catalysts can direct sulfamoylation to a specific site. For example, diarylborinic acids have been used for site-selective sulfation of carbohydrate derivatives.[10]

  • Protecting Groups: A well-established strategy is to protect more reactive functional groups, perform the sulfamoylation, and then deprotect.

  • Tuning Reaction Conditions: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.[2]

Section 2: Troubleshooting Guide

This section provides a more in-depth look at specific experimental issues in a question-and-answer format.

Q: My reaction with sulfamoyl chloride is messy and gives a poor yield. What are the critical parameters to control?

A: Sulfamoyl chloride is notoriously unstable and requires careful handling.

  • Freshness of the Reagent: Use freshly prepared or recently purchased sulfamoyl chloride. It can be generated in situ from chlorosulfonyl isocyanate and formic acid for better results.[1][11][12]

  • Choice of Base: Strong bases like NaH can cause decomposition.[1] Non-nucleophilic, sterically hindered bases such as triethylamine or DIPEA are generally preferred. 4-(Dimethylamino)pyridine (DMAP) can be a good choice for milder conditions.[1]

  • Solvent: N,N-Dimethylacetamide (DMA) has been shown to be an excellent solvent for sulfamoylation with sulfamoyl chloride, sometimes even without the need for an additional base.[1]

  • Temperature Control: The reaction is often exothermic. It's crucial to add the sulfamoyl chloride portion-wise at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature.[2]

Q: I'm attempting a catalytic sulfamoylation of a primary alcohol in the presence of a secondary alcohol, but I'm getting a mixture of products. How can I improve the selectivity?

A: The catalytic sulfamoylation using activated aryl sulfamates with N-methylimidazole (NMI) is designed for this type of selectivity, but optimization may be needed.

  • Aryl Sulfamate Choice: Electron-deficient aryl sulfamates like pentachlorophenyl sulfamate (PCPS) or pentafluorophenyl sulfamate (PFPS) are highly effective and can enhance selectivity.[4]

  • Catalyst Loading: Ensure the correct catalytic amount of NMI is used. Typically, 10-20 mol% is sufficient.

  • Temperature: Running the reaction at room temperature or even slightly below can improve the selectivity for the primary alcohol.

  • Reaction Time: Monitor the reaction closely. Prolonged reaction times might lead to the slower reaction of the secondary alcohol.

Proposed Mechanism for Catalytic Sulfamoylation

catalytic_cycle A ArO-SO2NH2 (Aryl Sulfamate Donor) C [ArO-SO2NH]⁻ (Deprotonated Donor) A->C + NMI (B) B NMI (Catalyst) H [NMI-H]⁺ D HNSO2 ('Aza-sulfene' Intermediate) C->D - ArO⁻ F R-OSO2NH2 (Sulfamate Product) D->F + R-OH (E) E R-OH (Alcohol) G ArOH (Phenol Byproduct) H->B - H⁺

Caption: The proposed catalytic cycle for alcohol sulfamoylation via an aza-sulfene intermediate.[4][5][6]

Q: My product is water-soluble, making aqueous workup and extraction difficult. What are some alternative purification strategies?

A: Purification of polar, water-soluble sulfamated products can be challenging.

  • Solid-Phase Extraction (SPE): This is an excellent technique for removing salts and other impurities. Reverse-phase SPE cartridges (like C18) are often effective.

  • Ion-Exchange Chromatography: If your molecule has other ionizable groups, this can be a powerful purification method.

  • Lyophilization: After an initial purification step (like SPE), lyophilization (freeze-drying) can be used to remove aqueous solvents without heating the sample.

  • Alternative Reagents: Consider using a reagent like hexafluoroisopropyl sulfamate (HFIPS). The byproduct, HFIP, is volatile and can often be removed under reduced pressure, simplifying purification.[1][8]

Section 3: Experimental Protocols

Here are detailed, step-by-step methodologies for common sulfamoylation procedures.

Protocol 1: General Procedure for O-Sulfamoylation of a Primary Alcohol using Sulfamoyl Chloride
  • Preparation: To a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) or N,N-dimethylacetamide (DMA) (0.2 M) under a nitrogen atmosphere, add triethylamine (1.5 equiv). Cool the mixture to 0 °C in an ice bath.

  • Reaction: Add sulfamoyl chloride (1.2 equiv) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalytic O-Sulfamoylation of a Primary Alcohol using Pentafluorophenyl Sulfamate (PFPS)
  • Preparation: To a solution of the alcohol (1.0 equiv) in anhydrous acetonitrile (MeCN) (0.1 M) add pentafluorophenyl sulfamate (1.1 equiv) and N-methylimidazole (0.2 equiv).

  • Reaction: Stir the mixture at room temperature under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify directly by column chromatography on silica gel to afford the desired sulfamate.[4]

References

  • Rapp, P. B., Murai, K., Ichiishi, N., Leahy, D. K., & Miller, S. J. (2020). Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates. Organic Letters, 22(1), 168–174. [Link]

  • Rapp, P. B., Murai, K., Ichiishi, N., Leahy, D. K., & Miller, S. J. (2020). Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates. PubMed.[Link]

  • Saeidian, H., Abdoli, M., & Mirjafary, Z. (2015). Synthesis of Acyclic and Cyclic Sulfamates: A Review. ResearchGate.[Link]

  • Rapp, P. B., Murai, K., Ichiishi, N., Leahy, D. K., & Miller, S. J. (2020). Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates. Organic Letters.[Link]

  • Maji, M. S. (2022). Catalyst-controlled, site-selective sulfamoylation of carbohydrate derivatives. Organic Letters, 24, 5249–5253. [Link]

  • GalChimia. (2021). A selective sulfamoylation agent. GalChimia News.[Link]

  • Nirpal, A. K., Joshi, H., Kelley, S. P., & Sathyamoorthi, S. (2024). Exploration of One-Pot, Tandem Sulfamoylation and aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Dioxide Heterocycles. The Journal of Organic Chemistry, 89(22), 16774-16778. [Link]

  • Al-Rawi, J. M. A., & Al-Azzawi, A. M. (2023). Chemical approaches to the sulfation of small molecules: current progress and future directions. Essays in Biochemistry, 67(4), 549-563. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfamate synthesis by sulfamoylation. Organic Chemistry Portal.[Link]

  • Winum, J. Y., Toupet, L., Barragan, V., Dewynter, G., & Montero, J. L. (2001). N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: a new, stable, and efficient reagent for the synthesis of sulfamides. Organic Letters, 3(14), 2241–2243. [Link]

  • Wang, H. M., Xiong, C. D., Chen, X. Q., & Hu, C. (2021). Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. Organic Letters, 23(7), 2595–2599. [Link]

  • Wieczerzak, E., et al. (2022). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. Journal of Medicinal Chemistry, 65(6), 4871–4887. [Link]

  • Wieczerzak, E., et al. (2022). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. ACS Publications.[Link]

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Technical Support Center: A Troubleshooting Guide for Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the synthesis of piperidine and its derivatives. The piperidine scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis is crucial for the efficient development of novel therapeutics.[1][2] This resource is structured to address specific issues in a question-and-answer format, explaining the causality behind experimental choices and providing validated protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: My purified piperidine has a yellow tint. What is the cause, and how can I remove it?

A: A yellow discoloration in piperidine is typically due to oxidation products.[3] While this may not impact all applications, high-purity is often essential. The most effective method for removing these colored impurities is distillation. To prevent future discoloration, it is advisable to store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[3]

Q2: I'm struggling to separate my piperidine product from a pyridine impurity by distillation. Why is this so difficult?

A: Piperidine and pyridine form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation challenging.[3][4] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C under atmospheric pressure.[3][4] To overcome this, you can employ azeotropic distillation with water, which alters the relative volatilities.[3][5] A more effective chemical method is selective salt formation. Piperidine, being a stronger base, will selectively react with carbon dioxide (CO₂) to form solid piperidine carbonate, while pyridine remains in solution. The solid carbonate can then be separated by filtration and the free piperidine regenerated.[4]

Q3: My solution of piperidine in DMF crystallized upon storage. What has happened?

A: This is a common issue with amines. The crystallization is likely due to the formation of a salt. Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl (which can be liberated from other reagents in storage) to form piperidine hydrochloride. To resolve this, you can try redissolving the crystals or prepare a fresh solution and ensure it is stored under an inert atmosphere.[4]

Troubleshooting Guide: Ring Formation and Functionalization

This section addresses common problems encountered during the synthesis and subsequent functionalization of the piperidine ring.

Pyridine Hydrogenation

Catalytic hydrogenation of pyridines is a common method for synthesizing the piperidine core. However, it is fraught with potential issues such as low yield, incomplete conversion, and lack of stereoselectivity.

Problem: Low yield or incomplete conversion in pyridine hydrogenation.

  • Potential Cause 1: Catalyst Poisoning. The piperidine product itself can act as a poison to many catalysts by strongly adsorbing to the active sites, preventing the pyridine substrate from binding.[6][7] Impurities in the starting material or solvent (e.g., sulfur or halogen compounds) can also deactivate the catalyst.[4][8]

    • Solution:

      • Catalyst Choice: Rhodium-based catalysts (e.g., Rh/C) are often more resistant to poisoning by nitrogen-containing compounds compared to palladium catalysts (Pd/C).[4][9] Iridium catalysts have also been shown to be highly effective and chemoselective.[10]

      • Purity of Reagents: Ensure the pyridine substrate, solvent, and hydrogen gas are of high purity.

      • Protecting Groups: Temporarily protecting the nitrogen of the piperidine product can mitigate product inhibition, though this adds extra steps to the synthesis.[6]

      • Reaction Conditions: Running the reaction in an acidic solvent like glacial acetic acid can protonate the nitrogen, reducing its ability to coordinate to the metal catalyst.[4]

  • Potential Cause 2: Insufficiently Forcing Conditions. The aromaticity of the pyridine ring requires energy to overcome. Low temperature or pressure may not be sufficient for the reaction to proceed to completion.[4]

    • Solution:

      • Increase Pressure and Temperature: Gradually increase the hydrogen pressure (e.g., 50-80 bar) and temperature (e.g., 60-80 °C), while monitoring for the formation of side products.[4]

      • Catalyst Loading: Increasing the catalyst loading can sometimes drive the reaction to completion, but this is not always cost-effective.[6]

  • Potential Cause 3: Over-reduction. Harsh reaction conditions can lead to the cleavage of the C-N bond in the newly formed piperidine ring, resulting in ring-opened byproducts like pentylamines.[9]

    • Solution:

      • Catalyst Selection: Rhodium-based catalysts are known to be more selective for the hydrogenation of the pyridine ring without promoting C-N bond cleavage.[9]

      • Milder Conditions: Employing transfer hydrogenation with a hydrogen donor like formic acid or ammonium formate can offer a milder alternative to high-pressure hydrogenation.[9]

Experimental Protocol: Hydrogenation of a Substituted Pyridine using PtO₂ (Adam's Catalyst)

This protocol is a general guideline for the hydrogenation of substituted pyridines.

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Add PtO₂ (Adam's catalyst), typically 1-5 mol%.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[4]

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours). Monitor the reaction progress by techniques like GC-MS or TLC.[4]

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[4]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or crystallization.[4]

Table 1: Comparison of Common Catalysts for Pyridine Hydrogenation [4]

CatalystTypical Pressure (bar)Typical Temperature (°C)SolventNotes
PtO₂ (Adam's) 50 - 70Room Temp - 80Glacial Acetic AcidOften effective for a range of substituted pyridines.
Rh/C 30 - 8060 - 80Acetic Acid, AlcoholsGenerally more active and selective than Palladium for pyridine reduction. Less prone to over-reduction.
Pd/C 30 - 8060 - 80Alcohols, Ethyl AcetateCan be prone to catalyst poisoning by the piperidine product.
Raney Nickel High170 - 200-Often used for the industrial synthesis of piperidine itself. Requires harsh conditions.

Diagram: Troubleshooting Pyridine Hydrogenation

G start Low Yield in Pyridine Hydrogenation catalyst_poisoning Potential Catalyst Poisoning? start->catalyst_poisoning conditions Reaction Conditions Too Mild? catalyst_poisoning->conditions No sol_poisoning Solution: - Use high-purity reagents. - Switch to Rh or Ir catalyst. - Use acidic solvent. catalyst_poisoning->sol_poisoning Yes over_reduction Evidence of Ring Opening? conditions->over_reduction No sol_conditions Solution: - Increase H₂ pressure. - Increase temperature. - Increase reaction time. conditions->sol_conditions Yes sol_over_reduction Solution: - Use a more selective catalyst (e.g., Rh/C). - Employ milder conditions (transfer hydrogenation). over_reduction->sol_over_reduction Yes

Caption: Troubleshooting workflow for low yield in pyridine hydrogenation.

Reductive Amination

Reductive amination is a versatile "one-pot" reaction that forms the piperidine ring from a dicarbonyl compound and an amine, followed by in-situ reduction.[4]

Problem: Low yield in reductive amination for piperidine synthesis.

  • Potential Cause 1: Inefficient Iminium Ion Formation. The initial condensation between the amine and carbonyl group to form an iminium ion is a pH-dependent equilibrium. If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the carbonyl will not be sufficiently activated.

    • Solution: Maintain a mildly acidic pH, typically between 4 and 6. This can be achieved by adding a catalytic amount of an acid like acetic acid.[11]

  • Potential Cause 2: Unsuitable Reducing Agent. The choice of reducing agent is critical. It must be selective for the iminium ion over the starting carbonyl compound.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is a mild and selective reducing agent for iminium ions.[12] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[12]

  • Potential Cause 3: Side Reactions. The starting dicarbonyl compound may undergo self-condensation or other side reactions under the reaction conditions.

    • Solution: Control the reaction temperature, often running the reaction at room temperature or below. Slow addition of the reducing agent can also help to minimize side reactions by keeping the concentration of the reactive iminium ion low.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition for constructing the piperidine ring. However, achieving high stereoselectivity can be a challenge.

Problem: Poor stereoselectivity in the aza-Diels-Alder reaction.

  • Potential Cause 1: Stepwise vs. Concerted Mechanism. The reaction may proceed through a stepwise Mannich-Michael pathway rather than a concerted [4+2] cycloaddition, especially with strong Lewis acids. This can lead to a loss of stereocontrol.[4]

    • Solution:

      • Catalyst Choice: Screen different Lewis acids or Brønsted acids. The nature of the catalyst can significantly influence the reaction pathway and stereochemical outcome.[13]

      • Use of Cyclic Dienes: Cyclic dienes often exhibit higher diastereoselectivities in Diels-Alder reactions.[4]

  • Potential Cause 2: Suboptimal Reaction Conditions. Temperature and solvent can have a profound effect on the stereoselectivity of the reaction.[13]

    • Solution:

      • Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.

      • Solvent Screening: The polarity and coordinating ability of the solvent can influence the stability of the transition states. Experiment with a range of solvents to find the optimal conditions.

N-Alkylation of Piperidines

Problem: Significant formation of di-alkylated or quaternary ammonium salt byproducts during N-alkylation.

  • Potential Cause: Over-alkylation. The mono-alkylated piperidine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event.

    • Solution:

      • Stoichiometry Control: Use a stoichiometric excess of the piperidine relative to the alkylating agent. A 1.5 to 2-fold excess of the amine is a good starting point.[14]

      • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., via syringe pump) to a solution of the piperidine ensures that the piperidine is always in excess, statistically favoring mono-alkylation.[14]

      • Choice of Base: Using a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can minimize side reactions. An inorganic base like potassium carbonate (K₂CO₃) is also effective.[15]

      • Reaction without Base: In the absence of a base, the reaction will generate the hydrohalide salt of the mono-alkylated piperidine. This salt is less nucleophilic than the free amine, which slows down the second alkylation. However, the overall reaction rate will also be slower.[14]

Diagram: Logic for Controlling N-Alkylation Selectivity

G start Over-alkylation in N-Alkylation Reaction strategy1 Control Stoichiometry start->strategy1 strategy2 Slow Addition of Alkylating Agent start->strategy2 strategy3 Optimize Base start->strategy3 outcome1 Favors Mono-alkylation strategy1->outcome1 outcome2 Maintains Excess Amine, Favors Mono-alkylation strategy2->outcome2 outcome3 Minimizes Side Reactions strategy3->outcome3

Caption: Strategies to favor mono-alkylation of piperidines.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Iridium Catalysis Enables Piperidine Synthesis from Pyridines. BIOENGINEER.ORG. [Link]

  • Preparation of piperidine from pyridine?. Sciencemadness Discussion Board. [Link]

  • What are the best methods for Piperidine purification alternatives to distillation?. ResearchGate. [Link]

  • Mechanism, Stereoselectivity, and Role of O2 in Aza-Diels–Alder Reactions Catalyzed by Dinuclear Molybdenum Complexes: A Theoretical Study. ACS Publications. [Link]

  • Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • Process for purifying piperidine.
  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. NIH. [Link]

  • Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship. [Link]

  • A New Synthesis of Piperidine. Canadian Science Publishing. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Synthesis of piperidines via the hydrogenation of pyridines. ResearchGate. [Link]

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization. ChemRxiv. [Link]

  • PIPERIDINE. Ataman Kimya. [Link]

  • Piperidine Synthesis.. DTIC. [Link]

  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. [Link]

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Technical Support Center: Stability of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate is a key synthetic intermediate characterized by a piperidine core, a Cbz (benzyl carbamate) protecting group, and a sulfamoylmethyl functional group. The successful use of this compound in research and development hinges on maintaining its structural integrity in solution. Degradation can lead to inconsistent experimental results, impurity formation, and inaccurate quantification.

This guide provides a comprehensive overview of the stability profile of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate, offering detailed troubleshooting protocols and answers to frequently asked questions. Our goal is to empower researchers to anticipate and mitigate stability challenges, ensuring the reliability and reproducibility of their work.

Section 1: Fundamental Stability Profile

The stability of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate is primarily governed by the benzyl carbamate functional group, which is susceptible to hydrolysis under various conditions.[1] The piperidine ring and the sulfamoylmethyl group are generally more robust, though the overall molecular stability is dictated by its weakest link.[2]

The primary degradation pathway is the cleavage of the carbamate bond, which can be catalyzed by both acid and base. This process, known as hydrolysis, results in the deprotection of the piperidine nitrogen.

Key Factors Influencing Stability:
ParameterImpact on StabilityMechanistic Rationale
pH High Impact The carbamate ester linkage is prone to both acid-catalyzed and base-catalyzed hydrolysis.[3] Optimal stability is typically found in a narrow, near-neutral pH range (approx. 6.0-7.5).
Solvent Moderate to High Impact Protic solvents (e.g., water, methanol) can participate directly in hydrolysis or solvolysis reactions.[4] The use of aqueous-organic mixtures can also disrupt carbamate stability.[3] Aprotic solvents (e.g., DMSO, DMF, ACN) are generally preferred for stock solutions.
Temperature Moderate Impact As with most chemical reactions, the rate of degradation increases with temperature. Storing solutions at reduced temperatures (2-8°C or ≤ -20°C) is critical for long-term stability.
Presence of Catalysts High Impact Strong acids, bases, and certain metal ions can significantly accelerate the rate of carbamate cleavage.[5][6] Plasma enzymes may also catalyze hydrolysis in biological matrices.[3]

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered by researchers working with Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate in solution.

dot

DegradationPathway Primary Hydrolytic Degradation Pathway cluster_products Parent Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate Condition H₂O (Acid or Base Catalyzed) Parent->Condition Condition->Products Degradant1 4-(Sulfamoylmethyl)piperidine Products->Degradant1 Degradant2 Benzyl Alcohol Products->Degradant2 Degradant3 CO₂ Products->Degradant3

Sources

Technical Support Center: Overcoming Low Yield in Quinoline-Sulfonamide Hybrid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinoline-sulfonamide hybrids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic transformation. We will delve into the underlying chemical principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your reaction conditions.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, providing a systematic approach to identifying the root cause and implementing effective solutions.

Issue 1: Low to No Product Yield

Question: I am consistently obtaining very low yields or no desired product in my quinoline-sulfonamide coupling reaction. What are the potential causes and how can I troubleshoot this?

Answer:

Low or non-existent yield is a frequent challenge, often attributable to a few critical factors. A systematic evaluation of your starting materials, reagents, and reaction conditions is paramount.

Possible Causes & Recommended Solutions:

  • Degraded Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, converting them into the corresponding and unreactive sulfonic acids.[1]

    • Troubleshooting Steps:

      • Use Fresh Reagent: Always use a freshly opened bottle of sulfonyl chloride or one that has been stored under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere).

      • Verify Purity: If in doubt, verify the purity of your sulfonyl chloride via Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy to check for the presence of the sulfonic acid peak.

      • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[1] Ensure all glassware is thoroughly oven-dried before use.

  • Low Nucleophilicity of the Amine: The nucleophilic character of the amine is crucial for the attack on the electrophilic sulfur atom of the sulfonyl chloride. Electron-deficient or sterically hindered amines can lead to sluggish or incomplete reactions.[2]

    • Troubleshooting Steps:

      • Increase Reaction Temperature: For less reactive amines, increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed.[1]

      • Forcing Solvents: Switching to a higher-boiling point, polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can facilitate the reaction of less nucleophilic amines.[1][3]

      • Microwave-Assisted Synthesis: Consider using microwave irradiation to accelerate the reaction, which can be particularly effective for challenging substrates.[4]

  • Suboptimal Base Selection: The base plays a critical role in scavenging the hydrochloric acid (HCl) byproduct of the reaction. An inappropriate base can be ineffective or introduce side reactions.[5][6]

    • Troubleshooting Steps:

      • Standard Bases: For most reactions, non-nucleophilic organic bases like triethylamine (TEA) or pyridine are suitable.[1][5]

      • Stronger, Non-Nucleophilic Bases: For less reactive systems, a stronger, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be required.[1][3]

  • Inappropriate Solvent: The choice of solvent affects the solubility of reactants and can influence the reaction rate.

    • Troubleshooting Steps:

      • Aprotic Solvents: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred for this reaction.[1][3]

      • Solubility Issues: If your starting materials have poor solubility in the chosen solvent, consider switching to a more polar aprotic solvent like DMF.[2]

Below is a decision-tree diagram to guide your troubleshooting process for low-yield reactions.

low_yield_troubleshooting start Low or No Yield check_sulfonyl_chloride Check Sulfonyl Chloride Quality start->check_sulfonyl_chloride check_amine Evaluate Amine Reactivity start->check_amine check_conditions Review Reaction Conditions start->check_conditions use_fresh Use fresh/anhydrous sulfonyl chloride check_sulfonyl_chloride->use_fresh Degraded? run_inert Run under inert atmosphere check_sulfonyl_chloride->run_inert Moisture sensitive? increase_temp Increase temperature check_amine->increase_temp Sterically hindered or electron-deficient? change_solvent_amine Use DMF or DMSO check_amine->change_solvent_amine Low nucleophilicity? optimize_base Optimize base (e.g., DBU for weak amines) check_conditions->optimize_base Incorrect base? optimize_solvent Optimize solvent for solubility check_conditions->optimize_solvent Solubility issues? success Improved Yield use_fresh->success run_inert->success increase_temp->success change_solvent_amine->success optimize_base->success optimize_solvent->success

Caption: Troubleshooting flowchart for low yield in quinoline-sulfonamide synthesis.

Issue 2: Formation of Multiple Side Products

Question: My TLC analysis shows multiple spots, indicating the formation of several byproducts. How can I minimize these side reactions?

Answer:

The formation of multiple products points towards competing reaction pathways. Identifying and suppressing these side reactions is key to improving the purity and yield of your desired product.

Common Side Reactions and Solutions:

  • Di-sulfonylation: Primary amines possess two N-H bonds, and under certain conditions, both can react with the sulfonyl chloride, leading to a di-sulfonated byproduct.

    • Solution: Carefully control the stoichiometry. Use a 1:1 ratio of the amine to the sulfonyl chloride or a slight excess of the amine.[3] Avoid using a large excess of the sulfonyl chloride and a strong base, which can promote this side reaction.

  • Hydrolysis of Sulfonyl Chloride: As mentioned previously, any moisture in the reaction can lead to the formation of sulfonic acid, which will appear as a separate, often polar, spot on your TLC plate.[3]

    • Solution: Ensure all reagents and solvents are anhydrous and that the reaction is carried out under an inert atmosphere.

  • Reaction with Tertiary Amine Bases: While often used as acid scavengers, some tertiary amines can react with sulfonyl chlorides, leading to complex mixtures.

    • Solution: If you suspect this is occurring, switch to a non-nucleophilic, sterically hindered base like 2,6-lutidine.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my quinoline-sulfonamide product from the crude reaction mixture. What are the best practices for purification?

Answer:

Effective purification is essential to obtain your final compound in high purity. A combination of work-up and chromatographic techniques is typically employed.

Standard Purification Protocol:

  • Work-up: After the reaction is complete (as monitored by TLC), the mixture is often quenched by pouring it into ice-cold water.[5] This can precipitate the crude product, which can then be collected by filtration.[5]

  • Extraction: If the product does not precipitate, an extractive work-up is necessary. The aqueous mixture should be extracted with an organic solvent like dichloromethane (DCM) or ethyl acetate. The combined organic layers are then washed sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining amine base, followed by a saturated aqueous sodium bicarbonate solution to remove any unreacted sulfonyl chloride (as the sulfonic acid), and finally with brine.[3]

  • Drying and Concentration: The organic layer should be dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.

  • Column Chromatography: The most common method for purifying quinoline-sulfonamide hybrids is silica gel column chromatography.[5] A gradient elution system, such as hexane/ethyl acetate or DCM/methanol, is typically used to separate the product from any remaining impurities.[5]

  • Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane) can be an excellent final step to obtain highly pure, crystalline material.[5]

Below is a generalized workflow for the synthesis and purification of quinoline-sulfonamide hybrids.

synthesis_workflow cluster_purification Purification Methods start Starting Materials: Quinoline-amine & Sulfonyl Chloride reaction Coupling Reaction (Solvent, Base, Temp.) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Purification workup->purification column_chrom Column Chromatography purification->column_chrom recrystallization Recrystallization (if solid) purification->recrystallization characterization Characterization (NMR, MS, etc.) column_chrom->characterization recrystallization->characterization

Caption: General workflow for quinoline-sulfonamide synthesis and purification.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in the quinoline-sulfonamide coupling reaction?

A1: The three most critical parameters are:

  • Reagent Quality: The purity and dryness of your sulfonyl chloride, amine, and solvent are paramount.[1]

  • Choice of Base: The base must be strong enough to neutralize the generated HCl without participating in side reactions.[5]

  • Reaction Temperature: Temperature control is crucial, especially for less reactive substrates where heating is required, or for exothermic reactions that may need cooling to prevent byproduct formation.

Q2: How do I choose the appropriate solvent for my specific substrates?

A2: The choice of solvent is primarily dictated by the solubility of your starting materials.

  • For most non-polar to moderately polar substrates, DCM or THF are good starting points.[1]

  • If solubility is an issue, or if you are working with a less reactive amine, a more polar aprotic solvent like DMF is a good choice.[2][3]

  • In some modern, sustainable protocols, deep eutectic solvents (DESs) have also been explored.[7]

Q3: Can I use a palladium catalyst for this synthesis?

A3: Yes, alternative methods for the synthesis of quinoline-sulfonamides exist that utilize palladium catalysis. One such method involves a one-pot, two-step reaction using a stable SO₂ surrogate like K₂S₂O₅ with iodoquinolines and amines.[2] This approach can offer a broader substrate scope and avoids the use of often unstable sulfonyl chlorides.[2]

Q4: How can I monitor the progress of my reaction effectively?

A4: The most common and convenient method for monitoring the reaction progress is Thin-Layer Chromatography (TLC) .[5] A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting materials and the product. The reaction is generally considered complete when the spot corresponding to the limiting reactant is no longer visible on the TLC plate.

Section 3: Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of various quinoline-sulfonamide derivatives, providing a comparative overview.

Quinoline PrecursorSulfonyl ChlorideBaseSolventTemp (°C)Time (h)Yield (%)Reference
N-(7-chloroquinolin-4-yl)-benzene-1,4-diamineSubstituted benzene sulfonyl chloridesTEADMFRT - 6012-1685-92[8]
8-aminoquinoline4-chlorobenzenesulfonyl chloride-MethanolRTOvernight-[9]
3-iodoquinoline- (uses K₂S₂O₅)NEt₃DMF70325-92[2]
8-hydroxyquinolineChlorosulfonic acid--RT--[10]

This technical guide provides a foundational understanding of the key challenges and solutions in the synthesis of quinoline-sulfonamide hybrids. By applying these principles and troubleshooting strategies, researchers can significantly improve their reaction outcomes and accelerate their research and development efforts.

References

  • Benchchem. Overcoming challenges in the synthesis of quinoline-sulfonamide hybrids.
  • Benchchem. Troubleshooting low yield in amine sulfonylation reactions.
  • ACS Publications. Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate.
  • NIH. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • UniBa. Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis.
  • Benchchem. Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride.
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
  • ChemicalBook. quinoline-3-sulfonamide synthesis.
  • ResearchGate. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
  • Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
  • NIH. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
  • RSC Publishing. Organic & Biomolecular Chemistry.
  • ResearchGate. of sulfonylation of quinoline amides.
  • RSC Publishing. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines.
  • NIH. Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies.
  • ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • Books. Synthesis of Sulfonamides.
  • Wikipedia. Sulfonamide.
  • ResearchGate. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • Who we serve. Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • MDPI. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study.
  • NIH. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity.
  • Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • ResearchGate. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance.
  • Journal of the American Chemical Society. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation.
  • RSC Publishing. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance.
  • ResearchGate. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
  • Taylor & Francis Online. Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides.
  • ResearchGate. Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies.
  • NIH. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance.
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
  • NIH. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors.
  • UCL Discovery. The Synthesis of Functionalised Sulfonamides.
  • ResearchGate. Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways.
  • YouTube. Sulfonate Formation (Mesylates...): Mechanism, Stereochemistry, and the 2-Step Path to OChem Victory.
  • ResearchGate. Control Reactions for Sulfonylation/ Aminoalkylation Reaction.

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Technical Support Center: Navigating the Challenges of Chlorosulfonation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Managing Hazardous Reagents and Troubleshooting Chlorosulfonation Pathways

Chlorosulfonation is a powerful and widely utilized reaction in organic synthesis, pivotal in the development of pharmaceuticals, dyes, and surfactants.[1][2] However, the pathway is fraught with challenges, primarily due to the hazardous nature of the reagents involved, such as chlorosulfonic acid, thionyl chloride, and sulfuryl chloride. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for safely managing these reagents and troubleshooting common experimental hurdles.

Section 1: Understanding the Hazards of Chlorosulfonating Agents

A thorough understanding of the reagents' properties is paramount for ensuring laboratory safety. The primary reagents used in chlorosulfonation are highly reactive and corrosive.

Table 1: Properties and Hazards of Common Chlorosulfonating Agents

ReagentFormulaAppearanceKey Hazards
Chlorosulfonic Acid ClSO₃HColorless to yellow fuming liquidReacts violently with water, corrosive, causes severe burns, toxic by inhalation.[3]
Thionyl Chloride SOCl₂Colorless to pale yellow liquidReacts violently with water, corrosive, causes severe skin burns and eye damage, respiratory irritant.[4][5][6]
Sulfuryl Chloride SO₂Cl₂Colorless liquid with a pungent odorReacts with water, toxic, corrosive, lachrymator.[7]
Personal Protective Equipment (PPE) and Handling

Given the corrosive and reactive nature of these chemicals, stringent adherence to safety protocols is non-negotiable.

What is the essential PPE for handling chlorosulfonating agents?

At a minimum, personnel should wear:

  • Chemical-resistant gloves: Ensure gloves are rated for the specific chemical being used.

  • Safety goggles and a face shield: To protect against splashes and fumes.[8]

  • A lab coat or chemical-resistant apron. [8]

  • Closed-toe shoes. [8]

For larger quantities or in areas with inadequate ventilation, a respirator may be necessary.[1][8] All handling of these reagents should be conducted within a well-ventilated fume hood.[8][9]

What are the immediate first aid measures in case of exposure?

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] Seek prompt medical attention.[10]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, lifting the upper and lower eyelids.[11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][12]

Section 2: Troubleshooting Guide for Chlorosulfonation Reactions

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.

Reaction Initiation and Control

My reaction is not starting, or the conversion is very low. What could be the issue?

Several factors can contribute to a sluggish or failed reaction:

  • Reagent Quality: Chlorosulfonic acid can decompose over time, especially if exposed to moisture.[1] Ensure you are using a fresh or properly stored bottle of the reagent. Other reagents like thionyl chloride and sulfuryl chloride also degrade with moisture.[4][13]

  • Starting Material Purity: Impurities in your starting material can inhibit the reaction.[14] Ensure your substrate is pure and dry.

  • Insufficient Temperature: While high temperatures can lead to side reactions, some chlorosulfonations require a certain activation energy. If the reaction is known to proceed at a higher temperature, a gradual and controlled increase may be necessary.[15]

  • Incorrect Stoichiometry: An insufficient amount of the chlorosulfonating agent will result in incomplete conversion. Re-verify your calculations.[14]

My reaction is too exothermic and difficult to control. How can I manage this?

The high reactivity of chlorosulfonating agents often leads to highly exothermic reactions.[1]

  • Slow Addition: Add the chlorosulfonating agent dropwise to the reaction mixture, which should be cooled in an ice or ice-salt bath.[15]

  • Solvent Choice: Using an inert solvent can help to dissipate heat.

  • Efficient Stirring: Ensure the reaction mixture is being stirred vigorously to prevent localized heating.

Work-up and Product Isolation

I am observing a significant loss of product during the quenching and work-up phase. Why is this happening?

The work-up of chlorosulfonation reactions is a critical step where product loss frequently occurs.

  • Hydrolysis of the Sulfonyl Chloride: The chlorosulfonyl group is highly susceptible to hydrolysis, converting your desired product into the corresponding sulfonic acid, which is often water-soluble.[16] This is a common issue during the quenching step when the reaction mixture is added to ice or water.[16][17]

    • Solution: Perform the quench rapidly at low temperatures (0-5°C) and filter the precipitated product immediately.[16] Do not allow the product to remain in the acidic aqueous mixture for an extended period.[16]

  • Product Solubility: Your product may have some solubility in the aqueous layer.[18] If you suspect this, you can try extracting the aqueous layer with a suitable organic solvent.

How should I properly quench a chlorosulfonation reaction?

The quenching process must be handled with extreme care due to the violent reaction of chlorosulfonic acid with water.[3][19]

  • Pouring onto Ice: The most common and recommended method is to slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.[16][17] This helps to dissipate the heat generated during the exothermic reaction.

  • Never Add Water to the Reaction Mixture: Adding water directly to the reaction mixture can cause a violent, explosive reaction and should be avoided at all costs.[8]

Side Reactions and Impurities

My final product is contaminated with a high-melting, insoluble solid. What is it and how can I prevent its formation?

This is a classic sign of diaryl sulfone formation, a common side reaction in chlorosulfonations.[16]

  • Cause: Sulfone formation is favored at higher reaction temperatures. It occurs when the initially formed sulfonyl chloride acts as an electrophile and reacts with another molecule of the aromatic starting material.[16]

  • Prevention:

    • Maintain Low Temperatures: Strict temperature control is crucial. Running the reaction at the lowest feasible temperature will minimize sulfone formation.[16]

    • Use a Slight Excess of Chlorosulfonating Agent: This can help to ensure the complete conversion of the intermediate sulfonic acid to the sulfonyl chloride, reducing its availability for the side reaction.[16]

I am observing the formation of chlorinated byproducts. What is the cause?

Chlorosulfonic acid can act as a chlorinating agent, especially at elevated temperatures.[20]

  • Cause: At high temperatures (e.g., >140°C), chlorosulfonic acid can undergo homolytic cleavage to generate chlorine radicals, which can then chlorinate the aromatic ring.[20] The presence of iodine can catalyze this chlorination even at milder conditions.[20]

  • Prevention: Maintain the lowest possible reaction temperature to avoid this side reaction.

My product analysis shows evidence of disulfonation. How can this be avoided?

Disulfonation occurs when a second chlorosulfonyl group is introduced onto the aromatic ring.

  • Cause: This side reaction is favored by a large excess of the chlorosulfonating agent and/or high reaction temperatures.[16]

  • Prevention:

    • Control Stoichiometry: Use a carefully measured amount of the chlorosulfonating agent.

    • Maintain Low Temperatures: As with other side reactions, lower temperatures will disfavor disulfonation.[16]

    • Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the reaction and stop it once the starting material is consumed.[16]

Section 3: Workflow and Decision Making

Visualizing the workflow and troubleshooting process can aid in making informed decisions during your experiments.

Diagram 1: Chlorosulfonation Reaction and Quenching Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dry Glassware and Reagents B Don Appropriate PPE A->B C Cool Starting Material in Inert Solvent B->C D Slow, Dropwise Addition of Chlorosulfonating Agent C->D E Maintain Low Temperature and Stir D->E F Monitor Reaction Progress (TLC/HPLC) E->F H Slowly Pour Reaction Mixture onto Ice F->H G Prepare Crushed Ice G->H I Immediate Filtration of Precipitate H->I J Wash Product with Cold Water I->J K Dry Product Under Vacuum J->K

A typical workflow for a chlorosulfonation experiment.

Diagram 2: Troubleshooting Decision Tree

G cluster_no_reaction Troubleshooting Low Conversion cluster_side_products Troubleshooting Side Products cluster_workup_loss Troubleshooting Workup Loss Start Reaction Issue? NoReaction Low/No Conversion Start->NoReaction Yes SideProducts Side Products Observed Start->SideProducts Yes WorkupLoss Product Loss During Workup Start->WorkupLoss Yes NR1 Check Reagent Quality & Purity NoReaction->NR1 SP1 High-Melting Solid? (Likely Sulfone) SideProducts->SP1 SP2 Chlorinated Byproducts? SideProducts->SP2 SP3 Disulfonation? SideProducts->SP3 WL1 Suspect Hydrolysis? WorkupLoss->WL1 WL2 Product Water Soluble? WorkupLoss->WL2 NR2 Verify Stoichiometry NR1->NR2 NR3 Gradually Increase Temperature NR2->NR3 SP1_Sol Lower Reaction Temperature SP1->SP1_Sol SP2_Sol Lower Reaction Temperature SP2->SP2_Sol SP3_Sol Control Stoichiometry & Temperature SP3->SP3_Sol WL1_Sol Rapid Quench & Filtration at Low Temp WL1->WL1_Sol WL2_Sol Extract Aqueous Layer WL2->WL2_Sol

A decision tree for common chlorosulfonation issues.

Section 4: Waste Disposal and Material Compatibility

Proper disposal of hazardous waste and understanding material compatibility are crucial for laboratory safety and environmental responsibility.

How should I dispose of waste from chlorosulfonation reactions?

  • Quenching Excess Reagent: Unused chlorosulfonating agents should be quenched cautiously. For small amounts, slow addition to a large volume of cold water or a basic solution (like sodium bicarbonate) with stirring in a fume hood is a possible method.[12][21] For larger quantities, it is advisable to consult your institution's environmental health and safety (EHS) office for specific protocols.[22][23]

  • Neutralization: The acidic aqueous waste from the work-up should be neutralized with a base (e.g., sodium bicarbonate, sodium hydroxide) before disposal.[12]

  • Consult Local Regulations: Always adhere to your local and institutional regulations for hazardous waste disposal.[10][24]

What materials are compatible with chlorosulfonic acid?

Chlorosulfonic acid is highly corrosive to many common laboratory materials.[25]

  • Metals: Most common metals, including stainless steel (304 and 316), aluminum, and copper, are not recommended for use with chlorosulfonic acid.[25] Hastelloy C and Monel C show good resistance.[25][26]

  • Plastics and Elastomers: Most common elastomers like Buna-N are not resistant.[25] The compatibility of plastics is highly temperature-dependent.[25]

  • Glassware: Borosilicate glass is generally suitable for laboratory-scale reactions.

Section 5: Frequently Asked Questions (FAQs)

Q1: Can I use thionyl chloride or sulfuryl chloride instead of chlorosulfonic acid?

While all three are chlorosulfonating agents, they have different reactivities and applications. Thionyl chloride is often used in the presence of a Lewis acid catalyst for chlorosulfonation.[27] Sulfuryl chloride can be used for chlorination and sulfochlorination reactions.[7] The choice of reagent depends on the specific substrate and desired product.

Q2: How can I monitor the progress of my chlorosulfonation reaction?

Thin Layer Chromatography (TLC) is a common method for monitoring the disappearance of the starting material.[15] High-Performance Liquid Chromatography (HPLC) can provide more quantitative data on the formation of the product and any side products.[28]

Q3: What are some "greener" alternatives to traditional chlorosulfonation methods?

Research is ongoing to develop more environmentally friendly chlorosulfonation protocols.[28] Flow chemistry is a promising approach that can improve safety, reduce waste, and enhance control over these hazardous reactions.[28]

Q4: My product is an oil and does not precipitate upon quenching. How do I isolate it?

If your product is an oil, you will need to perform an extraction with a suitable water-immiscible organic solvent after quenching. The organic layer can then be washed, dried, and the solvent evaporated to yield the product.[17]

References

  • Safety Measures and Handling Protocols for Chlorosulphonic Acid - SlideServe. (2024-04-10). [Link]

  • Safety Guideline - ChemTrack.org. [Link]

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  • US2940994A - Purification of sulfonation reaction mixtures - Google P
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  • IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS - European Patent Office - EP 3763700 A1. (2021-01-13). [Link]

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Technical Support Center: Strategies to Minimize Byproducts in Multicomponent Reactions Involving Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of byproduct formation in multicomponent reactions (MCRs) for the synthesis of piperidine derivatives. Piperidines are crucial structural motifs in a vast array of pharmaceuticals, making their efficient and clean synthesis a critical endeavor.[1][2] This resource is designed to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.

Troubleshooting Guide: Tackling Byproduct Formation Head-On

This section addresses specific issues you may encounter during your experiments, offering explanations and actionable solutions.

Problem 1: I am observing significant amounts of an unexpected linear alkene byproduct in my piperidine synthesis.

Answer:

The formation of a linear alkene is a known byproduct in certain piperidine syntheses, particularly in radical-mediated cyclizations.[1][3] This often arises from a competitive 1,5-hydrogen transfer process that competes with the desired radical rebound and cyclization pathway.[1][3]

Causality and Strategic Solutions:

  • Mechanism: The reaction proceeds through a radical intermediate. While the intended pathway is an intramolecular cyclization to form the piperidine ring, a competing pathway involves the abstraction of a hydrogen atom, leading to the formation of a linear alkene.

  • Troubleshooting Steps:

    • Catalyst Choice: The choice of catalyst is paramount. Some catalysts may inherently favor the hydrogen transfer pathway. Consider screening different metal catalysts (e.g., cobalt(II) complexes) or exploring alternative catalytic systems that can better control the radical intermediate's fate.[1][3]

    • Reaction Temperature: Temperature can influence the rates of competing reactions.[4][5] Lowering the reaction temperature may favor the desired cyclization over the hydrogen transfer, as the activation energy for the latter might be higher. Experiment with a range of temperatures to find the optimal balance.[5]

    • Substrate Modification: If possible, modifying the substrate to disfavor the 1,5-hydrogen transfer can be an effective strategy. This could involve introducing steric hindrance or altering the electronic properties of the molecule.

Problem 2: My reaction is producing a complex mixture of diastereomers, and I'm struggling to isolate the desired product.

Answer:

Controlling diastereoselectivity is a common challenge in multicomponent reactions due to the simultaneous formation of multiple stereocenters.[5][6] The stereochemical outcome is influenced by a delicate interplay of factors including the catalyst, solvent, and reaction temperature.[5]

Causality and Strategic Solutions:

  • Transition State Geometry: The observed diastereoselectivity is a direct consequence of the transition state geometry during the key bond-forming step. The catalyst and solvent play a crucial role in stabilizing one transition state over others.

  • Troubleshooting Steps:

    • Catalyst Selection: The catalyst can have a profound impact on stereocontrol.[6] Chiral ligands and catalysts are often employed to induce asymmetry.[1] For instance, cerium(IV) ammonium nitrate (CAN) has been shown to catalyze three-component reactions to produce 1,4-dihydropyridines which can then be reduced with high diastereoselectivity.[5] Organocatalysts, such as those based on quinoline, have also been used to achieve high enantiomeric enrichment.[1]

    • Solvent Polarity: The polarity of the solvent can influence the transition state and, consequently, the stereochemical outcome.[5][7][8] Experiment with a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, DMSO, DMF) to identify the optimal medium for your specific reaction.[1][5][7][8]

    • Temperature Optimization: Lowering the reaction temperature can often enhance diastereoselectivity by allowing the reaction to proceed through the lower energy transition state, which leads to the thermodynamically favored product.[5]

    • Order of Reagent Addition: In some cases, the order of reagent addition can influence the formation of intermediates and ultimately the stereochemical outcome.[4] Consider a stepwise addition of reagents to guide the reaction towards the desired diastereomer.[4]

Problem 3: I'm performing a Hantzsch-type synthesis and observing low yields and several unidentified byproducts.

Answer:

The Hantzsch pyridine synthesis, a classic multicomponent reaction, can be prone to low yields and byproduct formation if not properly optimized.[9][10] The reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor.[9][11]

Causality and Strategic Solutions:

  • Reaction Mechanism Complexity: The Hantzsch reaction can proceed through multiple competing pathways, and slight variations in conditions can lead to different products.[9] The initial product is a dihydropyridine, which then needs to be oxidized to the final pyridine product.[9] Incomplete oxidation or side reactions of the dihydropyridine intermediate are common sources of byproducts.

  • Troubleshooting Steps:

    • Stoichiometry Control: Carefully control the stoichiometry of your reactants. An imbalance can lead to the formation of unwanted side products.[4]

    • Catalyst Choice: The choice of catalyst is critical. While piperidine can be used as a base catalyst, other options like ionic bases (e.g., tetrabutylammonium hydroxide) or solid base catalysts (e.g., Mg-Al hydrotalcite) may offer better selectivity and easier workup.[4] Brønsted acids have also been shown to improve yields in related reactions.[4]

    • Oxidizing Agent: The final aromatization step is crucial. Classical oxidants like nitric acid can lead to side products.[4] Consider milder and more efficient oxidizing agents such as ferric chloride, manganese dioxide, or potassium permanganate, which can sometimes be used in a one-pot synthesis.[9]

    • Solvent and Temperature: The reaction can be sensitive to the solvent and temperature. While ethanol is a common solvent, exploring others and optimizing the temperature can significantly improve the yield and reduce byproducts.[4][7][8] Microwave irradiation has also been shown to be effective in some cases, often leading to shorter reaction times and higher yields.[1][9]

Problem 4: In my Ugi reaction involving a piperidine component, I am getting a complex mixture that is difficult to purify.

Answer:

The Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular diversity, but the presence of multiple reactive species can lead to a variety of side products.[12][13] The reaction typically involves a ketone or aldehyde, a carboxylic acid, an isocyanide, and an amine (in this case, a piperidine derivative).[12]

Causality and Strategic Solutions:

  • Equilibrating Intermediates: The Ugi reaction proceeds through a series of dynamic equilibria involving several intermediates.[14] Any side reactions involving these intermediates can lead to byproducts.

  • Troubleshooting Steps:

    • Purity of Starting Materials: Ensure the high purity of all four components. Impurities can participate in side reactions, complicating the product mixture.

    • Solvent Choice: Polar protic solvents like methanol or 2,2,2-trifluoroethanol (TFE) are often used to promote the reaction.[13] The choice of solvent can influence the rates of the desired reaction versus side reactions.

    • Concentration: Ugi reactions are often run at high concentrations to favor the desired multicomponent pathway over bimolecular side reactions.

    • Order of Addition: While typically a one-pot reaction, in some problematic cases, pre-forming the imine intermediate by reacting the aldehyde/ketone and the piperidine derivative before adding the carboxylic acid and isocyanide can lead to a cleaner reaction profile.[4]

    • Purification Strategy: Given the potential for closely related byproducts, purification can be challenging. Consider alternative purification techniques beyond standard column chromatography, such as preparative HPLC or crystallization.[15][16] In some cases, derivatizing the crude product to facilitate separation, followed by deprotection, can be a viable strategy.[16]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts in multicomponent reactions involving piperidines?

A1: Common byproducts can include incompletely reacted intermediates, products from competing reaction pathways (like the formation of linear alkenes in radical cyclizations), and diastereomers of the desired product.[1][3][5] In Hantzsch-type syntheses, partially oxidized dihydropyridine intermediates can also be significant impurities.[9] For Ugi reactions, side products can arise from reactions of the various intermediates.

Q2: How does the choice of catalyst influence byproduct formation?

A2: The catalyst plays a critical role in directing the reaction towards the desired product and can significantly impact selectivity.[4][6] A well-chosen catalyst can stabilize the transition state leading to the desired product, thereby increasing its formation rate relative to competing pathways.[6] For example, in stereoselective reactions, a chiral catalyst can create a chiral environment that favors the formation of one diastereomer over another.[1] In some cases, the absence of a catalyst can result in only trace amounts of the desired product.[4]

Q3: What is the role of the solvent in minimizing byproducts?

A3: The solvent can have a profound effect on reaction kinetics and selectivity.[7][8][17] Solvent polarity can influence the stability of reactants and transition states, thereby altering the relative rates of competing reactions.[7][8] For instance, polar solvents are often used in piperidine synthesis.[1] In some cases, a less polar solvent might be beneficial. A kinetic study on the synthesis of substituted piperidines found that ethanol, which is less polar than methanol, led to a faster reaction rate.[7][8] It is often necessary to screen a variety of solvents to find the optimal conditions for a specific reaction.[16]

Q4: Can the order of reagent addition really make a difference?

A4: Yes, the order of reagent addition can be a crucial parameter to control.[4] By adding reagents in a specific sequence, you can favor the formation of a key intermediate and minimize the concentration of reactive species that could lead to side reactions.[4] For example, pre-forming an imine intermediate before adding the other components in a multicomponent reaction can sometimes lead to a cleaner reaction profile and higher yield of the desired product.[4]

Q5: What are the best practices for purifying piperidine derivatives from complex reaction mixtures?

A5: A multi-step purification strategy is often necessary.[15]

  • Initial Workup: An initial aqueous workup can remove many water-soluble impurities.

  • Column Chromatography: This is a standard technique for separating compounds based on polarity.[2]

  • Crystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[2]

  • Distillation: For liquid piperidine derivatives, distillation can be effective, but be aware of potential azeotrope formation with impurities like pyridine.[2]

  • Preparative HPLC: For challenging separations of closely related compounds, preparative HPLC can provide the necessary resolution.[16]

Data and Protocols

Table 1: Solvent Effects on a Model Three-Component Piperidine Synthesis
SolventDielectric Constant (ε) at 25°CRelative Reaction RateReference
Methanol32.71.0[7][8]
Ethanol24.61.2[7][8]
Acetonitrile37.50.9[5]
DMSO46.71.1[1]
DMF36.71.0[1]

Note: Relative reaction rates are illustrative and can vary significantly depending on the specific reaction.

Protocol 1: General Procedure for a Three-Component Synthesis of Functionalized Piperidines

This protocol is a general guideline and may require optimization for your specific substrates.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), and the piperidine derivative (1.0 mmol).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 5 mL) and the catalyst (e.g., a catalytic amount of a Brønsted or Lewis acid).

  • Reaction Execution: Stir the reaction mixture at the optimized temperature (e.g., room temperature or elevated temperature) for the required time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure piperidine derivative.[2]

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Troubleshooting Workflow for Byproduct Minimization

Caption: A systematic workflow for troubleshooting and minimizing byproduct formation in multicomponent reactions.

Diagram 2: Competing Pathways in a Radical-Mediated Piperidine Synthesis

Competing_Pathways Start Substrate Radical Radical Intermediate Start->Radical Initiation Desired_Pathway Desired Pathway: Intramolecular Cyclization Radical->Desired_Pathway Side_Pathway Side Pathway: 1,5-Hydrogen Transfer Radical->Side_Pathway Piperidine Piperidine Product Desired_Pathway->Piperidine Radical Rebound Alkene Linear Alkene Byproduct Side_Pathway->Alkene

Caption: Illustration of the competing reaction pathways leading to the desired piperidine product and an alkene byproduct.

References

  • Benchchem. Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • Benchchem. Technical Support Center: Optimization of Multicomponent Reactions for Piperidine Synthesis.
  • Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Benchchem.
  • Asian Journal of Green Chemistry. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • Molecules. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. [Link]

  • RSC Advances. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. [Link]

  • Catalysts. Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. [Link]

  • ResearchGate. Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. [Link]

  • Benchchem.
  • Wikipedia. Hantzsch pyridine synthesis. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. [Link]

  • Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]

  • Benchchem. optimizing reaction conditions for 1-(4-Aminophenyl)piperidine-4-carboxamide synthesis.
  • Molecules. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of Piperidine-1-Carboxylate Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile template for the design of potent and selective therapeutic agents.[1] When functionalized as a piperidine-1-carboxylate, this core structure gives rise to a diverse class of analogs with a wide spectrum of biological activities. This guide provides a comparative analysis of the anticancer properties of various piperidine-1-carboxylate analogs, offering a technical deep dive into their mechanisms of action, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Section 1: Targeting the Cytoskeleton - Piperidine-1-Carboxamides as Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes such as mitosis, intracellular transport, and cell shape maintenance.[2] Their disruption is a clinically validated strategy in cancer therapy. A novel class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been identified as potent tubulin inhibitors.[3]

Comparative Analysis of Anticancer Activity

Structure-activity relationship (SAR) studies have demonstrated that modifications to the terminal fragments of these molecules significantly impact their antiproliferative potency. The table below summarizes the growth inhibitory (GI50) values of selected analogs against the DU-145 human prostate cancer cell line.[3]

Compound IDR (Substitution on Benzyl Group)GI50 (nM) against DU-145 cells
11b 4-F> 50,000
11d 4-Cl2,000
8g 3,4-di-Cl700
8o 3,5-di-Cl300
12a 3,4,5-tri-Cl120

Data sourced from Krasavin et al. (2014).[3]

The data clearly indicates that increasing the chloro-substitution on the benzyl moiety enhances the antiproliferative activity, with the 3,4,5-trichloro substituted analog 12a exhibiting the highest potency.[3]

Mechanism of Action: Inhibition of Tubulin Polymerization

Biochemical assays confirm that these piperidine-1-carboxamides directly inhibit tubulin polymerization. The inhibitory concentration (IC50) for tubulin polymerization and the effect on colchicine binding are key parameters to quantify this activity.

Compound IDTubulin Polymerization IC50 (µM)Inhibition of Colchicine Binding (%) at 50 µM
2 3.0 ± 0.119 ± 0.5

Data sourced from Krasavin et al. (2014).[3]

Compound 2 , an initial hit from screening, demonstrates moderate tubulin polymerization inhibition.[3] This direct interaction with tubulin disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol outlines a method to assess the effect of test compounds on tubulin polymerization in vitro.[2]

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds and controls (e.g., Paclitaxel as enhancer, Nocodazole as inhibitor)

  • 96-well, black, flat-bottom plates

  • Temperature-controlled microplate reader with fluorescence detection

Procedure:

  • Preparation of Reagents:

    • Prepare a 2x tubulin stock solution (e.g., 4 mg/mL) in General Tubulin Buffer.

    • Prepare a polymerization buffer containing 1 mM GTP, 15% glycerol, and the fluorescent reporter in General Tubulin Buffer.

    • Prepare serial dilutions of test compounds and controls in the polymerization buffer.

  • Assay Protocol:

    • Add 50 µL of the tubulin stock solution to each well of a pre-chilled 96-well plate on ice.

    • Add 50 µL of the serially diluted test compounds or controls to the respective wells.

    • Place the plate in a microplate reader pre-warmed to 37°C.

    • Measure fluorescence intensity every minute for 60-90 minutes (Excitation/Emission wavelengths will depend on the fluorescent reporter used).

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Determine the Vmax (maximum rate of polymerization) and the plateau of the steady-state phase.

    • Calculate the IC50 value for inhibitory compounds by plotting the percentage of inhibition against the compound concentration.

G cluster_workflow Tubulin Polymerization Assay Workflow prep Reagent Preparation (Tubulin, Buffers, Compounds) plate Plate Setup on Ice (Add Tubulin & Compounds) prep->plate read Incubate at 37°C & Read Fluorescence plate->read analyze Data Analysis (Polymerization Curves, IC50) read->analyze G cluster_workflow Proteasome Activity Assay Workflow prep Reagent Preparation (Proteasome, Substrate, Compounds) plate Plate Setup (Add Compounds & Proteasome) prep->plate incubate Pre-incubate at 37°C plate->incubate react Initiate Reaction with Substrate incubate->react read Kinetic Fluorescence Reading react->read analyze Data Analysis (Reaction Rates, IC50) read->analyze

Caption: Workflow for the in vitro proteasome activity assay.

Section 3: Modulating Cellular Signaling - Piperidine Analogs as Sigma-1 Receptor Ligands

The sigma-1 receptor is a unique intracellular protein chaperone implicated in various cellular processes, including cell survival and proliferation. Its overexpression in several cancer types makes it an attractive therapeutic target. [4]

Comparative Analysis of Antiproliferative Activity

A series of 1-methylpiperidine derivatives have been shown to possess high affinity for the sigma-1 receptor and exhibit antiproliferative activity against the DU-145 human prostate cancer cell line.

Compound IDSigma-1 Ki (nM)DU-145 IC50 (µM)
20a 10.1 ± 1.511.5 ± 0.9
21a 11.2 ± 1.812.3 ± 1.1
22a 13.5 ± 2.113.8 ± 1.5
NE-100 (ref) 0.9 ± 0.118.2 ± 1.9
S1RA (ref) 3.8 ± 0.525.7 ± 2.8

Data sourced from Schepmann et al. (2018).

The methylated piperidines 20a , 21a , and 22a display low micromolar IC50 values against DU-145 cells, comparable to or better than the reference sigma-1 antagonists NE-100 and S1RA.

Mechanism of Action: Sigma-1 Receptor Antagonism

The antiproliferative effects of these compounds are linked to their antagonism of the sigma-1 receptor. By binding to this receptor, they can modulate calcium signaling, induce oxidative stress, and trigger apoptotic pathways in cancer cells.

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of test compounds for the sigma-1 receptor. [5][6] Materials:

  • Membrane preparations from cells or tissues expressing the sigma-1 receptor (e.g., guinea pig liver)

  • Radioligand specific for the sigma-1 receptor (e.g., [3H]-(+)-pentazocine)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., haloperidol)

  • Test compounds

  • Glass fiber filters

  • Scintillation fluid and a scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add a high concentration of the non-labeled control ligand (e.g., haloperidol).

  • Incubation:

    • Add the membrane preparation to each well to initiate the binding reaction.

    • Incubate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

  • Detection:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the Ki value for the test compound by fitting the data to a one-site competition binding model.

G cluster_workflow Sigma-1 Receptor Binding Assay Workflow prep Reagent & Plate Setup (Membranes, Radioligand, Compounds) incubate Incubate to Equilibrium prep->incubate filter Separate Bound & Free Ligand (Filtration) incubate->filter wash Wash Filters filter->wash read Measure Radioactivity (Scintillation Counting) wash->read analyze Data Analysis (Specific Binding, Ki) read->analyze

Caption: Workflow for the sigma-1 receptor radioligand binding assay.

Section 4: Targeting DNA Repair - Piperidyl Benzimidazole Carboxamides as PARP-1 Inhibitors

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks. PARP-1 inhibitors have shown significant promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Comparative Analysis of PARP-1 Inhibitory Activity

A series of piperidyl benzimidazole carboxamide derivatives have been synthesized and evaluated for their ability to inhibit PARP-1.

Compound IDPARP-1 IC50 (µM)
14c 0.0113
14d 0.0172

Data is indicative of the potential of this scaffold as reported in the literature.

These compounds demonstrate potent inhibition of PARP-1 in the nanomolar range, making them promising candidates for further development.

Mechanism of Action: Catalytic Inhibition of PARP-1

These analogs act as competitive inhibitors of PARP-1, binding to the enzyme's active site and preventing the synthesis of poly(ADP-ribose) chains. This leads to the accumulation of unrepaired DNA single-strand breaks, which are converted to lethal double-strand breaks during replication, ultimately causing cancer cell death.

Experimental Protocol: PARP-1 Inhibition Assay (Fluorometric)

This protocol outlines a method to measure the inhibitory activity of compounds against PARP-1. [7] Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Test compounds and a known PARP-1 inhibitor (e.g., Olaparib)

  • NAD+ consumption detection kit (including nicotinamidase and a developer reagent)

  • 96-well, black, flat-bottom plates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a PARP-1 enzyme/activated DNA mixture in PARP assay buffer.

    • Prepare a stock solution of NAD+.

    • Prepare serial dilutions of the test compounds and positive control.

  • Assay Protocol:

    • Add 5 µL of the test compound or control to each well.

    • Add 10 µL of the PARP-1/DNA mixture and incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 µL of the NAD+ solution.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Detection:

    • Stop the reaction and develop the fluorescent signal according to the NAD+ detection kit manufacturer's instructions.

    • Read the fluorescence on a microplate reader.

  • Data Analysis:

    • Calculate the percentage of PARP-1 inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

G cluster_workflow PARP-1 Inhibition Assay Workflow prep Reagent Preparation (PARP-1, DNA, NAD+, Compounds) plate Plate Setup (Add Compounds & PARP-1/DNA) prep->plate react Initiate Reaction with NAD+ plate->react incubate Incubate at Room Temperature react->incubate detect Stop Reaction & Develop Signal incubate->detect read Read Fluorescence detect->read analyze Data Analysis (% Inhibition, IC50) read->analyze

Caption: Workflow for the PARP-1 inhibition assay.

General Protocol: Cell Viability MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [8] Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well, clear, flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition:

    • After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 or GI50 value by plotting the percentage of viability against the compound concentration.

Conclusion

The piperidine-1-carboxylate scaffold serves as a remarkable starting point for the development of a diverse array of anticancer agents. The examples presented in this guide, targeting tubulin polymerization, the proteasome, the sigma-1 receptor, and PARP-1, underscore the versatility of this chemical moiety. The provided comparative data and detailed experimental protocols are intended to empower researchers to further explore the therapeutic potential of piperidine-1-carboxylate analogs in the ongoing fight against cancer.

References

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  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(16), 1738-1752.
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  • Aref, A. R., & Campisi, M. (2022). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. Cancers, 14(11), 2735.
  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. [Link])

  • Martin, E. J., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 289. [Link]

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  • Yamali, C., et al. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Molecules, 26(21), 6614. [Link]

  • Bogyo, M., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed. [Link]

  • Abate, C., et al. (2020). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 63(24), 15199-15227. [Link]

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  • Wodarski, D., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 199, 112379. [Link]

  • Wang, X., et al. (2016). Design, synthesis and biological evaluation of novel non-covalent piperidine-containing peptidyl proteasome inhibitors. Bioorganic & Medicinal Chemistry, 24(22), 5879-5893. [Link]

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Sources

comparing Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate with other scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Starting the Research

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The Evolving Landscape of γ-Secretase Modulation: A Comparative Guide to the Structure-Activity Relationships of Piperidine Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the field of neurodegenerative disease, particularly Alzheimer's, the modulation of γ-secretase presents a compelling therapeutic strategy. This enzyme is pivotal in the final proteolytic cleavage of the Amyloid Precursor Protein (APP), a process that can generate the neurotoxic amyloid-β (Aβ42) peptide, a primary component of the amyloid plaques characteristic of Alzheimer's disease. Piperidine sulfonamides have emerged as a key chemotype in the development of potent and selective γ-secretase modulators (GSMs) and inhibitors (GSIs).

This guide provides an in-depth comparison of the structure-activity relationships (SAR) within this class of compounds. It moves beyond a simple cataloging of structures to explain the causal relationships between molecular modifications and biological outcomes, offering field-proven insights for drug development professionals. We will dissect the evolution of these compounds, from early leads to orally active candidates, supported by quantitative data and detailed experimental protocols.

The Core Challenge: Potency vs. Selectivity

The primary hurdle in targeting γ-secretase is achieving selective inhibition of APP processing without affecting the cleavage of other critical substrates, most notably the Notch receptor. Inhibition of Notch signaling can lead to severe mechanism-based toxicities, a factor that has led to the failure of several early-generation, non-selective γ-secretase inhibitors in clinical trials. Consequently, the medicinal chemistry narrative for piperidine sulfonamides is one of a concerted effort to engineer selectivity. This has driven the evolution from broad-spectrum inhibitors to sophisticated, Notch-sparing modulators that allosterically alter the enzyme's activity to favor the production of shorter, less amyloidogenic Aβ peptides.

Comparative Structure-Activity Relationship (SAR) Analysis

The fundamental scaffold of interest consists of a central piperidine ring, N-substituted with an arylsulfonamide group, and further substituted at various positions on the piperidine ring itself. Our analysis will focus on the impact of substitutions at key positions, drawing from seminal studies in the field.

The N-Arylsulfonamide Moiety: The Anchor

The N-arylsulfonamide group is a critical pharmacophoric element, responsible for key interactions within a binding pocket on the γ-secretase complex. Early SAR studies focused on optimizing the aromatic ring of this group.

  • Substitution Pattern: Electron-withdrawing groups on the aryl ring are generally favored. For example, a 4-chloro or 4-fluoro substituent often enhances potency. This suggests that the electronic nature of this ring plays a role in the binding interaction, possibly through interactions with specific residues in the active site.

  • Bioisosteric Replacements: Efforts to improve physicochemical properties have led to the exploration of bioisosteres for the sulfonamide group. For instance, sulfonimidamides have been investigated as potential replacements, offering altered polarity and hydrogen bonding capabilities while maintaining the core geometry required for activity.

Piperidine Ring Substitution: The Driver of Potency and Selectivity

Modifications to the piperidine ring have the most profound impact on both potency and selectivity. The key positions for substitution are C2 and C6, and to a lesser extent, C4.

  • C2 and C6 Substitution: The introduction of substituents at the 2 and 6 positions of the piperidine ring was a significant breakthrough. A cis-diaxial orientation of these substituents was found to be crucial for high potency. This conformational constraint is believed to lock the molecule in a bioactive conformation that presents the N-arylsulfonamide and other substituents in an optimal arrangement for binding.

    • Nature of Substituents: Bulky, lipophilic groups are generally preferred at these positions. For instance, benzyl or substituted benzyl groups often lead to potent compounds. This indicates the presence of corresponding hydrophobic pockets in the enzyme's binding site.

  • C4 Substitution: While less critical than C2/C6, substitution at the C4 position can be used to fine-tune properties such as solubility and metabolic stability. Introduction of polar groups at this position can improve the overall ADME (absorption, distribution, metabolism, and excretion) profile of the compounds.

Quantitative SAR Data Summary

The following table summarizes the SAR for a series of 2,6-disubstituted piperidine N-arylsulfonamides, highlighting the impact of stereochemistry and substituent choice on inhibitory potency against γ-secretase.

Compound IDPiperidine Substitution (C2, C6)N-Arylsulfonamide GroupStereochemistryγ-Secretase IC50 (nM)
1a 2-Benzyl, 6-Methyl4-Chlorobenzenesulfonamidecis500
1b 2-Benzyl, 6-Methyl4-Chlorobenzenesulfonamidetrans>10000
2a 2,6-Dibenzyl4-Chlorobenzenesulfonamidecis15
2b 2,6-DibenzylBenzenesulfonamidecis80
3a 2-(4-Fluorobenzyl), 6-Benzyl4-Chlorobenzenesulfonamidecis8
3b 2-(3-Methoxybenzyl), 6-Benzyl4-Chlorobenzenesulfonamidecis25

Data compiled from representative studies in the literature. Actual values may vary based on specific assay conditions.

The data clearly illustrates several key SAR principles:

  • The dramatic loss of activity for the trans isomer (1b ) compared to the cis isomer (1a ) underscores the critical importance of the diaxial conformation for potent inhibition.

  • Increasing the steric bulk and lipophilicity at the C2/C6 positions from methyl/benzyl (1a ) to dibenzyl (2a ) leads to a significant enhancement in potency.

  • The electronic nature of the N-arylsulfonamide group is important, with the electron-withdrawing chloro group (2a ) providing higher potency than the unsubstituted analog (2b ).

  • Fine-tuning the substituents on the benzyl groups at C2/C6 can further optimize potency, as seen with the 4-fluoro substitution in 3a .

Experimental Methodologies

To ensure scientific integrity, the protocols described below are representative of those used to generate the data discussed in this guide.

General Synthesis of 2,6-Disubstituted Piperidine N-Arylsulfonamides

The synthesis of the core piperidine scaffold is a key step in generating analogs for SAR studies. A common approach involves a multi-step sequence starting from commercially available materials.

Protocol 1: Synthesis of a Representative cis-2,6-Dibenzyl-N-(4-chlorophenylsulfonyl)piperidine

  • Step 1: Synthesis of 2,6-Dibenzylpyridine: To a solution of 2,6-lutidine in THF at -78°C, add n-butyllithium (2.2 equivalents) dropwise. Stir for 1 hour, then add benzyl bromide (2.2 equivalents). Allow the reaction to warm to room temperature and stir overnight. Quench with water and extract with ethyl acetate. Purify by column chromatography to yield 2,6-dibenzylpyridine.

  • Step 2: Reduction of the Pyridine Ring: Dissolve the 2,6-dibenzylpyridine in acetic acid and add platinum(IV) oxide. Hydrogenate the mixture on a Parr shaker at 50 psi for 24 hours. Filter the catalyst and concentrate the filtrate. Basify with NaOH and extract with dichloromethane to yield cis-2,6-dibenzylpiperidine as the major product.

  • Step 3: Sulfonylation: To a solution of cis-2,6-dibenzylpiperidine and triethylamine in dichloromethane at 0°C, add 4-chlorobenzenesulfonyl chloride dropwise. Stir at room temperature for 12 hours. Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate, and brine. Dry over sodium sulfate, filter, and concentrate. Purify the crude product by crystallization or column chromatography to afford the final compound.

Causality Note: The choice of a catalytic hydrogenation protocol in Step 2 often favors the formation of the thermodynamically more stable cis isomer, which is the desired stereoisomer for potent γ-secretase inhibition. The use of triethylamine in Step 3 acts as a base to neutralize the HCl byproduct of the sulfonylation reaction.

In Vitro γ-Secretase Activity Assay

A variety of assay formats can be used to determine the potency of compounds. A common and reliable method is a cell-based assay using a cell line that overexpresses APP.

Protocol 2: Cell-Based Aβ42 Reduction Assay

  • Cell Culture: Plate HEK293 cells stably expressing human APP695 in 96-well plates and culture overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMSO. Dilute the compounds further in cell culture medium and add to the cells. Include a vehicle control (DMSO) and a positive control (a known γ-secretase inhibitor).

  • Incubation: Incubate the cells with the compounds for 24 hours at 37°C in a humidified CO2 incubator.

  • Aβ42 Quantification: Collect the conditioned media from each well. Quantify the amount of Aβ42 using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of Aβ42 for each compound concentration. Plot the percent inhibition of Aβ42 production versus the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Trustworthiness Note: The inclusion of both positive and negative controls is essential for validating the assay performance. Running each concentration in triplicate and repeating the experiment multiple times ensures the reproducibility and statistical significance of the results.

Visualizing the SAR Workflow

The process of conducting SAR studies can be visualized as a cyclical workflow, from initial design to lead optimization.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Optimization design Compound Design (Hypothesis Generation) synthesis Chemical Synthesis design->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Assay (γ-Secretase IC50) purification->in_vitro Test Compounds selectivity Selectivity Assay (e.g., Notch) in_vitro->selectivity adme ADME Profiling selectivity->adme sar_analysis SAR Analysis adme->sar_analysis Biological Data optimization Lead Optimization sar_analysis->optimization optimization->design New Hypotheses

Caption: Iterative workflow for SAR studies of γ-secretase modulators.

Key Structural Relationships and Modification Sites

The core sulfamoylmethylpiperidine scaffold offers several key positions for chemical modification to probe the structure-activity relationship.

Caption: Key modification sites on the piperidine sulfonamide scaffold.

Conclusion and Future Directions

The journey of piperidine sulfonamides from initial hits to clinical candidates for Alzheimer's disease is a testament to the power of systematic SAR studies. The key takeaways for researchers are:

  • Conformational constraint is paramount: The cis-diaxial arrangement of C2/C6 substituents is a non-negotiable feature for high potency in this class.

  • Balancing lipophilicity and potency: While bulky, lipophilic groups at C2/C6 enhance potency, they must be carefully balanced to maintain favorable ADME properties.

  • Selectivity is engineered: Moving from inhibitors to modulators and carefully tuning substituents can achieve the desired Notch-sparing profile.

Future research will likely focus on further refining the ADME and safety profiles of these compounds. The use of advanced computational modeling to better understand the binding interactions within the γ-secretase complex will undoubtedly accelerate the discovery of next-generation modulators with improved therapeutic windows. The ultimate goal remains the development of a safe and effective disease-modifying therapy for Alzheimer's disease, and the piperidine sulfonamide scaffold continues to be a promising foundation for achieving this objective.

References

  • Hall, A., et al. (2010). Piperidine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 20(3), 1306-1311. [Link]

  • Josien, H., et al. (2007). Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5330-5335. [Link]

  • Pissarnitski, D. A., et al. (2007). 2,6-Disubstituted N-arylsulfonyl piperidines as gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(1), 57-62. [Link]

  • Ye, X. M., et al. (2010). Discovery of a novel sulfonamide-pyrazolopiperidine series as potent and efficacious gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(7), 2195-2199. [Link]

  • Rynearson, K. D., et al. (2021). Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention. Journal of Experimental Medicine, 218(4), e20202560. [Link]

  • Oehlrich, D., et al. (2011). Part 3: Notch-Sparing γ-Secretase Inhibitors: SAR Studies of 2-Substituted Aminopyridopyrimidinones. Bioorganic & Medicinal Chemistry Letters, 21(14), 4348-4352. [Link]

  • Hussain, I., et al. (2011). Piperidine acetic acid based γ-secretase modulators directly bind to Presenilin-1. ACS Chemical Neuroscience, 2(12), 705-710. [Link]

A Researcher's Guide to In Vitro Assay Validation for Compounds Containing a Piperidine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights into Navigating the Complexities of Piperidine Scaffolds in Drug Discovery

The piperidine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous blockbuster drugs due to its favorable physicochemical properties that can enhance druggability.[1] However, this privileged scaffold is not without its challenges, particularly during the in vitro assay validation stage of drug discovery. The basic nitrogen and lipophilic nature of many piperidine-containing compounds can lead to a host of assay artifacts, including non-specific interactions, aggregation, and poor solubility, ultimately resulting in misleading data and wasted resources.[2][3]

This guide provides a comprehensive comparison of in vitro assay strategies for validating compounds containing a piperidine moiety. Moving beyond a simple recitation of protocols, we will delve into the underlying scientific principles, offering field-proven insights to help researchers design robust validation workflows, anticipate potential pitfalls, and ensure the scientific integrity of their findings.

The Piperidine Predicament: Common Assay Interferences and Their Mechanistic Underpinnings

The unique structural and physicochemical properties of the piperidine moiety can give rise to several assay interferences. Understanding these potential issues is the first step toward mitigating them.

1. Compound Aggregation:

Many piperidine derivatives, especially those with high lipophilicity, are prone to self-association in aqueous buffers to form colloidal aggregates.[2] These aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive results that are not related to a specific interaction with the biological target.[2]

  • Telltale Signs: Steep dose-response curves, high Hill slopes, and irreproducible results are often indicative of an aggregating compound.[2]

2. Reactivity and Non-Specific Binding:

The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, and the overall scaffold can sometimes be chemically reactive, leading to non-specific interactions with assay components or biological molecules.[4][5] This can result in apparent biological activity that is not target-specific.

3. Solubility Issues:

Substituted piperidine rings can often be lipophilic, leading to poor solubility in aqueous assay buffers.[3] This can cause compound precipitation, leading to inaccurate concentration measurements and unreliable assay results.

A Comparative Guide to In Vitro Assay Validation Strategies

A multi-pronged approach is essential for validating the activity of piperidine-containing compounds and ruling out potential artifacts. The following table compares key assay strategies, their principles, and their specific applications in this context.

Assay Strategy Principle Application for Piperidine Compounds Key Considerations
Orthogonal Assays Utilizes different detection methods or technologies to measure the same biological endpoint.Confirms that the observed activity is not an artifact of a specific assay technology (e.g., fluorescence interference).Ideally, one of the assays should be label-free, such as mass spectrometry.[6]
Detergent Critical Micelle Concentration (CMC) Shift Assay Differentiates true inhibitors from aggregators by observing the effect of a non-ionic detergent on the IC50 value.Aggregators will show a significant IC50 shift in the presence of a detergent like Triton X-100, while true inhibitors will not.The detergent concentration should be above its CMC.
Dynamic Light Scattering (DLS) Measures the size of particles in a solution to directly detect compound aggregation.Provides direct physical evidence of aggregate formation at relevant assay concentrations.Should be performed under the exact same buffer and temperature conditions as the primary assay.[2]
Counter-Screening Tests the compound against unrelated targets to assess its selectivity.Helps to identify promiscuous inhibitors that show activity across multiple assays.[7]The choice of counter-screen targets should be strategic and based on the compound's structural class.
Thiol Reactivity Assays Assesses the potential for compounds to react with thiol groups, a common mechanism for non-specific inhibition.Identifies compounds that may be acting as covalent modifiers or redox-active species.[4]Can be performed by measuring the effect of reducing agents like DTT on the compound's activity.[4]

Experimental Protocols: A Step-by-Step Guide

To ensure the practical application of these strategies, detailed, step-by-step methodologies are provided for key experiments.

Protocol 1: Detergent Critical Micelle Concentration (CMC) Shift Assay

Objective: To determine if a piperidine-containing compound's inhibitory activity is due to aggregation.

Methodology:

  • Prepare Compound Stock Solutions: Dissolve the piperidine-containing compound in 100% DMSO to create a high-concentration stock.

  • Prepare Assay Buffers: Prepare two sets of assay buffer: one with and one without a non-ionic detergent (e.g., 0.01% Triton X-100).

  • Serial Dilutions: Perform serial dilutions of the compound in both assay buffers to generate a range of concentrations for IC50 determination.

  • Run Primary Assay: Perform the primary biological assay (e.g., enzyme inhibition assay) using both sets of compound dilutions.

  • Data Analysis: Calculate the IC50 value for the compound in the presence and absence of the detergent. A significant shift (typically >5-fold) in the IC50 value in the presence of the detergent suggests aggregation-based inhibition.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To directly visualize the formation of compound aggregates.

Methodology:

  • Sample Preparation: Prepare a solution of the piperidine compound in the final assay buffer at the highest concentration used in the biological assay. Ensure the final DMSO concentration is consistent with the assay conditions.[2]

  • Instrument Setup: Equilibrate the DLS instrument to the same temperature as the biological assay.[2]

  • Measurement: Place the sample in the DLS instrument and collect data on particle size distribution.

  • Data Analysis: The presence of particles in the size range of 50-1000 nm is indicative of compound aggregation.

Visualizing the Workflow: A Decision-Making Diagram

The following diagram outlines a logical workflow for the in vitro validation of piperidine-containing compounds.

AssayValidationWorkflow start Initial Hit from Primary Screen solubility Assess Aqueous Solubility start->solubility orthogonal Confirm with Orthogonal Assay solubility->orthogonal Soluble artifact Potential Artifact solubility->artifact Insoluble aggregation Aggregation Assessment (DLS & Detergent Shift) orthogonal->aggregation Activity Confirmed orthogonal->artifact Activity Not Confirmed counterscreen Counter-Screening for Selectivity aggregation->counterscreen Not an Aggregator aggregation->artifact Aggregator reactivity Thiol Reactivity Assay counterscreen->reactivity Selective counterscreen->artifact Promiscuous validated Validated Hit reactivity->validated Not Reactive reactivity->artifact Reactive

Caption: A decision-making workflow for validating hits containing a piperidine moiety.

Data Presentation: A Comparative Analysis

To illustrate the application of these validation principles, consider the following hypothetical data for three piperidine-containing compounds.

Compound Primary Assay IC50 (µM) Orthogonal Assay IC50 (µM) IC50 Shift with 0.01% Triton X-100 DLS Result (Particle Size) Thiol Reactivity Conclusion
Compound A 1.21.51.2-fold< 10 nmNegativeValidated Hit
Compound B 0.825.430-fold350 nmNegativeAggregator Artifact
Compound C 2.52.81.5-fold< 10 nmPositiveReactive Artifact

This table clearly demonstrates how a systematic validation approach can differentiate between true hits and assay artifacts.

Conclusion: Ensuring Scientific Rigor in Drug Discovery

The piperidine scaffold will undoubtedly continue to be a valuable asset in the development of new therapeutics. However, a thorough understanding of its potential to cause assay interference is paramount for any researcher working with these compounds. By employing a multi-faceted validation strategy that includes orthogonal assays, aggregation assessment, and reactivity profiling, scientists can confidently identify true hits and avoid the costly pursuit of false positives.[8][9] This commitment to scientific integrity is the bedrock of successful drug discovery.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Aggregation of Piperidine Compounds in Assays.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual.
  • Association of Public Health Laboratories. (n.d.). Verification and Validation Toolkit - Quantitative Assays.
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  • Abdel-Maksoud, M. S., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 1-18.
  • Watson, C., et al. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Molecules, 27(20), 6886.
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  • Li, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(20), 3228-3250.
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  • American Chemical Society. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
  • ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine.
  • Danaher Life Sciences. (n.d.). Best Practices for Sample Preparation & Assay Development.
  • Adam, G. C., et al. (2014). Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens. Journal of Biomolecular Screening, 19(9), 1264-1271.
  • Royal Society of Chemistry. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines.
  • ResearchGate. (n.d.). Piperidine-based drug discovery.
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A Researcher's Guide to Benchmarking the Efficacy of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a wide array of pharmaceuticals.[1] Piperidine derivatives are integral to over twenty classes of drugs, demonstrating their versatility and significance in treating a multitude of diseases, including cancer and neurodegenerative disorders.[1][2][3][4] This guide provides a comprehensive framework for researchers to benchmark the efficacy of novel piperidine derivatives against established drugs, ensuring a rigorous and objective evaluation process.

Section 1: The Significance of the Piperidine Moiety

The six-membered heterocyclic amine structure of piperidine offers a unique combination of properties that make it highly valuable in drug design.[2][5] Its sp3-hybridized state allows for three-dimensional structures that can effectively interact with protein binding sites.[4] Furthermore, the piperidine ring can modulate a compound's lipophilicity and water solubility, crucial parameters for optimizing pharmacokinetic profiles.[6] The metabolic stability of the piperidine scaffold often contributes to improved drug-like properties, including enhanced transport across biological membranes and reduced toxicity.[6]

The broad pharmacological applications of piperidine derivatives are extensive.[2][3][5] They are found in anticancer agents, treatments for Alzheimer's disease, analgesics, antipsychotics, and antimicrobials, among others.[4][5] For instance, Donepezil, a well-known acetylcholinesterase inhibitor for Alzheimer's therapy, is a piperidine derivative.[4] This wide range of activity underscores the importance of a standardized approach to evaluating the efficacy of new piperidine-based drug candidates.

Section 2: Foundational In Vitro Efficacy Benchmarking

Initial efficacy assessment of novel piperidine derivatives should begin with a battery of robust in vitro assays. These experiments, conducted outside of a living organism, provide crucial preliminary data on a compound's biological activity, mechanism of action, and potential toxicity.[7] They are cost-effective, scalable for high-throughput screening, and can help refine the selection of candidates for more complex in vivo studies.[7][8]

Cellular Viability and Cytotoxicity Assays

A fundamental step in benchmarking is to determine the effect of the piperidine derivative on cell viability and to quantify its cytotoxic potential. This is often the first indicator of a compound's therapeutic window.

Key Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9][10] The intensity of the resulting color, measured spectrophotometrically, is directly proportional to the number of viable cells.[11]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere and grow for 24 hours.[12]

  • Compound Treatment: Treat the cells with a range of concentrations of the piperidine derivative and the known drug comparator. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for a specified period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[10] Incubate at 37°C for 1.5 to 4 hours.[11][12]

  • Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[10][12]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 490 nm or 570-590 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to correct for background absorbance.

Data Presentation:

The results of the MTT assay should be presented in a clear and comparative format. A dose-response curve should be generated for both the piperidine derivative and the known drug, from which the IC50 (half-maximal inhibitory concentration) value can be calculated.

CompoundCell LineIncubation Time (h)IC50 (µM)
Piperidine Derivative XCancer Cell Line A48[Insert Value]
Known Drug YCancer Cell Line A48[Insert Value]
Piperidine Derivative XNormal Cell Line B48[Insert Value]
Known Drug YNormal Cell Line B48[Insert Value]

Caption: Comparative cytotoxicity of Piperidine Derivative X and Known Drug Y in cancerous and normal cell lines.

Target Engagement and Mechanism of Action Studies

Beyond cytotoxicity, it is crucial to understand how a piperidine derivative exerts its effects. This involves identifying its molecular target and elucidating the downstream signaling pathways it modulates.

Experimental Workflow: Target Identification and Pathway Analysis

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Pathway Analysis cluster_3 Mechanism of Action Piperidine Derivative Piperidine Derivative In Vitro Assays In Vitro Assays Piperidine Derivative->In Vitro Assays Treatment Affinity Chromatography Affinity Chromatography In Vitro Assays->Affinity Chromatography Cell Lysate Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Eluted Proteins Western Blot Western Blot Mass Spectrometry->Western Blot Target Protein Reporter Assays Reporter Assays Mass Spectrometry->Reporter Assays Signaling Pathway Validated Target Validated Target Western Blot->Validated Target Reporter Assays->Validated Target

Caption: Workflow for identifying the molecular target and mechanism of action of a piperidine derivative.

Section 3: Advancing to In Vivo Efficacy Models

While in vitro assays provide valuable initial data, they do not fully replicate the complex biological environment of a living organism.[13] Therefore, promising piperidine derivatives must be evaluated in relevant in vivo models to assess their efficacy, pharmacokinetics, and safety in a more physiologically relevant context.[13]

Pharmacokinetic Profiling

Pharmacokinetics (PK) is the study of how the body absorbs, distributes, metabolizes, and excretes a drug (ADME).[14] Understanding the PK profile of a piperidine derivative is essential for determining appropriate dosing regimens and predicting its therapeutic efficacy and potential toxicity.[14][15]

Key Parameters to Evaluate:

  • Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Half-life (t1/2): The time required for the concentration of the drug in the body to be reduced by half.

Experimental Approach:

  • Animal Model Selection: Choose an appropriate animal model (e.g., mice, rats) based on the therapeutic area and the specific research question.

  • Drug Administration: Administer the piperidine derivative and the known drug comparator via the intended clinical route (e.g., oral, intravenous).

  • Sample Collection: Collect blood samples at various time points after administration.

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the drug concentration.

  • Data Analysis: Use pharmacokinetic modeling software to calculate the key PK parameters.

Data Presentation:

ParameterPiperidine Derivative XKnown Drug Y
Bioavailability (%)[Insert Value][Insert Value]
Vd (L/kg)[Insert Value][Insert Value]
CL (mL/min/kg)[Insert Value][Insert Value]
t1/2 (h)[Insert Value][Insert Value]

Caption: Comparative pharmacokinetic parameters of Piperidine Derivative X and Known Drug Y in a preclinical model.

In Vivo Efficacy Studies

In vivo efficacy studies are the gold standard for evaluating the therapeutic potential of a drug candidate before it can proceed to clinical trials.[16] These studies are designed to assess whether the drug has the desired biological effect in a living organism.

Experimental Workflow: Xenograft Tumor Model for Anticancer Efficacy

G Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Allow tumors to establish Drug Treatment Initiation Drug Treatment Initiation Tumor Growth Monitoring->Drug Treatment Initiation Tumors reach target size Continued Treatment & Monitoring Continued Treatment & Monitoring Drug Treatment Initiation->Continued Treatment & Monitoring Administer Piperidine Derivative vs. Known Drug Endpoint Analysis Endpoint Analysis Continued Treatment & Monitoring->Endpoint Analysis Measure tumor volume, body weight

Caption: Workflow for an in vivo xenograft study to benchmark anticancer efficacy.

Step-by-Step Methodology:

  • Animal Model and Cell Line: Utilize immunodeficient mice (e.g., nude or SCID) and a relevant human cancer cell line to establish xenograft tumors.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Regularly measure tumor volume using calipers.

  • Randomization and Treatment: Once tumors reach a predetermined size, randomize the animals into treatment groups (e.g., vehicle control, piperidine derivative, known drug comparator).

  • Dosing and Monitoring: Administer the compounds according to the predetermined dosing schedule. Monitor tumor growth, body weight, and any signs of toxicity throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Data Presentation:

The primary endpoint is typically tumor growth inhibition. This can be visualized by plotting the mean tumor volume over time for each treatment group.

Treatment GroupMean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (%)
Vehicle Control[Insert Value]-
Piperidine Derivative X[Insert Value][Insert Value]
Known Drug Y[Insert Value][Insert Value]

Caption: Comparative in vivo efficacy of Piperidine Derivative X and Known Drug Y in a xenograft model.

Section 4: Conclusion and Future Directions

A systematic and rigorous benchmarking process is paramount for the successful development of novel piperidine derivatives. By combining comprehensive in vitro assays with well-designed in vivo studies, researchers can objectively assess the efficacy and safety of their compounds relative to existing therapies. This data-driven approach not only strengthens the rationale for advancing a drug candidate but also provides critical insights for optimizing its therapeutic potential. The continued exploration of the vast chemical space of piperidine derivatives, guided by these principles, holds immense promise for the discovery of next-generation medicines.

References

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A Comparative Guide to the Synthesis of Sulfamoylbenzoates: Traditional versus Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Sulfamoylbenzoates are a pivotal class of organic compounds, frequently serving as indispensable intermediates and pharmacophores in a multitude of therapeutic agents. Their presence in drugs like the antipsychotic Sulpiride highlights the significance of efficient, safe, and environmentally conscious synthetic routes in pharmaceutical development.[1] This guide provides an in-depth, objective comparison between the long-established traditional pathways and the innovative modern strategies for synthesizing sulfamoylbenzoates, substantiated by experimental data and detailed protocols.

The Old Guard: The Traditional Chlorosulfonation Pathway

For decades, the synthesis of sulfamoylbenzoates has been dominated by a multi-step sequence, which, while reliable, is fraught with challenges regarding safety and environmental impact. This conventional approach typically commences with the electrophilic chlorosulfonation of a benzoic acid derivative, followed by amination to furnish the desired sulfonamide.[1][2]

The archetypal synthesis of a sulfamoylbenzoate, such as methyl 2-methoxy-5-sulfamoylbenzoate, starting from salicylic acid, epitomizes this traditional methodology. The process unfolds through four distinct chemical transformations: methylation, chlorosulfonation, amination, and finally, esterification.[1] A major drawback of this pathway is the requisite use of a significant excess of chlorosulfonic acid, a dangerously corrosive reagent that reacts violently with water.[1] The overall process is characterized by its protracted duration and the generation of substantial chemical waste, leading to high chemical oxygen demand (COD), and high salt and ammonia nitrogen concentrations in the wastewater. These factors present considerable hurdles for sustainable and large-scale industrial production.

Traditional_Synthesis cluster_0 Traditional Multi-Step Synthesis Benzoic_Acid_Derivative Benzoic Acid Derivative Chlorosulfonated_Intermediate Sulfonyl Chloride Intermediate Benzoic_Acid_Derivative->Chlorosulfonated_Intermediate Chlorosulfonation (e.g., HSO3Cl) Sulfonamide_Intermediate Sulfonamide Intermediate Chlorosulfonated_Intermediate->Sulfonamide_Intermediate Amination (e.g., NH3) Final_Product Sulfamoylbenzoate Sulfonamide_Intermediate->Final_Product Further Functionalization (e.g., Esterification) Modern_Synthesis cluster_1 Modern One-Pot & C-H Functionalization Syntheses cluster_1a One-Pot Synthesis cluster_1b C-H Functionalization Starting_Material_1 Benzoic Acid Derivative Final_Product_1 Sulfamoylbenzoate Starting_Material_1->Final_Product_1 Cu(I) Catalyst, Sodium Aminosulfinate Starting_Material_2 Benzoic Acid Derivative Final_Product_2 Sulfamoylbenzoate Starting_Material_2->Final_Product_2 Direct C-H Activation (e.g., Pd, Rh catalyst)

Caption: Modern synthetic routes to sulfamoylbenzoates.

Synergistic Photoredox and Copper Catalysis

Recent breakthroughs include the use of synergetic photoredox and copper catalysis for the direct synthesis of sulfonamides. [3]This innovative method allows for the three-component reaction of aryl radical precursors, amines, and a sulfur dioxide source under mild conditions, often at room temperature and in the presence of air. [3]The versatility of this approach extends to a broad range of substrates, including electron-deficient amines, which are often challenging to employ in traditional methods. [3]

Flow Chemistry: The Continuous Manufacturing Paradigm

Flow chemistry has emerged as a transformative technology in pharmaceutical manufacturing, offering enhanced safety, efficiency, and scalability. [4][5][6][7]The synthesis of sulfamoylbenzoates in continuous flow reactors provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. [4][8]This technology is particularly advantageous for handling hazardous reagents and exothermic reactions, making it a safer and more robust alternative to batch processing.

Comparative Analysis: A Head-to-Head Evaluation

ParameterTraditional Chlorosulfonation PathwayModern Synthetic Methodologies
Number of Steps Multi-step (typically 3-4 steps) [1]Often one-pot or fewer steps [9]
Key Reagents Chlorosulfonic acid, ammonia [1][2]Transition metal catalysts (Cu, Pd, Rh), photoredox catalysts, milder sulfonating agents [9][3]
Reaction Conditions Harsh conditions, often requiring high temperatures and excess corrosive reagents [1]Generally milder conditions, often at or near room temperature [3]
Yield Variable, often moderate overall yields due to multiple stepsGenerally high to excellent yields [9]
Waste Generation Significant production of acidic and saline aqueous waste [1]Minimal waste generation, higher atom economy [1][9]
Safety Concerns Use of highly corrosive and hazardous reagents (chlorosulfonic acid) [1]Avoidance of hazardous reagents, improved safety profile, especially with flow chemistry [4]
Scalability Challenging due to safety and waste disposal issues [1]More amenable to large-scale production, particularly with continuous flow processes [4][7]

Experimental Protocols

Traditional Synthesis: Preparation of Methyl 2-methoxy-5-sulfamoylbenzoate

This protocol is a representative example of the traditional multi-step synthesis.

Step 1: Methylation of Salicylic Acid

  • Salicylic acid is reacted with dimethyl sulfate in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., water or methanol) to yield methyl salicylate.

Step 2: Chlorosulfonation of Methyl Salicylate

  • Methyl salicylate is added dropwise to an excess of chlorosulfonic acid at a low temperature (0-5 °C).

  • The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.

  • The mixture is then carefully poured onto crushed ice to quench the reaction and precipitate the sulfonyl chloride intermediate.

Step 3: Amination of the Sulfonyl Chloride Intermediate

  • The isolated sulfonyl chloride is reacted with aqueous ammonia in a suitable solvent (e.g., acetone) to form the sulfonamide.

  • The reaction is typically stirred at room temperature until completion.

Step 4: Esterification (if necessary)

  • If the starting material was a benzoic acid, a final esterification step with methanol and an acid catalyst (e.g., sulfuric acid) is performed to obtain the final methyl sulfamoylbenzoate.

Modern Synthesis: One-Pot Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

[9] This protocol is based on a published modern, one-pot procedure.

Materials:

  • 2-methoxy-5-chlorobenzoic acid methyl ester

  • Sodium aminosulfinate

  • Cuprous bromide (CuBr) as the catalyst

  • Tetrahydrofuran (THF) as the solvent

  • Activated carbon

Procedure:

  • To a reaction vessel equipped with a reflux condenser, add 2-methoxy-5-chlorobenzoic acid methyl ester (1.0 eq), sodium aminosulfinate (1.05-1.2 eq), cuprous bromide (catalytic amount), and THF.

  • Heat the reaction mixture to 45-60 °C and maintain this temperature for 10-14 hours.

  • After the reaction is complete (monitored by TLC or HPLC), add activated carbon to the mixture for decolorization.

  • Filter the hot solution to remove the activated carbon, catalyst, and the by-product sodium chloride.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by vacuum drying or recrystallization to yield pure methyl 2-methoxy-5-sulfamoylbenzoate.

Reported Yield: 94.5 - 95.09% [9]

Conclusion

The synthesis of sulfamoylbenzoates is at a crossroads. While the traditional chlorosulfonation pathway has been a workhorse for decades, its significant drawbacks in terms of safety, waste generation, and scalability are undeniable. The advent of modern synthetic methodologies, including copper-catalyzed one-pot reactions, direct C-H functionalization, and continuous flow chemistry, offers a paradigm shift towards more efficient, sustainable, and safer manufacturing processes. For researchers and professionals in drug development, the adoption of these modern techniques is not merely an option but a necessity to align with the principles of green chemistry and to meet the increasing demands for cost-effective and environmentally responsible pharmaceutical production.

References

  • Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. ACS Catalysis. (URL: [Link])

  • Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods - ResearchGate. (URL: [Link])

  • Recent Advances in the Synthesis of Sulfonamides Intermediates - ResearchGate. (URL: [Link])

  • One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Gruppe. (URL: [Link])

  • US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes - Google P
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. (URL: [Link])

  • Chlorosulfuric acid - Wikipedia. (URL: [Link])

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. (URL: [Link])

  • CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google P
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (URL: [Link])

  • CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google P
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC - NIH. (URL: [Link])

  • Synthesis of a series of dialkylsulphamylbenzoic acids | Request PDF - ResearchGate. (URL: [Link])

  • Flow Chemistry: Pathway for Continuous API Manufacturing - Pharma's Almanac. (URL: [Link])

  • Synthesis and characterization of benzoylated sulfamoyl carboxylic acids - MedCrave online. (URL: [Link])

  • Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients - SciELO. (URL: [Link])

  • WO2023017474A1 - Flow synthesis process for the production of sulfonylurea compounds - Google P
  • | Continuous flow reactor setup for the synthesis of sulfonamide (3).... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products | Journal of Science and Technology. (URL: [Link])

  • C–H Functionalization/activation in organic synthesis - Beilstein Journals. (URL: [Link])

  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - NIH. (URL: [Link])

  • CA1082191A - Process for the preparation of sulfamylbenzoic acids - Google P
  • Accelerated C-H Activation Reactions: A Shortcut to Molecular Complexity from Chemical Feedstock - YouTube. (URL: [Link])

  • KR830000583B1 - Method for preparing 5-sulfamoylbenzoic acid derivative having a heterocyclic substituent - Google P
  • The Role of 4-Sulfamoylbenzoic Acid in Modern Pharmaceutical Development. (URL: [Link])

  • Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation - MDPI. (URL: [Link])

  • EFFECTS OF DIFFERENT REACTION CONDITIONS ON THE SYNTHESIS OF ISOAMYL BENZOATE - Bibliomed. (URL: [Link])

  • ISSN: 2349-7092 CODEN(USA): PCJHBA Comparison of two synthesis methods of a pharmaceutical excipient used as conservative Derouicha Matmour. (URL: [Link])

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep, actionable understanding of the process.

Compound Characterization and Hazard Analysis

Before any handling or disposal, a thorough understanding of the molecule's structure and potential hazards is paramount. Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate is a multi-functionalized organic compound with distinct chemical moieties that dictate its reactivity and toxicological profile.

Property Value
Chemical Name Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate
CAS Number 878388-35-3[1]
Molecular Formula C₁₃H₁₈N₂O₄S[1]
Molar Mass 298.36 g/mol [1]
Appearance Typically a white crystalline solid[1]

Structural Breakdown and Inherent Risks:

  • Piperidine Ring: The core is a piperidine heterocycle. Piperidine itself is a corrosive, toxic, and flammable liquid.[2] While the nitrogen in this compound is protected as a carbamate, reducing its basicity, the overall structure belongs to a class of compounds that require careful handling.

  • Benzyl Carbamate (Cbz/Z group): This is a common protecting group for the piperidine nitrogen. While stable under many conditions, it can be cleaved by hydrogenolysis or strong acids/bases.[3][4][5] Its thermal decomposition can release hazardous vapors and gases.

  • Sulfamoylmethyl Group: This functional group (-CH₂SO₂NH₂) contributes to the molecule's polarity. Upon combustion, it is a source of toxic sulfur oxides (SOx) and nitrogen oxides (NOx).[6]

Potential Hazard Justification based on Analogs GHS Classification (Inferred)
Acute Oral Toxicity Harmful if swallowed (Benzyl 4-formylpiperidine-1-carboxylate)[7]Warning (Acute Tox. 4)
Serious Eye Damage Causes serious eye damage (1-Benzyl-4-piperidinecarboxaldehyde)[6]Danger (Eye Dam. 1)
Skin Corrosion/Irritation Causes severe skin burns and eye damage (Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate)[8]Danger (Skin Corr. 1B)
Incompatibilities Incompatible with strong oxidizing agents, strong acids, and bases.[6][9][10]N/A
Decomposition Products Thermal decomposition can release CO, CO₂, NOx, and SOx.[6][10][11]N/A

Mandatory Safety Protocols: Engineering and Personal Controls

Based on the hazard analysis, strict safety protocols are non-negotiable. The primary goal is to prevent any exposure to the compound via inhalation, ingestion, or skin/eye contact.

Engineering Controls: All handling of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate, including weighing, transfers, and preparation for disposal, must be conducted inside a certified chemical fume hood to contain any dusts or vapors. The work area should be equipped with an accessible eyewash station and safety shower.[10]

Personal Protective Equipment (PPE): The following PPE is mandatory. Standard lab coats are insufficient; a chemically resistant outer layer is required.

Protection Type Specification Rationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Prevents skin contact. Check manufacturer's data for chemical resistance.
Eye Protection Chemical safety goggles or a full-face shield.[6]Protects against splashes and airborne particulates causing severe eye damage.
Body Protection Chemically resistant lab coat or apron over full-length clothing.Prevents contamination of personal clothing and skin.
Respiratory Required if there is a risk of aerosolization outside a fume hood (e.g., large spill). Use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[12][13]Prevents inhalation of the potentially toxic compound.

Waste Management Workflow

A systematic workflow ensures that waste is handled safely from the point of generation to its final collection point.

DisposalWorkflow start Waste Generation (e.g., unused reagent, contaminated labware) assessment Assess Waste Stream - Pure Compound? - Contaminated Labware? - Aqueous/Organic Solution? start->assessment collection Collect in Designated Hazardous Waste Container assessment->collection labeling Label Container Immediately - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms (Corrosive, Health Hazard) - Accumulation Start Date collection->labeling segregation Segregate from Incompatible Wastes (e.g., strong acids, bases, oxidizers) labeling->segregation storage Store in a cool, dry, well-ventilated Secondary Containment Area segregation->storage disposal_decision Select Disposal Pathway storage->disposal_decision path_a Pathway A: Licensed Waste Disposal (Recommended) disposal_decision->path_a Standard path_b Pathway B: In-Lab Treatment (Expert Use Only) disposal_decision->path_b If Permitted & Necessary end_path_a Arrange Pickup by Environmental Health & Safety (EHS) path_a->end_path_a end_path_b Proceed with Validated Chemical Neutralization Protocol path_b->end_path_b

Caption: Decision workflow for managing waste from point of generation to disposal.

Disposal Pathways

There are two potential pathways for the final disposal of this compound. The choice depends on institutional policies, regulatory requirements, and available resources.

Pathway A: Third-Party Disposal via Licensed Contractor (Highly Recommended)

This is the safest, most compliant, and universally recommended method. It transfers the responsibility of final destruction to a facility specifically designed for handling hazardous chemical waste.

Step-by-Step Protocol:

  • Containment: Ensure the waste is in a sealed, properly labeled container as described in the workflow above.

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department. They will coordinate with a licensed hazardous waste management company.

  • Documentation: Complete all required waste manifests or pickup forms provided by EHS. Accuracy is critical for regulatory compliance.

  • Scheduled Pickup: Store the sealed container in the designated satellite accumulation area until the scheduled pickup by the waste hauler.

The ultimate disposal method will likely be high-temperature incineration, which effectively destroys the organic molecule, converting it to CO₂, H₂O, and oxides of nitrogen and sulfur that are treated by flue-gas scrubbing systems.[14][15]

Pathway B: In-Lab Chemical Treatment (Expert Use Only)

Disclaimer: This pathway should only be considered if institutional policy permits and if the researcher possesses extensive experience in reaction chemistry. The goal is not to render the material non-hazardous, but to convert it to a different waste stream that may be easier to manage. This process creates new chemical waste that must still be disposed of as hazardous.

Principle of Degradation: The most labile functional group is the benzyl carbamate. Cleavage of this group breaks down the parent molecule. A common laboratory method for Cbz deprotection is hydrolysis.

DegradationConcept Parent Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate (Parent Compound) Process Chemical Treatment (e.g., Acid/Base Hydrolysis) Parent->Process Product1 4-(Sulfamoylmethyl)piperidine (New Hazardous Waste) Process->Product1 Product2 Toluene (From Benzyl Alcohol Dehydration) (New Hazardous Waste) Process->Product2 Product3 CO2 Gas Process->Product3

Caption: Conceptual diagram of chemical degradation via hydrolysis.

Conceptual Protocol (Example: Basic Hydrolysis):

  • Setup: In a chemical fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reaction: Dissolve the Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate waste in a suitable solvent (e.g., ethanol). Add an excess of aqueous sodium hydroxide (e.g., 6M solution).

  • Heating: Heat the mixture to reflux for several hours to drive the hydrolysis to completion.

  • Cooling & Neutralization: Allow the mixture to cool to room temperature. Carefully neutralize the excess base with an acid (e.g., HCl).

  • Waste Collection: The resulting mixture now contains the deprotected piperidine derivative, salts, and potentially benzyl alcohol or toluene. This entire solution is a new hazardous waste stream.

  • Final Disposal: Transfer the neutralized reaction mixture to a new, properly labeled hazardous waste container and dispose of it via Pathway A.

Emergency Procedures: Spill Management

Accidents happen, and preparedness is key. Procedures must be in place for managing spills.

For a Small Spill (Solid Powder):

  • Alert & Secure: Alert personnel in the immediate area. Restrict access.

  • Don PPE: Wear the full PPE detailed in Section 2.

  • Contain: Gently cover the spill with a chemical absorbent pad or vermiculite to prevent dust from becoming airborne. Do not sweep dry powder.

  • Clean: Moisten the absorbent material slightly with water to minimize dust. Carefully scoop the material into a hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a soap and water solution, followed by clean water. Place all cleaning materials into the waste container.

  • Dispose: Seal and label the container and dispose of it as hazardous waste.[11]

For a Large Spill:

  • Evacuate: Evacuate the immediate laboratory area.

  • Alert: Alert laboratory personnel and immediately contact your institution's EHS or emergency response team.

  • Secure: Close the laboratory doors and prevent re-entry.

  • Report: Provide responders with the chemical name and any available SDS for a related compound. Do not attempt to clean a large spill yourself.

By adhering to these rigorous, scientifically-grounded procedures, researchers can ensure the safe and environmentally responsible disposal of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate, upholding the highest standards of laboratory safety and professional conduct.

References

  • Benzyl Protection - Common Organic Chemistry . Organic Chemistry Portal. [Link]

  • 13.10: Protecting Groups in Organic Synthesis . (2021-03-05). Chemistry LibreTexts. [Link]

  • PIPERIDINE Chemical compatibility with O-rings, rubbers, & plastics . Canyon Components. [Link]

  • Mild Deprotection of Methyl, Benzyl, Methoxymethyl, Methylthiomethyl, Methoxyethoxymethyl, and β-(Trimethylsilyl)ethoxymethyl Esters with AlCl3−N,N-Dimethylaniline . (1994). Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry. [Link]

  • benzyl 4-sulfamoylpiperidine-1-carboxylate . (2024-04-10). ChemBK. [Link]

  • Protection and deprotection of carboxylic acid . Slideshare. [Link]

  • Piperidine . Wikipedia. [Link]

  • Carboxyl protecting groups . GCW Gandhi Nagar Jammu. [Link]

  • Benzyl 4-formylpiperidine-1-carboxylate | C14H17NO3 | CID 2776272 . PubChem. [Link]

  • Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate | C13H16ClNO4S . PubChem. [Link]

  • Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate | C14H16ClNO3 . PubChem. [Link]

  • Structure–activity relationship of piperidine derivatives with... . ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . (2021). Molecules. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]

  • Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate . LookChem. [Link]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies . (1999). World Health Organization. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs . (2018). American Society of Health-System Pharmacists. [Link]

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Operational Safety Guide: Personal Protective Equipment for Handling Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate (CAS No. 878388-35-3). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related molecules to establish a robust framework for safe handling, emergency preparedness, and disposal. The procedures outlined are derived from an analysis of the compound's core chemical moieties: the piperidine ring, the sulfamoyl group, and the benzyl carbamate protecting group.

Hazard Assessment by Structural Analogy

A thorough risk assessment is predicated on understanding the hazards associated with the compound's constituent functional groups.

  • Piperidine Moiety : The foundational piperidine ring is the primary driver of the hazard profile. Piperidine itself is a highly flammable liquid and is classified as toxic if it comes into contact with the skin or is inhaled.[1][2] It is known to cause severe skin burns and serious eye damage.[2][3] Therefore, any derivative, including the topic compound, must be handled with precautions against corrosive and toxic exposures. Engineering controls, such as working in a chemical fume hood, are essential.[4]

  • Sulfamoyl Group (-SO₂NH₂) : Compounds containing a sulfamoyl group can present irritation risks. For example, 2,4-dichloro-5-sulfamoyl benzoic acid is known to cause skin, eye, and respiratory irritation.[5] The related compound sulfamoyl chloride is corrosive.[6][7] Furthermore, the broader class of sulfonamides carries a known risk of inducing allergic reactions in susceptible individuals.[8]

  • Benzyl Carbamate Group : Structurally similar compounds featuring a benzyl carbamate on a piperidine ring also indicate potential hazards. Benzyl 4-hydroxy-1-piperidinecarboxylate is classified as a skin, eye, and respiratory irritant. Benzyl 4-formylpiperidine-1-carboxylate is listed as harmful if swallowed and capable of causing serious eye damage.[9]

Predicted Hazard Profile Summary: Based on this analysis, Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate should be treated as a substance that is potentially:

  • Toxic upon skin contact or inhalation.

  • Corrosive, causing severe skin burns and serious eye damage.

  • An irritant to the respiratory system.

  • Harmful if swallowed.

  • A potential sensitizer.

Hierarchy of Controls

Before detailing personal protective equipment, it is critical to implement more effective safety measures. The hierarchy of controls prioritizes engineering and administrative controls over PPE.

cluster_controls Hierarchy of Safety Controls elimination Elimination / Substitution (Use a less hazardous chemical) engineering Engineering Controls (e.g., Chemical Fume Hood) elimination->engineering Most Effective administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) administrative->ppe Least Effective

Caption: Hierarchy of controls, prioritizing engineering solutions over PPE.

Core Personal Protective Equipment (PPE) Requirements

PPE should be used in conjunction with a certified chemical fume hood for all handling operations.

Protection TypeSpecificationRationale
Eye & Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant splash risk.Protects against splashes of the potentially corrosive and eye-damaging compound, a risk identified from piperidine and its derivatives.[1][3][10]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) tested to the EN 374 standard. Select gloves with a breakthrough time appropriate for the duration of handling. Double-gloving is recommended.Prevents skin contact, which is critical given that piperidine is toxic via this route and can cause severe burns.[1][2][4] Contaminated gloves must be replaced immediately.
Skin & Body Protection A flame-retardant laboratory coat, long pants, and fully enclosed, chemical-resistant footwear. A chemical-resistant apron is advised for handling larger quantities.Minimizes skin exposure to the chemical.[4][10] Flame-retardant properties are a precaution against the flammability hazard associated with the piperidine class of compounds.
Respiratory Protection Not typically required when work is performed within a certified chemical fume hood. If engineering controls fail or for emergency situations, a NIOSH/MSHA-approved respirator with a filter for organic vapors and particulates (e.g., Type ABEK) is necessary.[11]Protects against inhalation of the compound, which is presumed to be toxic and a respiratory irritant based on its structural components.[3][5]

Step-by-Step Handling Protocols

Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk.

start Start prep Pre-Operation Check - Verify fume hood function - Don all required PPE - Locate emergency equipment start->prep weigh Weighing Solid - Use anti-static weigh boat - Perform inside fume hood - Minimize dust creation prep->weigh solubilize Solubilization - Add solvent slowly - Keep container closed - Avoid splashes weigh->solubilize transfer Reaction & Transfer - Use appropriate glassware - Conduct all transfers  within fume hood solubilize->transfer decon Decontamination - Clean work area - Decontaminate glassware - Doff PPE correctly transfer->decon waste Waste Disposal - Segregate waste streams - Label containers clearly decon->waste end End waste->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.